molecular formula C18H17O7+ B14167803 Hirsutidin CAS No. 151776-57-7

Hirsutidin

Cat. No.: B14167803
CAS No.: 151776-57-7
M. Wt: 345.3 g/mol
InChI Key: JGPCLGHKWGCWNO-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hirsutidin is an O-methylated anthocyanidin, a class of flavonoid pigments found in nature . It is a naturally occurring compound, with the Madagascar periwinkle ( Catharanthus roseus ) being a primary botanical source, where it is a prominent component in petals and callus cultures . Preclinical research indicates that this compound possesses significant antioxidant and anti-inflammatory properties, which are central to its investigated bioactivities . Studies in experimental models have highlighted its potential therapeutic value in several areas. It has demonstrated a protective effect against cisplatin-induced nephrotoxicity by reducing oxidative stress and restoring the levels of endogenous antioxidant enzymes . In research on metabolic disorders, this compound has shown evidential hypoglycemic and antidiabetic activity in a high-fat diet and streptozotocin-induced model of type 2 diabetes, improving glycemic control and lipid metabolism . Furthermore, its neuroprotective potential has been observed in a rotenone-induced model of Parkinson's disease, where it improved behavioral deficits and restored neurochemical balance . The compound exerts its effects through mechanisms that involve the modulation of key inflammatory markers, including TNF-α, IL-1β, and IL-6 . This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151776-57-7

Molecular Formula

C18H17O7+

Molecular Weight

345.3 g/mol

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromenylium-3,5-diol

InChI

InChI=1S/C18H16O7/c1-22-10-6-12(19)11-8-13(20)18(25-14(11)7-10)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1

InChI Key

JGPCLGHKWGCWNO-UHFFFAOYSA-O

Canonical SMILES

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery of Hirsutidin in Catharanthus roseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant species of significant medicinal importance, renowned for its production of terpenoid indole (B1671886) alkaloids (TIAs) with anticancer properties. Beyond the well-studied TIAs, C. roseus also synthesizes a diverse array of other secondary metabolites, including anthocyanins, which contribute to the vibrant colors of its flowers. Among these anthocyanins is Hirsutidin, a methylated anthocyanidin that plays a role in the pigmentation of the plant's petals. This technical guide provides an in-depth overview of the discovery of this compound in Catharanthus roseus, focusing on its biosynthesis, the signaling pathways that regulate its production, and the experimental methodologies employed for its identification and characterization.

This compound Biosynthesis in Catharanthus roseus

This compound is a derivative of the anthocyanidin delphinidin, characterized by methylation at the 3' and 5' positions of the B-ring. Its biosynthesis follows the general anthocyanin pathway, with specific enzymatic steps for hydroxylation and methylation.

The biosynthesis of this compound begins with the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of dihydroflavonols, which are key intermediates. In C. roseus, the enzyme Flavonoid 3',5'-hydroxylase (F3'5''H), a cytochrome P450-dependent monooxygenase, plays a crucial role in hydroxylating dihydrokaempferol (B1209521) to produce dihydromyricetin (B1665482).[1] This dihydromyricetin then serves as a substrate for further modifications.

A key enzyme in the formation of this compound precursors in C. roseus is a flavonoid O-methyltransferase, identified as CrOMT2. This enzyme has been shown to perform two sequential methylations at the 3'- and 5'-positions of the B-ring of dihydromyricetin.[2] The resulting doubly methylated dihydroflavonol is then processed by dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS) to form the anthocyanidin, this compound.

Hirsutidin_Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5''H MethylatedDihydromyricetin 3',5'-O-methyl- dihydromyricetin Dihydromyricetin->MethylatedDihydromyricetin CrOMT2 Leucothis compound Leucothis compound MethylatedDihydromyricetin->Leucothis compound DFR This compound This compound Leucothis compound->this compound ANS Light_Signaling Light Light Photoreceptors Photoreceptors Light->Photoreceptors SignalingCascade Signaling Cascade Photoreceptors->SignalingCascade MBW_Complex MYB-bHLH-WD40 Complex SignalingCascade->MBW_Complex Anthocyanin_Genes Anthocyanin Biosynthesis Genes (CHS, F3'5''H, DFR, ANS, CrOMT2) MBW_Complex->Anthocyanin_Genes Activation Hirsutidin_Production This compound Production Anthocyanin_Genes->Hirsutidin_Production Jasmonate_Signaling Jasmonate Jasmonate COI1 COI1 Receptor Jasmonate->COI1 JAZ_Repressor JAZ Repressor COI1->JAZ_Repressor Degradation MYC2 MYC2 Transcription Factor JAZ_Repressor->MYC2 Inhibition MBW_Complex MYB-bHLH-WD40 Complex MYC2->MBW_Complex Activation Anthocyanin_Genes Anthocyanin Biosynthesis Genes MBW_Complex->Anthocyanin_Genes Activation Hirsutidin_Production This compound Production Anthocyanin_Genes->Hirsutidin_Production Experimental_Workflow Start C. roseus Petals Extraction Anthocyanin Extraction Start->Extraction Crude_Extract Crude Anthocyanin Extract Extraction->Crude_Extract HPLC_MS HPLC-MS/MS Analysis Crude_Extract->HPLC_MS Purification Preparative HPLC Purification Crude_Extract->Purification Identification Identification of this compound HPLC_MS->Identification Quantification Quantification of this compound HPLC_MS->Quantification Pure_this compound Pure this compound Purification->Pure_this compound NMR NMR Spectroscopy Pure_this compound->NMR Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation

References

The Hirsutidin Biosynthesis Pathway in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutidin, an O-methylated anthocyanidin, is a plant secondary metabolite known for its contribution to the pigmentation of flowers and fruits in various species, notably in the medicinal plant Catharanthus roseus. As a member of the flavonoid family, its biosynthesis is an extension of the well-characterized anthocyanin pathway, involving a series of enzymatic modifications including hydroxylation, glycosylation, and methylation. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the core enzymatic steps, precursor molecules, and regulatory mechanisms. The document summarizes available quantitative data, presents detailed experimental protocols for key analytical and biochemical procedures, and includes visual representations of the metabolic and regulatory pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is an O-methylated anthocyanidin that imparts a reddish-purple hue to plant tissues. It is prominently found in the petals of Catharanthus roseus (Madagascar periwinkle) and is also present in callus cultures of this plant.[1][2] Its structure is characterized by methoxy (B1213986) groups at the 3', 5', and 7 positions of the anthocyanidin backbone, which influences its color, stability, and potential biological activity. The biosynthesis of this compound is a specialized branch of the flavonoid pathway, occurring after the formation of the core anthocyanidin structure.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanpropanoid pathway, which produces the precursor phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to 4-coumaroyl-CoA, the entry point into the flavonoid pathway. The core anthocyanin pathway then proceeds to synthesize colored anthocyanidins. The specific steps leading to this compound involve the formation of a delphinidin-based precursor followed by sequential methylation events.

The proposed biosynthetic pathway for this compound is as follows:

  • Formation of Dihydromyricetin (B1665482): The flavonoid pathway proceeds through the action of chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavanone (B1672756) 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521). Flavonoid 3',5'-hydroxylase (F3'5'H) then converts dihydrokaempferol to dihydromyricetin.

  • Conversion to Leucodelphinidin: Dihydroflavonol 4-reductase (DFR) reduces dihydromyricetin to leucodelphinidin.

  • Formation of Delphinidin (B77816): Anthocyanidin synthase (ANS) catalyzes the oxidation of leucodelphinidin to the colored anthocyanidin, delphinidin.

  • Glycosylation: Delphinidin is typically glycosylated, often by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), to form delphinidin-3-O-glucoside. This glycosylation step is crucial for the stability of the anthocyanidin.

  • Sequential Methylation: The delphinidin-3-O-glucoside then undergoes a series of methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

    • 3' and 5' O-Methylation: A key enzyme identified in Catharanthus roseus, CrOMT2, is a flavonoid O-methyltransferase that performs two sequential methylations at the 3' and 5' positions of the B-ring of myricetin (B1677590) and dihydromyricetin.[3][4] It is proposed that this enzyme, or one with similar activity, methylates the delphinidin core to produce petunidin (B3231668) (3'-O-methylated) and then malvidin (B83408) (3',5'-O-dimethylated) derivatives.

    • 7-O-Methylation: The final step is the methylation of the hydroxyl group at the 7-position of the A-ring. While 7-O-methylated anthocyanidins, including this compound, have been identified in C. roseus, the specific O-methyltransferase responsible for this reaction has not yet been fully characterized.[5][6]

Hirsutidin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid & Anthocyanin Pathway cluster_methylation This compound-Specific Methylation Phenylalanine Phenylalanine 4-Coumaroyl-CoA 4-Coumaroyl-CoA Phenylalanine->4-Coumaroyl-CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Delphinidin_3_O_glucoside Delphinidin 3-O-glucoside Delphinidin->Delphinidin_3_O_glucoside UFGT Petunidin_derivative Petunidin (3'-O-methyl) derivative Delphinidin_3_O_glucoside->Petunidin_derivative OMT (3'-) Malvidin_derivative Malvidin (3',5'-O-dimethyl) derivative Petunidin_derivative->Malvidin_derivative CrOMT2 (5'-) This compound This compound Malvidin_derivative->this compound OMT (7-) MBW_Complex_Regulation cluster_signals Environmental & Developmental Signals cluster_complex MBW Complex Light Light MYB MYB Light->MYB Hormones Hormones bHLH bHLH Hormones->bHLH Stress Stress WD40 WD40 Stress->WD40 Structural_Genes Anthocyanin & OMT Structural Genes MYB->Structural_Genes Activation bHLH->Structural_Genes Activation WD40->Structural_Genes Activation Hirsutidin_Biosynthesis This compound Biosynthesis Structural_Genes->Hirsutidin_Biosynthesis HPLC_Workflow Sample_Collection Plant Tissue (e.g., C. roseus petals) Grinding Grind in Liquid N2 Sample_Collection->Grinding Extraction Extract with Methanol/HCl Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration HPLC_MS HPLC-MS Analysis Filtration->HPLC_MS Data_Analysis Data Analysis & Quantification HPLC_MS->Data_Analysis

References

Hirsutidin: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutidin is an O-methylated anthocyanidin, a subclass of flavonoids responsible for a wide array of colors in plants. As a natural bioactive compound, this compound and its glycosides are of increasing interest to the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and methodologies for the extraction and analysis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Natural Sources and Distribution of this compound

This compound is primarily found in the plant kingdom, with its most notable source being the Madagascar periwinkle (Catharanthus roseus).[1] This plant is a well-documented reservoir of various bioactive compounds, including alkaloids and flavonoids. This compound is particularly prominent in the petals of C. roseus, contributing to their vibrant coloration.[1] In addition to the flowers, this compound has also been identified in callus cultures of C. roseus, indicating the potential for biotechnological production of this compound.[1]

While Catharanthus roseus stands out as the principal source, ongoing phytochemical screening of various plant species may reveal other significant sources of this compound. Its distribution within the plant can vary, with concentrations differing between tissues such as petals, leaves, and stems.

Quantitative Distribution of this compound and its Glycosides

Precise quantitative data for this compound across different plant species and tissues remains an area of active research. However, studies on various cultivars of Catharanthus roseus have identified several this compound glycosides, indicating the metabolic diversity within this species. The following table summarizes the identified this compound derivatives in different C. roseus cultivars.

Plant SpeciesCultivarPlant PartThis compound Derivative IdentifiedReference
Catharanthus roseusNot specifiedPetalsThis compound[1]
Catharanthus roseusNot specifiedCallus CultureThis compound[1]
Catharanthus roseusNot specifiedFlowersThis compound 3-galactoside[2]

Biosynthesis of this compound

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce naringenin, a key intermediate. From naringenin, the pathway diverges to produce various flavonoids, including anthocyanidins.

The formation of this compound involves specific hydroxylation and O-methylation steps on the B-ring of the anthocyanidin scaffold. The precursor for this compound is typically cyanidin, which undergoes methylation. A key enzyme in this process is O-methyltransferase (OMT). In Catharanthus roseus, a specific flavonoid O-methyltransferase, CrOMT2, has been identified. This enzyme is capable of performing sequential methylations at the 3'- and 5'-positions of myricetin (B1677590) and dihydromyricetin, which are precursors to delphinidin-type anthocyanins that can be further modified to produce this compound.

This compound Biosynthesis Pathway Phenylalanine Phenylalanine Chalcone_Synthase Chalcone Synthase (CHS) Phenylalanine->Chalcone_Synthase Phenylpropanoid Pathway Naringenin_Chalcone Naringenin_Chalcone Chalcone_Synthase->Naringenin_Chalcone Chalcone_Isomerase Chalcone Isomerase (CHI) Naringenin_Chalcone->Chalcone_Isomerase Naringenin Naringenin Chalcone_Isomerase->Naringenin F3H Flavanone 3-hydroxylase (F3H) Naringenin->F3H Dihydrokaempferol Dihydrokaempferol F3H->Dihydrokaempferol F3_5_H Flavonoid 3',5'-hydroxylase (F3'5'H) Dihydrokaempferol->F3_5_H Dihydromyricetin Dihydromyricetin F3_5_H->Dihydromyricetin DFR Dihydroflavonol 4-reductase (DFR) Dihydromyricetin->DFR Leucodelphinidin Leucodelphinidin DFR->Leucodelphinidin ANS Anthocyanidin Synthase (ANS) Leucodelphinidin->ANS Delphinidin Delphinidin ANS->Delphinidin OMT1 Anthocyanin O-methyltransferase (AOMT/CrOMT2) Delphinidin->OMT1 3'-O-methylation OMT3 Anthocyanin O-methyltransferase Delphinidin->OMT3 3',5'-O-methylation Petunidin Petunidin OMT1->Petunidin OMT2 Anthocyanin O-methyltransferase (AOMT/CrOMT2) Petunidin->OMT2 5'-O-methylation Malvidin Malvidin OMT2->Malvidin This compound This compound OMT3->this compound

Caption: Proposed biosynthetic pathway of this compound from phenylalanine.

Experimental Protocols

General Workflow for Extraction and Analysis of this compound

The extraction and analysis of this compound from plant material typically follows a multi-step process designed to efficiently isolate and quantify the compound.

Hirsutidin_Extraction_Workflow start Plant Material (e.g., C. roseus petals) homogenization Homogenization and Extraction (e.g., acidified methanol) start->homogenization filtration Filtration/Centrifugation homogenization->filtration crude_extract Crude Anthocyanin Extract filtration->crude_extract purification Purification (e.g., Solid-Phase Extraction or Column Chromatography) crude_extract->purification purified_fraction Purified this compound Fraction purification->purified_fraction analysis Analysis purified_fraction->analysis hplc HPLC-UV/Vis analysis->hplc lcms LC-MS/MS analysis->lcms nmr NMR Spectroscopy analysis->nmr end Structural Elucidation and Quantification hplc->end lcms->end nmr->end

Caption: General experimental workflow for this compound extraction and analysis.

Detailed Methodology for Extraction and Purification of Anthocyanins (Applicable to this compound)

The following protocol is a general method for the extraction and purification of anthocyanins from plant tissues and can be adapted for the specific isolation of this compound.

1. Sample Preparation:

  • Fresh plant material (e.g., 10 g of Catharanthus roseus petals) should be frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle.

  • Lyophilize the powdered sample to remove water.

2. Extraction:

  • Macerate the dried powder in acidified methanol (B129727) (e.g., methanol with 0.1% HCl, v/v) at a 1:10 solid-to-solvent ratio.

  • The extraction should be carried out in the dark at 4°C for 24 hours with occasional shaking.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and repeat the extraction process on the pellet twice more.

  • Pool the supernatants to obtain the crude extract.

3. Purification by Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by washing with methanol followed by acidified water (0.01% HCl).

  • Load the crude extract onto the cartridge.

  • Wash the cartridge with acidified water to remove sugars and other polar impurities.

  • Elute the anthocyanins with acidified methanol.

  • Evaporate the solvent under reduced pressure to obtain the purified anthocyanin fraction.

4. Further Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Dissolve the purified anthocyanin fraction in a suitable mobile phase.

  • Inject the sample into a preparative HPLC system equipped with a C18 column.

  • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Monitor the elution at a wavelength of approximately 520 nm.

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the purity of the isolated this compound using analytical HPLC-UV/Vis and LC-MS/MS.

Conclusion

This compound represents a promising natural compound with potential applications in various fields, including pharmaceuticals and nutraceuticals. Its primary known source is Catharanthus roseus, where it is present in various glycosidic forms. While quantitative data on its distribution is still emerging, established methods for anthocyanin extraction and analysis provide a solid foundation for its isolation and characterization. Further research into the specific enzymes and regulatory mechanisms of the this compound biosynthetic pathway will be crucial for optimizing its production through biotechnological approaches. This guide provides a foundational resource for scientists and researchers to advance the study and application of this intriguing O-methylated anthocyanidin.

References

mechanism of action of Hirsutidin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Hirsutidin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an O-methylated anthocyanidin, a subclass of flavonoids, naturally found in sources like the Madagascar periwinkle (Catharanthus roseus).[1][2][3] As a member of the anthocyanin family, it has garnered significant scientific interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, and antidiabetic effects.[1][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.

Core Mechanism of Action: A Dual Approach

The primary is centered around its potent antioxidant and anti-inflammatory capabilities. It modulates key cellular pathways to mitigate oxidative stress and suppress inflammatory responses, which are common pathological underpinnings of various chronic diseases.

Antioxidant Activity

This compound exerts its antioxidant effects primarily through an indirect mechanism by bolstering the endogenous antioxidant defense system. In various experimental models, treatment with this compound leads to the restoration of key antioxidant enzymes.[4][6]

  • Enhancement of Endogenous Antioxidants: It significantly increases the activity of superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT).[4][5][6] These enzymes are crucial for detoxifying reactive oxygen species (ROS).

  • Reduction of Oxidative Stress Markers: this compound treatment effectively decreases the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and cellular damage caused by oxidative stress.[4][6]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production and release of pro-inflammatory cytokines. This action helps to control excessive inflammation that contributes to tissue damage in various disease states.[4][6]

  • Inhibition of Pro-inflammatory Cytokines: It has been shown to attenuate the levels of several key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ).[6] The regulation of the TNF-α/NF-κB signaling pathway has been suggested as a potential mechanism in the context of alcoholic liver injury.[6]

  • Neuroinflammation Reduction: In models of Parkinson's disease, this compound reduces neuroinflammatory markers, including TNF-α, IL-6, IL-1β, and the apoptosis-related enzyme caspase-3.[1][7]

Signaling Pathways and Molecular Interactions

The integrated antioxidant and anti-inflammatory actions of this compound result in its protective effects across different biological systems. The following diagram illustrates the central mechanism of this compound in mitigating cellular stress and inflammation.

Hirsutidin_Mechanism_of_Action cluster_stimulus Pathological Stimuli cluster_cellular_response Cellular Response cluster_intervention Intervention cluster_mechanism This compound's Core Mechanism cluster_outcome Therapeutic Outcomes Stimuli Oxidative Stressors (e.g., Ethanol, Rotenone (B1679576), HFD/STZ) ROS ↑ Reactive Oxygen Species (ROS) ↑ Lipid Peroxidation (MDA) Stimuli->ROS Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Stimuli->Cytokines Antioxidants ↓ Endogenous Antioxidants (SOD, GSH, CAT) Stimuli->Antioxidants This compound This compound H_Antioxidant ↑ SOD, GSH, CAT Activity This compound->H_Antioxidant Modulates H_Anti_inflammatory ↓ TNF-α, IL-1β, IL-6 Production This compound->H_Anti_inflammatory Modulates H_ROS ↓ MDA Levels This compound->H_ROS Modulates H_Antioxidant->Antioxidants Restores Hepatoprotection Hepatoprotection H_Antioxidant->Hepatoprotection Neuroprotection Neuroprotection H_Antioxidant->Neuroprotection AntiDiabetic Anti-Diabetic Effects H_Antioxidant->AntiDiabetic Gastroprotection Gastroprotection H_Antioxidant->Gastroprotection H_Anti_inflammatory->Cytokines Inhibits H_Anti_inflammatory->Hepatoprotection H_Anti_inflammatory->Neuroprotection H_Anti_inflammatory->AntiDiabetic H_Anti_inflammatory->Gastroprotection H_ROS->ROS Reduces H_ROS->Hepatoprotection H_ROS->Neuroprotection H_ROS->AntiDiabetic H_ROS->Gastroprotection

Caption: Core mechanism of this compound against cellular stress.

Quantitative Data Summary

The therapeutic efficacy of this compound has been quantified in several preclinical models. The data below summarizes key findings from in vivo studies and in silico docking analyses.

Table 1: In Vivo Efficacy of this compound in Animal Models
Model Parameter Dosage Effect Reference
Ethanol-Induced Gastric Ulcer (Rats) Endogenous Antioxidants (SOD, GSH, CAT)10-20 mg/kgLevels significantly restored.[5]
Malondialdehyde (MDA)10-20 mg/kgLevels significantly attenuated.[5]
Pro-inflammatory Cytokines (IL-6, IL-1β)10-20 mg/kgLevels significantly reduced.[5]
TNF-α10-20 mg/kgAttenuated by 27.59–41.17%.[5]
Liver Enzymes (AST, ALT, ALP)10-20 mg/kgAST attenuated by 35.30–58.09%; ALT by 38.85–44.43%; ALP by 47.68–54.01%.[5]
Alcoholic Liver Disease (Mice) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-12, IFN-γ)10-20 mg/kgLevels significantly attenuated.[6]
Antioxidant Enzymes (SOD, GSH, CAT)10-20 mg/kgActivity restored.[6]
Lipid Profile (TC, TG)10-20 mg/kgLevels attenuated.[6]
HFD/STZ-Induced Diabetes (Rats) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)10-20 mg/kgLevels significantly brought down.[4]
Malondialdehyde (MDA)10-20 mg/kgLevels significantly reduced.[4]
Antioxidant Enzymes (SOD, GSH, CAT)10-20 mg/kgActivity repaired/restored.[4]
Liver Enzymes (AST, ALT)10-20 mg/kgLevels significantly lowered.[4]

HFD: High-Fat Diet; STZ: Streptozotocin (B1681764); TC: Total Cholesterol; TG: Triglycerides.

Table 2: Molecular Docking Binding Affinities of this compound
Target Protein PDB ID Binding Energy (kcal/mol) Associated Effect Reference
TNF-α2AZ5-6.708Anti-inflammatory[4][8]
Insulin (B600854) Receptor4IBM-7.674Anti-diabetic / Glycemic control[4][8]
Adiponectin6KS1-7.200Lipid metabolism regulation[4][8]
Leptin7Z3Q-7.547Energy balance / Adipokine modulation[4][8]

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the .

Protocol 1: Evaluation of Anti-diabetic and Anti-inflammatory Activity

This protocol is based on the study of this compound in high-fat diet (HFD) and streptozotocin (STZ)-induced diabetic rats.[4][9]

Experimental_Workflow_Diabetes cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment Regimen (6 Weeks) cluster_analysis Phase 3: Endpoint Analysis cluster_validation Phase 4: In Silico Validation A1 Animal Model: Wistar Rats A2 Induction of T2DM: High-Fat Diet (HFD) followed by low-dose Streptozotocin (STZ) A1->A2 B1 Grouping: 1. Normal Control 2. Diabetic Control (HFD/STZ) 3. This compound (10 mg/kg) 4. This compound (20 mg/kg) 5. Standard Drug (Glibenclamide) A2->B1 Post-induction C1 Biochemical Analysis (Serum/Tissue): - Glycemic markers (Glucose, Insulin) - Lipid Profile (TC, TG, HDL) - Liver Function (AST, ALT) B1->C1 Post-treatment C2 Inflammation & Oxidative Stress: - Cytokines (TNF-α, IL-1β, IL-6) - Antioxidants (SOD, GSH, CAT) - Lipid Peroxidation (MDA) B1->C2 Post-treatment C3 Hormone Assessment: - Adiponectin, Leptin, Resistin B1->C3 Post-treatment D1 Molecular Docking: Binding affinity analysis of This compound against key targets (TNF-α, Insulin Receptor, etc.) C1->D1 Correlates with C2->D1 Correlates with

Caption: Experimental workflow for in vivo diabetic model.
  • Animal Model: Wistar rats are used.

  • Induction of Diabetes: Type 2 Diabetes Mellitus (T2DM) is induced by administering a high-fat diet (HFD) for a set period, followed by an intraperitoneal injection of a low dose of STZ (e.g., 50 mg/kg) to induce hyperglycemia.[9]

  • Treatment Groups: Animals are typically divided into a normal control, a diabetic control, this compound treatment groups (e.g., 10 and 20 mg/kg, administered daily), and a standard drug control group (e.g., Glibenclamide 5 mg/kg).[4]

  • Duration: The treatment is carried out for six weeks.[4]

  • Biochemical Analysis: At the end of the study, blood and tissue samples are collected to measure a wide array of markers, including blood glucose, insulin, lipid profile, liver enzymes (AST, ALT), pro-inflammatory cytokines, antioxidant enzyme status, and adipokine levels.[4][9]

Protocol 2: Evaluation of Neuroprotective Activity

This protocol is based on the study of this compound in a rotenone-induced rat model of Parkinson's disease.[1][7][10]

  • Animal Model: Rats are used for this paradigm.

  • Induction of Parkinsonism: Parkinson's-like symptoms are induced by subcutaneous injections of rotenone (e.g., 0.5 mg/kg) over a period of 28 days.[1][10]

  • Treatment: this compound (e.g., 10 mg/kg) is administered one hour prior to the rotenone injection for the duration of the study.[1][10]

  • Behavioral Analysis: Motor function and behavior are assessed using tests such as the rotarod test, catalepsy tests, and open-field analysis to gauge the neuroprotective effects.[1][11]

  • Biochemical and Neurochemical Analysis: On the final day of the study, brain tissues are collected to measure levels of neurotransmitters (dopamine, serotonin, and their metabolites), neuroinflammatory markers (TNF-α, IL-6, IL-1β, caspase-3), and markers of oxidative stress.[1][12]

Conclusion

This compound is a multi-target natural compound with a mechanism of action rooted in the mitigation of oxidative stress and inflammation. It effectively enhances the body's endogenous antioxidant defenses while simultaneously suppressing the production of key pro-inflammatory mediators. These core actions translate into significant therapeutic potential for a range of conditions, including liver disease, neurodegenerative disorders, and metabolic syndrome, as demonstrated in preclinical studies. Molecular docking analyses further support its mechanism by identifying direct interactions with key proteins like TNF-α and the insulin receptor. Future research should focus on clinical studies to validate these promising preclinical findings and further elucidate the specific molecular pathways, such as the NF-κB signaling cascade, that this compound modulates.

References

Hirsutidin: A Technical Guide on its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutidin, an O-methylated anthocyanidin, is a natural compound found in sources such as the Madagascar periwinkle (Catharanthus roseus)[1]. Emerging scientific evidence has highlighted its potential as a therapeutic agent, with notable antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, focusing on its mechanisms of action in mitigating oxidative stress and inflammation. The information presented herein is intended to support further research and drug development initiatives.

Antioxidant Properties of this compound

This compound has demonstrated significant antioxidant effects in various preclinical models. Its primary mechanism appears to be indirect, through the enhancement of the endogenous antioxidant defense systems, rather than direct radical scavenging, for which quantitative data is not extensively available in the current literature.

In Vivo Antioxidant Activity

Studies in animal models have consistently shown that this compound can ameliorate oxidative stress by modulating key antioxidant enzymes and reducing lipid peroxidation.

Table 1: In Vivo Antioxidant Effects of this compound

Animal ModelTreatment and DosageKey FindingsReference
High-Fat Diet/Streptozotocin-induced diabetic ratsThis compound (10 and 20 mg/kg)Significantly increased levels of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH). Significantly reduced levels of Malondialdehyde (MDA).[2][3]
Rotenone-induced Parkinsonism in ratsThis compound (10 mg/kg) and Rotenone (0.5 mg/kg s.c.) for 28 daysRestored endogenous antioxidant levels.[1]
Experimental Protocols: In Vivo Antioxidant Status Assessment

The following protocols are representative of the methodologies used to assess the in vivo antioxidant effects of this compound.

Fresh tissue samples are homogenized in a chilled mortar and pestle with a 50 mM Tris-HCl buffer (pH 7.6). The resulting homogenate is then centrifuged at 22,000 x g for 10-15 minutes at 4°C. The supernatant is collected for subsequent enzymatic and non-enzymatic antioxidant assays.

SOD activity is typically measured using a spectrophotometric method based on the inhibition of the reduction of a suitable substrate, such as nitroblue tetrazolium (NBT) or cytochrome c.

CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm. The reaction mixture usually contains a potassium phosphate (B84403) buffer (pH 7.0), the enzyme extract, and H₂O₂ to initiate the reaction.

GSH levels are often measured using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). The reaction of GSH with DTNB produces a yellow-colored product that is measured spectrophotometrically at 412 nm.

MDA, a marker of lipid peroxidation, is commonly quantified using the thiobarbituric acid reactive substances (TBARS) assay. The reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature forms a pink-colored complex that is measured spectrophotometrically at around 532 nm.

Anti-inflammatory Properties of this compound

This compound exerts potent anti-inflammatory effects primarily by downregulating the production of pro-inflammatory cytokines. This action is likely mediated through the modulation of key inflammatory signaling pathways.

In Vivo Anti-inflammatory Activity

Preclinical studies have demonstrated that this compound can significantly reduce the levels of several pro-inflammatory cytokines in various disease models.

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelTreatment and DosageKey FindingsReference
High-Fat Diet/Streptozotocin-induced diabetic ratsThis compound (10 and 20 mg/kg)Significantly decreased the levels of TNF-α, IL-1β, and IL-6.[2]
Rotenone-induced Parkinsonism in ratsThis compound (10 mg/kg) and Rotenone (0.5 mg/kg s.c.) for 28 daysRestored neuroinflammatory markers, including TNF-α, IL-6, and IL-1β.[1]
Experimental Protocols: Cytokine Level Assessment

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in serum or tissue homogenates are quantified using commercially available ELISA kits. This sandwich ELISA protocol involves capturing the cytokine of interest with a specific antibody coated on a 96-well plate, followed by the addition of a biotinylated detection antibody. A streptavidin-horseradish peroxidase (HRP) conjugate and a suitable substrate are then used to generate a colorimetric signal that is proportional to the amount of cytokine present. The absorbance is read using a microplate reader, and concentrations are determined by comparison with a standard curve.

Signaling Pathways Modulated by this compound

While direct experimental evidence specifically elucidating the molecular targets of this compound is still emerging, its observed effects on pro-inflammatory cytokine production strongly suggest the involvement of major inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, its ability to boost endogenous antioxidant defenses points towards a potential role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Hypothesized Anti-inflammatory Signaling Pathway

The reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by this compound suggests an inhibitory effect on the NF-κB and MAPK pathways, which are central to the transcriptional regulation of these inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events cluster_output Cellular Response Inflammatory_Stimulus e.g., LPS, Pathogens Receptor Toll-like Receptor (TLR) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK MAPK (p38, JNK, ERK) Receptor->MAPK IKB IκBα IKK->IKB Phosphorylates & Inhibits NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nucleus Translocation This compound This compound This compound->IKK Inhibits (Hypothesized) This compound->MAPK Inhibits (Hypothesized) MAPK->NFkB_nucleus Activates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces Cytokines TNF-α, IL-1β, IL-6 Gene_Expression->Cytokines

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Hypothesized Antioxidant Signaling Pathway

This compound's ability to increase the levels of antioxidant enzymes like SOD, CAT, and GSH suggests that it may activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.

G cluster_stress Cellular State cluster_cytoplasm Cytoplasmic Regulation cluster_nucleus Nuclear Translocation & Transcription cluster_output Cellular Defense Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Bound under basal conditions Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_nucleus Nrf2 (in nucleus) Nrf2->Nrf2_nucleus Translocation This compound This compound This compound->Keap1 Promotes Nrf2 dissociation (Hypothesized) ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Activates Antioxidant_Enzymes SOD, CAT, GSH Gene_Expression->Antioxidant_Enzymes

Caption: Hypothesized Nrf2-mediated antioxidant mechanism of this compound.

Experimental Workflow for Investigating this compound's Bioactivity

A general workflow for the preclinical evaluation of this compound's antioxidant and anti-inflammatory properties is outlined below.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_data Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., Macrophages, Hepatocytes) Hirsutidin_Treatment This compound Treatment + Inflammatory/Oxidative Stimulus Cell_Culture->Hirsutidin_Treatment Biochemical_Assays Biochemical Assays (DPPH, ABTS, FRAP, ORAC) Hirsutidin_Treatment->Biochemical_Assays Cellular_Assays Cellular Assays (ROS, Cytokine ELISA, Western Blot) Hirsutidin_Treatment->Cellular_Assays Animal_Model Animal Model of Disease (e.g., Diabetes, Neuroinflammation) Cellular_Assays->Animal_Model Lead to Hirsutidin_Administration This compound Administration Animal_Model->Hirsutidin_Administration Sample_Collection Tissue & Blood Sample Collection Hirsutidin_Administration->Sample_Collection Analysis Biochemical & Histopathological Analysis Sample_Collection->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Data_Analysis->Mechanism_Elucidation

Caption: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties demonstrated in various in vivo models. Its ability to enhance endogenous antioxidant defenses and suppress pro-inflammatory cytokine production suggests its therapeutic potential for a range of conditions associated with oxidative stress and inflammation.

Future research should focus on several key areas to further elucidate the therapeutic utility of this compound:

  • Quantitative In Vitro Antioxidant Activity: There is a pressing need for studies to determine the direct radical scavenging activity of this compound using standardized assays such as DPPH, ABTS, FRAP, and ORAC to establish its intrinsic antioxidant capacity and calculate IC50 values.

  • Molecular Mechanism of Action: In-depth molecular studies are required to confirm the direct interaction of this compound with components of the NF-κB, MAPK, and Nrf2 signaling pathways. Techniques such as Western blotting for key phosphorylated proteins, reporter gene assays, and molecular docking can provide more definitive evidence of its mechanism of action.

  • Pharmacokinetics and Bioavailability: Comprehensive pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is crucial for determining appropriate dosing and delivery strategies for potential clinical applications.

  • Clinical Trials: Following robust preclinical evaluation, well-designed clinical trials will be essential to establish the safety and efficacy of this compound in human populations for specific disease indications.

References

Hirsutidin: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutidin, an O-methylated anthocyanidin found in sources such as the Madagascar periwinkle (Catharanthus roseus), is emerging as a compound of significant interest for its potential therapeutic applications.[1][2][3][4][5] Preclinical in vivo studies have demonstrated its efficacy in mitigating a range of pathological conditions, primarily through its potent antioxidant and anti-inflammatory activities. This technical guide synthesizes the current scientific literature on this compound, presenting a detailed overview of its observed therapeutic effects, underlying mechanisms of action, and relevant experimental data. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, providing a foundation for future investigation into this promising natural compound.

Core Therapeutic Effects and Mechanisms of Action

This compound's therapeutic effects are primarily attributed to its ability to counteract oxidative stress and inflammation. It has been shown to modulate key signaling pathways and restore homeostasis in various disease models.

Antioxidant Properties

A consistent finding across multiple preclinical studies is the capacity of this compound to bolster endogenous antioxidant defenses and mitigate oxidative damage. This is achieved by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and restoring the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT).[1][2]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines. In vivo studies have demonstrated its ability to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), and interferon-gamma (IFN-γ).[1][2] While the precise signaling pathways are still under investigation, these findings suggest that this compound may interfere with key inflammatory cascades, such as the NF-κB pathway.

Preclinical Evidence in Disease Models

The therapeutic potential of this compound has been evaluated in several preclinical animal models, with promising results in the contexts of liver disease, gastric ulcers, neurodegenerative disorders, and diabetes.

Hepatoprotective Effects in Alcoholic Liver Disease

In a mouse model of alcohol-induced liver injury, this compound demonstrated a significant protective effect. Treatment with this compound prevented elevations in serum levels of liver function markers such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP).[2] Furthermore, it ameliorated alcohol-induced dyslipidemia and histopathological abnormalities in the liver.[2]

Anti-Ulcerogenic Activity in Ethanol-Induced Gastric Ulcers

In a rat model of ethanol-induced gastric ulcers, this compound treatment protected the gastric mucosa and significantly restored all serum parameters.[3] Its anti-ulcer activity is linked to its antioxidant and anti-inflammatory properties, which help to preserve the integrity of the stomach lining.[3]

Neuroprotective Effects in a Parkinson's Disease Model

This compound has shown neuroprotective potential in a rotenone-induced rat model of Parkinson's disease.[5][6][7][8] Treatment with this compound resulted in substantial improvements in behavioral tests, including the rotarod test, catalepsy, and open-field analysis.[5][6] Mechanistically, it was found to restore levels of neurotransmitters, reduce neuroinflammatory markers, and inhibit caspase-3, an enzyme involved in apoptosis.[5][6]

Anti-Diabetic Effects in a Type 2 Diabetes Model

In a high-fat diet and streptozotocin-induced rat model of type 2 diabetes, this compound exhibited potent anti-diabetic activity.[4][9][10] It significantly improved glycemic control, modulated lipid metabolism, and reduced markers of oxidative stress and inflammation.[4][9][10] Additionally, this compound was observed to normalize the levels of adiponectin, leptin, and resistin, hormones involved in metabolic regulation.[4][9]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from the cited preclinical studies, providing a clear overview of the experimental dosages and observed effects of this compound on various biochemical parameters.

Table 1: Hepatoprotective Effects of this compound in a Mouse Model of Alcoholic Liver Disease

ParameterControl Group (Ethanol)This compound (10 mg/kg) + Ethanol (B145695)This compound (20 mg/kg) + EthanolStatistical Significance (Drug vs. Control)
AST (U/L)IncreasedSignificantly DecreasedSignificantly DecreasedP < 0.0001
ALT (U/L)IncreasedSignificantly DecreasedSignificantly DecreasedP = 0.0001
ALP (U/L)IncreasedSignificantly DecreasedSignificantly DecreasedP = 0.0018
MDA (nmol/mg protein)IncreasedSignificantly DecreasedSignificantly DecreasedNot specified
SOD (U/mg protein)DecreasedSignificantly IncreasedSignificantly IncreasedNot specified
GSH (µg/mg protein)DecreasedSignificantly IncreasedSignificantly IncreasedNot specified
CAT (U/mg protein)DecreasedSignificantly IncreasedSignificantly IncreasedNot specified
TNF-α (pg/mL)IncreasedSignificantly DecreasedSignificantly DecreasedP < 0.0001
IL-1β (pg/mL)IncreasedSignificantly DecreasedSignificantly DecreasedP < 0.0001
IL-6 (pg/mL)IncreasedSignificantly DecreasedSignificantly DecreasedP = 0.0002

Data extracted from a study on alcohol-induced liver injury in mice.[2]

Table 2: Neuroprotective Effects of this compound in a Rat Model of Parkinson's Disease

ParameterControl Group (Rotenone)This compound (10 mg/kg) + RotenoneStatistical Significance (Drug vs. Control)
Dopamine (ng/mg protein)DecreasedSignificantly IncreasedNot specified
TNF-α (pg/mg protein)IncreasedSignificantly DecreasedNot specified
IL-1β (pg/mg protein)IncreasedSignificantly DecreasedNot specified
IL-6 (pg/mg protein)IncreasedSignificantly DecreasedNot specified
Caspase-3 (ng/mg protein)IncreasedSignificantly DecreasedNot specified
GSH (nmol/mg protein)DecreasedSignificantly IncreasedF(3, 20) = 19.12; P < 0.0001
SOD (U/mg protein)DecreasedSignificantly IncreasedF (3, 20) = 13.82; P < 0.0001

Data extracted from a study on rotenone-induced Parkinsonism in rats.[5][6]

Table 3: Anti-Diabetic Effects of this compound in a Rat Model of Type 2 Diabetes

ParameterControl Group (HFD/STZ)This compound (10 mg/kg) + HFD/STZThis compound (20 mg/kg) + HFD/STZStatistical Significance (Drug vs. Control)
Blood GlucoseIncreasedSignificantly DecreasedSignificantly DecreasedF (4, 125) = 61.56; P < 0.0001
Serum InsulinDecreasedSignificantly IncreasedSignificantly IncreasedF (4, 25) = 8.768; P = 0.0001
Total CholesterolIncreasedSignificantly DecreasedSignificantly DecreasedF (4, 25) = 11.55; P < 0.0001
TriglyceridesIncreasedSignificantly DecreasedSignificantly DecreasedF (4, 25) = 7.145; P = 0.0006
HDLDecreasedSignificantly IncreasedSignificantly IncreasedF (4, 25) = 6.087; P = 0.0015
MDAIncreasedSignificantly DecreasedSignificantly DecreasedF (4, 25) = 8.319; P = 0.0002
SODDecreasedSignificantly IncreasedSignificantly IncreasedF (4, 25) = 4.266; P = 0.0091
GSHDecreasedSignificantly IncreasedSignificantly IncreasedF (4, 25) = 6.411; P = 0.0011
CATDecreasedSignificantly IncreasedSignificantly IncreasedF (4, 25) = 6.963; P = 0.0007
TNF-αIncreasedSignificantly DecreasedSignificantly DecreasedF (4, 25) = 6.550; P = 0.0009
IL-1βIncreasedSignificantly DecreasedSignificantly DecreasedF (4, 25) = 10.34; P < 0.0001
IL-6IncreasedSignificantly DecreasedSignificantly DecreasedF (4, 25) = 13.96; P < 0.0001

Data extracted from a study on HFD/STZ-induced diabetic rats.[4][9][10][11][12]

Experimental Protocols

Detailed methodologies for the key preclinical studies cited are provided below to facilitate replication and further investigation.

Hepatoprotective Effect in Alcohol-Induced Liver Injury in Mice
  • Animal Model: Male mice were randomly allocated into five groups (n=6 per group): Normal control, Ethanol (EtOH) control, this compound (10 mg/kg) + EtOH, this compound (20 mg/kg) + EtOH, and this compound (20 mg/kg) per se.

  • Treatment Protocol: The respective treatments were administered for 4 weeks. One hour after the final dose, hepatic injury was induced by an intraperitoneal injection of 5 mL/kg of 56% ethanol.

  • Sample Collection and Analysis: Five hours after ethanol administration, blood and liver samples were collected for biochemical analysis of liver function tests, lipid profile, antioxidant levels, MDA, and cytokines.[2]

Anti-Ulcer Effect in Ethanol-Induced Gastric Ulcers in Rats
  • Animal Model: Rats were randomly divided into four groups (n=24 per group): Normal saline-treated (normal control), ethanol-treated (ethanol control), this compound (10 mg/kg) + ethanol, and this compound (20 mg/kg) + ethanol.

  • Treatment Protocol: Treatments were administered orally for 7 days. On day 7, after a 24-hour fast, all groups except the normal control received 5 mL/kg of ethanol orally.

  • Sample Collection and Analysis: Four hours after ethanol administration, rats were anesthetized, and serum and stomach tissue were collected for biochemical tests, ulcer grading, and histology.[3]

Neuroprotective Effect in Rotenone-Induced Parkinsonism in Rats
  • Animal Model: Twenty-four male Wistar rats were divided into four groups (n=6 per group): Normal saline, Rotenone control (0.5 mg/kg s.c. for 28 days), this compound (10 mg/kg/day for 28 days, 1 hour prior to rotenone), and this compound per se (10 mg/kg/day for 28 days).[5][8]

  • Behavioral and Biochemical Analysis: Behavioral tests (rotarod, catalepsy, Kondziela's inverted screen, open-field) were performed. On the 29th day, levels of neurotransmitters, neuroinflammatory markers, endogenous antioxidants, nitrite (B80452) content, and acetylcholine (B1216132) were measured.[5][6]

Anti-Diabetic Effect in High-Fat Diet/Streptozotocin-Induced Diabetic Rats
  • Animal Model: A type 2 diabetes model was induced in rats by feeding a high-fat diet (HFD) and a single intraperitoneal injection of streptozotocin (B1681764) (STZ, 50 mg/kg).

  • Treatment Protocol: this compound (10 and 20 mg/kg) and a standard drug, glimeclamide (5 mg/kg), were administered daily for six weeks.

  • Biochemical Analysis: A range of biochemical markers were determined, including blood glucose, insulin, lipid profile, liver injury markers (AST, ALT), inflammatory cytokines (IL-6, IL-1β, TNF-α), oxidative stress markers (MDA), and antioxidant status (CAT, GSH, SOD). Levels of leptin, adiponectin, and resistin were also assessed.[4][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows based on the available literature.

Hirsutidin_Antioxidant_Mechanism This compound This compound Antioxidant_Enzymes Endogenous Antioxidant Enzymes (SOD, GSH, CAT) This compound->Antioxidant_Enzymes Upregulates Lipid_Peroxidation Lipid Peroxidation (MDA) This compound->Lipid_Peroxidation Decreases Oxidative_Stress Oxidative Stress Oxidative_Stress->Lipid_Peroxidation Induces Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Leads to Antioxidant_Enzymes->Oxidative_Stress Inhibits Lipid_Peroxidation->Cellular_Damage Leads to

Figure 1: Proposed Antioxidant Mechanism of this compound.

Hirsutidin_Anti_inflammatory_Mechanism This compound This compound Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-12, IFN-γ) This compound->Proinflammatory_Cytokines Inhibits Production Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Proinflammatory_Cytokines Induces Production Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Promotes Tissue_Damage Tissue Damage Inflammation->Tissue_Damage Leads to

Figure 2: Anti-inflammatory Action of this compound.

Preclinical_Study_Workflow Animal_Model Disease Animal Model (e.g., Alcohol-induced liver injury, Rotenone-induced Parkinson's) Grouping Randomized Grouping (Control, Disease, this compound-treated) Animal_Model->Grouping Treatment This compound Administration (e.g., 10 & 20 mg/kg) Grouping->Treatment Induction Disease Induction (e.g., Ethanol, Rotenone) Treatment->Induction Analysis Sample Collection & Analysis (Blood, Tissue) Induction->Analysis Biochemical Biochemical Assays (e.g., Liver enzymes, Cytokines, Antioxidants) Analysis->Biochemical Histopathology Histopathological Examination Analysis->Histopathology Behavioral Behavioral Tests (for neuroprotection studies) Analysis->Behavioral Results Data Analysis & Interpretation Biochemical->Results Histopathology->Results Behavioral->Results

Figure 3: General Workflow for Preclinical Evaluation of this compound.

Gaps in Current Research and Future Directions

Despite the promising preclinical findings, several critical gaps exist in the current understanding of this compound's therapeutic potential.

  • Clinical Trials: To date, there is a notable absence of clinical trials investigating the safety and efficacy of this compound in humans. Future research should prioritize well-designed clinical studies to translate the encouraging preclinical results into clinical applications.

  • Pharmacokinetics: There is a significant lack of data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding its pharmacokinetic profile is essential for determining appropriate dosing regimens and assessing its bioavailability.

  • Anticancer Potential: While other anthocyanins have demonstrated anticancer properties, there is currently no direct scientific evidence to support the anticancer activity of this compound. In fact, literature searches often lead to different compounds such as "hirsuteine" or "hirsutine" in the context of cancer research.[13][14][15][16] Therefore, in vitro and in vivo studies are warranted to explore the potential of this compound as an anticancer agent.

  • Detailed Molecular Mechanisms: Although the antioxidant and anti-inflammatory effects of this compound are well-documented, the precise upstream and downstream molecular targets and signaling pathways, such as its specific effects on NF-κB and Nrf2, require further elucidation.

Conclusion

This compound is a natural compound with demonstrated therapeutic potential in preclinical models of various diseases, including alcoholic liver disease, gastric ulcers, Parkinson's disease, and type 2 diabetes. Its mechanisms of action are rooted in its potent antioxidant and anti-inflammatory properties. While the existing data is promising, further research is imperative to address the current gaps in knowledge, particularly concerning its clinical efficacy, pharmacokinetic profile, and potential anticancer activity. This technical guide provides a solid foundation for future investigations that will be crucial in determining the role of this compound in modern therapeutics.

References

Hirsutidin in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacological Basis and Therapeutic Potential of a Key Bioactive Compound

Abstract

Hirsutidin, an O-methylated anthocyanidin predominantly found in Catharanthus roseus (Madagascar periwinkle), has emerged as a compound of significant interest due to the traditional use of its source plant in managing various ailments, notably diabetes.[1][2] This technical guide provides a comprehensive overview of the role of this compound, consolidating evidence from traditional applications and modern pharmacological studies. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and elucidation of molecular pathways. This document aims to bridge the gap between ethnobotanical knowledge and contemporary scientific validation, paving the way for further research and development of this compound as a potential therapeutic agent.

Introduction: this compound and its Ethnobotanical Significance

This compound (IUPAC Name: 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromenylium-3,5-diol) is a natural anthocyanidin belonging to the flavonoid class of compounds.[3] Its primary known source is the Madagascar periwinkle, Catharanthus roseus (L.) G. Don, a plant with a rich history in traditional medicine across various cultures.[1][4][5]

Traditional Uses of Catharanthus roseus

Catharanthus roseus has been traditionally used to treat a wide range of conditions, including diabetes, hypertension, and infections.[6] In India, the juice of fresh leaves has been employed by Ayurvedic physicians for the control of diabetes.[7] The flowers, leaves, and stems are all utilized in various preparations.[2] While traditional practices focus on the use of the whole plant or its crude extracts, modern phytochemical analysis has identified this compound as one of the key bioactive constituents, particularly abundant in the petals.[4][5] The ethnobotanical use of C. roseus for diabetes provides the foundational context for the scientific investigation into the anti-diabetic properties of this compound.

Pharmacological Properties of this compound

Recent in vivo and in silico studies have begun to scientifically validate the traditional claims associated with the source plant of this compound. The compound has demonstrated significant anti-diabetic, anti-inflammatory, and hepatoprotective effects.

Anti-Diabetic and Metabolic Effects

In a study utilizing a high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic rat model, this compound exhibited potent anti-diabetic activity.[1][8] Administration of this compound at doses of 10 and 20 mg/kg for six weeks resulted in significant improvements in several metabolic parameters.

Table 1: Effects of this compound on Glycemic Control and Lipid Profile in HFD/STZ-Induced Diabetic Rats [8]

ParameterDiabetic ControlThis compound (10 mg/kg)This compound (20 mg/kg)Glimepiramide (5 mg/kg)
Blood Glucose IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Serum Insulin (B600854) DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Total Cholesterol (TC) IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Triglycerides (TG) IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced
High-Density Lipoprotein (HDL) DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Anti-Inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are key pathological features of type 2 diabetes and its complications. This compound has shown a remarkable ability to modulate these processes.

Table 2: Effects of this compound on Inflammatory and Oxidative Stress Markers [1][8]

MarkerDiabetic ControlThis compound (10 mg/kg)This compound (20 mg/kg)
TNF-α IncreasedSignificantly DecreasedSignificantly Decreased
IL-1β IncreasedSignificantly DecreasedSignificantly Decreased
IL-6 IncreasedSignificantly DecreasedSignificantly Decreased
Malondialdehyde (MDA) IncreasedSignificantly ReducedSignificantly Reduced
Superoxide Dismutase (SOD) DecreasedSignificantly IncreasedSignificantly Increased
Catalase (CAT) DecreasedSignificantly IncreasedSignificantly Increased
Glutathione (GSH) DecreasedSignificantly IncreasedSignificantly Increased

In silico molecular docking studies suggest that this compound may exert its anti-inflammatory effects through direct interaction with Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[8] The binding energy of this compound with TNF-α (PDB: 2AZ5) was calculated to be -6.708 kcal/mol.[8] This interaction is hypothesized to interfere with the TNF-α signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.

digraph "this compound Anti-inflammatory Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR1 [label="TNFR1", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK_complex [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> TNFa [label="Inhibition\n(In Silico)", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#202124"]; TNFa -> TNFR1 [label="Binding"]; TNFR1 -> IKK_complex [label="Activation"]; IKK_complex -> IkBa [label="Phosphorylation", style=dashed, arrowhead=odot]; IkBa -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Inflammatory_Genes [label="Transcription", dir=back]; Inflammatory_Genes -> Inflammation [label="Leads to"];

// Invisible edge for layout IkBa -> Inflammation [style=invis]; }

Caption: Proposed anti-inflammatory mechanism of this compound via TNF-α and NF-κB.

Hepatoprotective Effects

This compound has also been shown to protect the liver from injury. In the HFD/STZ diabetic rat model, which often involves liver complications, this compound treatment significantly reduced the levels of liver damage biomarkers.

Table 3: Effects of this compound on Liver Function Markers [8]

ParameterDiabetic ControlThis compound (10 mg/kg)This compound (20 mg/kg)
Aspartate Aminotransferase (AST) IncreasedSignificantly ReducedSignificantly Reduced
Alanine Aminotransferase (ALT) IncreasedSignificantly ReducedSignificantly Reduced

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological evaluation of this compound.

Extraction and Isolation of this compound (Proposed Method)
  • Sample Preparation: Fresh petals of Catharanthus roseus are collected, washed, and freeze-dried. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is macerated in an acidified methanol (B129727) solution (e.g., methanol with 1% HCl) at a 1:10 solid-to-solvent ratio. The mixture is sonicated for 30 minutes and then left to extract for 24 hours at 4°C in the dark. The process is repeated three times.

  • Filtration and Concentration: The combined extracts are filtered, and the methanol is removed under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification: The concentrated aqueous extract is loaded onto a C18 solid-phase extraction (SPE) cartridge. The cartridge is first washed with acidified water to remove sugars and other polar compounds. The anthocyanin fraction, including this compound, is then eluted with acidified methanol.

  • Isolation: The eluted fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient of acidified water and methanol. Fractions are collected and monitored by analytical HPLC-DAD to identify and isolate pure this compound.

In Vivo Anti-Diabetic Activity Assessment

The following protocol details the induction of type 2 diabetes in rats and the subsequent evaluation of this compound's therapeutic effects.[8]

digraph "Experimental Workflow for Anti-Diabetic Study" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes A1 [label="Acclimatization\n(Male Wistar rats, 1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; A2 [label="High-Fat Diet (HFD)\n(4 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; A3 [label="Induction of Diabetes\n(Single low-dose STZ, i.p.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; A4 [label="Confirmation of Diabetes\n(Blood glucose > 250 mg/dL)", fillcolor="#F1F3F4", fontcolor="#202124"]; A5 [label="Grouping and Treatment\n(6 weeks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A6 [label="Biochemical Analysis\n(Blood and tissue samples)", fillcolor="#34A853", fontcolor="#FFFFFF"]; A7 [label="Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A1 -> A2; A2 -> A3; A3 -> A4; A4 -> A5; A5 -> A6; A6 -> A7; }

Caption: Workflow for evaluating the anti-diabetic effects of this compound.

  • Animals: Male Wistar rats are used and acclimatized for one week.

  • Induction of Diabetes:

    • Animals are fed a high-fat diet for 4 weeks to induce insulin resistance.

    • A single intraperitoneal (i.p.) injection of a low dose of streptozotocin (STZ), dissolved in cold citrate (B86180) buffer (pH 4.5), is administered to induce hyperglycemia.

    • Diabetes is confirmed by measuring blood glucose levels; rats with fasting blood glucose above 250 mg/dL are included in the study.

  • Treatment: Diabetic animals are divided into groups: diabetic control, this compound (10 and 20 mg/kg, p.o.), and a standard drug control (e.g., glimepiramide 5 mg/kg, p.o.). A non-diabetic control group is also maintained. Treatments are administered daily for 6 weeks.

  • Sample Collection and Analysis: At the end of the treatment period, animals are fasted overnight, and blood samples are collected for biochemical analysis. Tissues (liver, pancreas) are also harvested for further analysis.

Biochemical Assays

Biochemical parameters are typically measured using commercially available ELISA or colorimetric assay kits according to the manufacturer's instructions.

  • Liver Function Tests (AST, ALT): Serum levels are measured using standard enzymatic assay kits. The rate of NADH oxidation is measured spectrophotometrically.

  • Oxidative Stress Markers:

    • MDA: Measured using the thiobarbituric acid reactive substances (TBARS) assay, which quantifies lipid peroxidation.

    • SOD, CAT, GSH: The activity of these antioxidant enzymes in tissue homogenates is determined using specific assay kits that measure the rate of substrate conversion or inhibition of a colorimetric reaction.

  • Inflammatory Cytokines (TNF-α, IL-1β, IL-6): Serum or tissue homogenate levels are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Quantitative Analysis in Traditional Preparations

A significant gap in the current literature is the lack of data on the concentration of this compound in traditional herbal preparations of Catharanthus roseus. While studies have quantified total anthocyanin content in the plant's petals, specific quantification of this compound in decoctions or juices used in traditional medicine has not been reported. Future research should focus on this area to establish a dose-response relationship and to standardize traditional remedies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) would be a suitable method for such quantitative analysis.

Conclusion and Future Directions

This compound, a key anthocyanin in Catharanthus roseus, demonstrates significant pharmacological potential that aligns with the traditional use of the plant for diabetes and inflammatory conditions. In vivo studies have provided robust quantitative data on its efficacy in improving glycemic control, lipid metabolism, and reducing inflammation and oxidative stress. While the molecular mechanisms are still being elucidated, evidence points towards the modulation of the TNF-α/NF-κB signaling pathway.

For drug development professionals and researchers, this compound represents a promising natural product lead. However, further research is imperative in the following areas:

  • Development of a standardized extraction and isolation protocol to ensure a consistent and high-purity supply for pre-clinical and clinical studies.

  • In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways affected by this compound.

  • Pharmacokinetic and toxicological profiling to assess its safety and bioavailability.

  • Quantitative analysis of this compound in traditional preparations to correlate traditional dosages with pharmacologically active concentrations.

The continued investigation of this compound will be crucial in translating the wisdom of traditional medicine into evidence-based therapeutic applications.

References

The Pharmacology of Hirsutidin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutidin is an O-methylated anthocyanidin, a subclass of flavonoids, primarily found in the petals of Catharanthus roseus (Madagascar periwinkle).[1][2] As a member of the anthocyanin family, this compound has garnered interest for its potential therapeutic properties. Preclinical studies have begun to elucidate its pharmacological profile, suggesting a range of activities including antioxidant, anti-inflammatory, antidiabetic, hepatoprotective, and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, with a focus on quantitative data, experimental methodologies, and putative signaling pathways.

Pharmacological Properties and Preclinical Evidence

In vivo studies in rodent models have demonstrated the multifaceted pharmacological potential of this compound. These studies have primarily investigated its efficacy in models of metabolic disease, liver injury, and neurodegeneration.

Antidiabetic and Metabolic Effects

This compound has shown significant promise in the management of type 2 diabetes (T2D) and associated metabolic dysregulation in a high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic rat model.[3] Treatment with this compound has been shown to improve glycemic control, lipid profiles, and hormonal imbalances.

Table 1: Effects of this compound on Biochemical Parameters in HFD/STZ-Induced Diabetic Rats [3][4][5][6]

ParameterThis compound Dose (mg/kg)Vehicle ControlThis compound TreatedStandard Drug (Glibenclamide 5 mg/kg)
Blood Glucose 10 & 20Significantly IncreasedSignificantly DecreasedSignificantly Decreased
Serum Insulin (B600854) 10 & 20Significantly DecreasedSignificantly IncreasedSignificantly Increased
Total Cholesterol (TC) 10 & 20Significantly IncreasedSignificantly DecreasedSignificantly Decreased
Triglycerides (TG) 10 & 20Significantly IncreasedSignificantly DecreasedSignificantly Decreased
High-Density Lipoprotein (HDL) 10 & 20Significantly DecreasedSignificantly IncreasedSignificantly Increased
Adiponectin 10 & 20Significantly DecreasedSignificantly IncreasedSignificantly Increased
Leptin 10 & 20Significantly DecreasedSignificantly IncreasedSignificantly Increased
Resistin 10 & 20Significantly IncreasedSignificantly DecreasedSignificantly Decreased
TNF-α 10 & 20Significantly IncreasedSignificantly DecreasedSignificantly Decreased
IL-6 10 & 20Significantly IncreasedSignificantly DecreasedSignificantly Decreased
IL-1β 10 & 20Significantly IncreasedSignificantly DecreasedSignificantly Decreased
Malondialdehyde (MDA) 10 & 20Significantly IncreasedSignificantly DecreasedSignificantly Decreased
Superoxide Dismutase (SOD) 10 & 20Significantly DecreasedSignificantly IncreasedSignificantly Increased
Catalase (CAT) 10 & 20Significantly DecreasedSignificantly IncreasedSignificantly Increased
Glutathione (GSH) 10 & 20Significantly DecreasedSignificantly IncreasedSignificantly Increased
Hepatoprotective Effects

In a mouse model of alcohol-induced liver injury, this compound demonstrated significant hepatoprotective effects.[2] Treatment with this compound ameliorated alcohol-induced alterations in liver function markers, lipid profiles, and oxidative stress.

Table 2: Effects of this compound on Biochemical Parameters in Alcohol-Induced Liver Injury in Mice [2]

ParameterThis compound Dose (mg/kg)Vehicle ControlThis compound Treated
Aspartate Aminotransferase (AST) 10 & 20Significantly IncreasedSignificantly Decreased
Alanine Aminotransferase (ALT) 10 & 20Significantly IncreasedSignificantly Decreased
Alkaline Phosphatase (ALP) 10 & 20Significantly IncreasedSignificantly Decreased
Total Cholesterol (TC) 10 & 20Significantly IncreasedSignificantly Decreased
Triglycerides (TG) 10 & 20Significantly IncreasedSignificantly Decreased
Malondialdehyde (MDA) 10 & 20Significantly IncreasedSignificantly Decreased
Superoxide Dismutase (SOD) 10 & 20Significantly DecreasedSignificantly Increased
Catalase (CAT) 10 & 20Significantly DecreasedSignificantly Increased
Glutathione (GSH) 10 & 20Significantly DecreasedSignificantly Increased
Neuroprotective Effects

This compound has also been investigated for its neuroprotective potential in a rotenone-induced rat model of Parkinson's disease.[5] Administration of this compound resulted in improved motor function and restoration of neurochemical balance.

Table 3: Effects of this compound on Neurochemical Parameters in a Rotenone-Induced Parkinson's Disease Model in Rats [5]

ParameterThis compound Dose (mg/kg)Vehicle ControlThis compound Treated
Dopamine 10Significantly DecreasedSignificantly Increased
Serotonin 10Significantly DecreasedSignificantly Increased
Acetylcholine 10Significantly IncreasedSignificantly Decreased
TNF-α 10Significantly IncreasedSignificantly Decreased
IL-6 10Significantly IncreasedSignificantly Decreased
IL-1β 10Significantly IncreasedSignificantly Decreased
Caspase-3 10Significantly IncreasedSignificantly Decreased

Experimental Protocols

High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is widely used to induce a state of type 2 diabetes that mimics the human condition, characterized by insulin resistance and subsequent beta-cell dysfunction.

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Insulin Resistance: Rats are fed a high-fat diet (HFD), with fat content ranging from 45% to 60% of total calories, for a period of 2 to 8 weeks. This diet induces obesity and insulin resistance.

  • Induction of Beta-Cell Dysfunction: Following the HFD period, a single low dose of streptozotocin (STZ), typically ranging from 30 to 50 mg/kg, is administered intraperitoneally (i.p.). STZ is a glucosamine-nitrosourea compound that is toxic to the insulin-producing beta cells of the pancreas. The low dose is intended to induce partial beta-cell damage, leading to hyperglycemia without causing complete insulin deficiency as seen in type 1 diabetes.

  • Confirmation of Diabetes: Diabetes is typically confirmed 72 hours to one week after STZ injection by measuring fasting blood glucose levels. Glucose levels above a certain threshold (e.g., >250 mg/dL) are considered indicative of diabetes.

  • Treatment: Following confirmation of diabetes, animals are treated with this compound (e.g., 10 and 20 mg/kg, orally) or a standard antidiabetic drug (e.g., glibenclamide, 5 mg/kg) for a specified period, often 4 to 6 weeks.

  • Outcome Measures: Various parameters are assessed at the end of the treatment period, including body weight, food and water intake, fasting blood glucose, serum insulin, lipid profile, and markers of oxidative stress and inflammation in blood and tissues.

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Outcome Assessment High-Fat Diet (2-8 weeks) High-Fat Diet (2-8 weeks) Obesity & Insulin Resistance Obesity & Insulin Resistance High-Fat Diet (2-8 weeks)->Obesity & Insulin Resistance Low-Dose STZ (i.p.) Low-Dose STZ (i.p.) Obesity & Insulin Resistance->Low-Dose STZ (i.p.) Partial Beta-Cell Damage Partial Beta-Cell Damage Low-Dose STZ (i.p.)->Partial Beta-Cell Damage Hyperglycemia Hyperglycemia Partial Beta-Cell Damage->Hyperglycemia Treatment Groups Treatment Groups Hyperglycemia->Treatment Groups Randomization This compound (10 & 20 mg/kg) This compound (10 & 20 mg/kg) Treatment Groups->this compound (10 & 20 mg/kg) Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Standard Drug Standard Drug Treatment Groups->Standard Drug Biochemical & Histological Analysis Biochemical & Histological Analysis This compound (10 & 20 mg/kg)->Biochemical & Histological Analysis Vehicle Control->Biochemical & Histological Analysis Standard Drug->Biochemical & Histological Analysis

Workflow for HFD/STZ-Induced Diabetic Rat Model.
Alcohol-Induced Liver Injury Mouse Model

This model is used to study the pathogenesis of alcoholic liver disease and to evaluate the efficacy of potential therapeutic agents.

  • Animal Model: Male C57BL/6 mice are commonly used due to their susceptibility to alcohol-induced liver injury.

  • Induction of Liver Injury: Mice are administered ethanol (B145695) (EtOH), typically 56%, at a dose of 5 mL/kg via intraperitoneal (i.p.) injection to induce acute liver injury. In some protocols, chronic administration of an ethanol-containing liquid diet is used to model chronic alcoholic liver disease.

  • Treatment: this compound (e.g., 10 and 20 mg/kg) is administered, often orally, for a period leading up to and sometimes following the ethanol challenge.

  • Sample Collection: Blood and liver tissue are collected at a specified time point after the final ethanol administration (e.g., 5 hours).

  • Outcome Measures: Serum levels of liver enzymes (AST, ALT, ALP), lipid profiles, and markers of oxidative stress and inflammation are measured. Liver tissues are processed for histopathological examination to assess the degree of steatosis, inflammation, and necrosis.

G cluster_0 Induction & Treatment cluster_1 Sample Collection & Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping This compound Pre-treatment This compound Pre-treatment Grouping->this compound Pre-treatment Vehicle Control Vehicle Control Grouping->Vehicle Control Ethanol Challenge (i.p.) Ethanol Challenge (i.p.) This compound Pre-treatment->Ethanol Challenge (i.p.) Vehicle Control->Ethanol Challenge (i.p.) Blood & Liver Collection (5h post) Blood & Liver Collection (5h post) Ethanol Challenge (i.p.)->Blood & Liver Collection (5h post) Biochemical Analysis Biochemical Analysis Blood & Liver Collection (5h post)->Biochemical Analysis Histopathological Examination Histopathological Examination Blood & Liver Collection (5h post)->Histopathological Examination

Workflow for Alcohol-Induced Liver Injury Mouse Model.

Putative Signaling Pathways

While direct evidence for this compound's interaction with specific signaling pathways is currently limited, its observed anti-inflammatory and antioxidant effects suggest potential modulation of key cellular signaling cascades. The following diagrams illustrate these pathways, with the hypothetical intervention of this compound indicated.

TNF-α/NF-κB Signaling Pathway

The reduction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by this compound suggests a potential inhibitory effect on the NF-κB signaling pathway, a central regulator of inflammation.

G TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds TRADD/TRAF2 TRADD/TRAF2 TNFR->TRADD/TRAF2 Recruits IKK Complex IKK Complex TRADD/TRAF2->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Degradation Degradation IκBα->Degradation Leads to Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription of This compound This compound This compound->IKK Complex Inhibits (Hypothesized)

Hypothetical Inhibition of the TNF-α/NF-κB Pathway by this compound.
Nrf2 Signaling Pathway

The observed increase in antioxidant enzymes like SOD, CAT, and GSH suggests that this compound may activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

G Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Induces Transcription of This compound This compound This compound->Keap1 Inhibits (Hypothesized)

Hypothetical Activation of the Nrf2 Pathway by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Given this compound's effects on insulin signaling and cell survival, it may interact with this pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates Cell Survival, Growth, Metabolism Cell Survival, Growth, Metabolism Downstream Targets->Cell Survival, Growth, Metabolism This compound This compound This compound->Akt Modulates (Hypothesized)

Hypothetical Modulation of the PI3K/Akt Pathway by this compound.

Pharmacokinetics and Toxicology

To date, there is a significant lack of specific pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological data for this compound. However, general characteristics of anthocyanins can provide some insights.

General Pharmacokinetics of Anthocyanins
  • Absorption: Anthocyanins can be absorbed from the stomach and small intestine.[7][8] Their oral bioavailability is generally considered low, with studies in animals showing systemic bioavailability ranging from 0.26% to 1.8%.[7]

  • Metabolism: Anthocyanins undergo extensive first-pass metabolism in the gastrointestinal tract and liver.[8] This includes methylation, glucuronidation, and sulfation.[3] this compound is an O-methylated anthocyanidin, and further metabolism may occur.[9]

  • Distribution: After absorption, anthocyanins are distributed to various tissues. Studies on other anthocyanins have shown distribution to the kidneys, liver, and skin.[4]

  • Excretion: Anthocyanins and their metabolites are primarily excreted in the urine and bile.[4][10]

General Toxicology of Anthocyanins

Anthocyanins are generally considered safe and have a long history of consumption through fruits and vegetables. In silico toxicity studies on related anthocyanins like cyanidin (B77932) and peonidin (B1209262) suggest they are not genotoxic or carcinogenic.[11] Acute and subacute toxicity studies on cyanidin in rats have shown a high LD50 (>300 mg/kg/day) and a No Observed Adverse Effect Level (NOAEL) of 30 mg/kg/day in a 28-day study, indicating a good safety profile.[12] Similarly, acylated anthocyanin derivatives have been found to have an LD50 of >10 g/kg in mice.[13] However, it is crucial to note that no specific toxicological studies on this compound have been published.

Conclusion and Future Directions

This compound is an emerging natural compound with demonstrated pharmacological potential in preclinical models of diabetes, liver disease, and neurodegeneration. Its antioxidant and anti-inflammatory properties appear to be central to its mechanism of action, likely through the modulation of key signaling pathways such as NF-κB and Nrf2.

Despite these promising findings, there are significant knowledge gaps that need to be addressed to advance the development of this compound as a potential therapeutic agent. Future research should focus on:

  • In Vitro Studies: Conducting in vitro assays to determine the IC50 values of this compound for its antioxidant and anti-inflammatory activities and to elucidate its specific molecular targets and enzyme inhibitory effects.

  • Mechanism of Action: Performing detailed molecular studies, such as western blotting and reporter gene assays, to confirm the direct effects of this compound on the hypothesized signaling pathways.

  • Pharmacokinetics: Conducting comprehensive ADME studies specifically for this compound to understand its absorption, distribution, metabolism, and excretion profile.

  • Toxicology: Performing rigorous acute, subchronic, and chronic toxicity studies, as well as genotoxicity and reproductive toxicity assessments, to establish a comprehensive safety profile for this compound.

Addressing these research priorities will be essential to fully understand the therapeutic potential and safety of this compound and to guide its potential translation into clinical applications.

References

Preliminary In Vitro Studies on Hirsutidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available in vitro research specifically detailing the quantitative effects and detailed experimental protocols for Hirsutidin is limited. Much of the current understanding of its biological activity is derived from in vivo animal studies and in silico molecular docking simulations. This guide summarizes the available preliminary data for this compound and provides established in vitro protocols for similar compounds, which can be adapted for future research on this compound.

This compound is an O-methylated anthocyanidin, a type of flavonoid found in plants such as Catharanthus roseus.[1] It has garnered interest for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] This technical guide provides an overview of the preliminary in vitro-relevant data and outlines key experimental methodologies for its further investigation.

Data Presentation

While specific in vitro quantitative data for this compound is not widely available, in silico studies have provided insights into its potential molecular interactions.

Table 1: In Silico Molecular Docking of this compound with Protein Targets
Protein TargetPDB IDBinding Affinity (kcal/mol)Potential Implication
Tumor Necrosis Factor-α (TNF-α)2AZ5-6.708Anti-inflammatory
Insulin4IBM-7.674Anti-diabetic
Adiponectin6KS1-7.2Anti-diabetic, Metabolic regulation
Leptin7Z3Q-7.547Metabolic regulation

Data from in silico molecular docking studies.

Experimental Protocols

The following are detailed methodologies for key experiments that are crucial for the in vitro evaluation of this compound's biological activities. These protocols are based on standard laboratory procedures and studies on related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Target cancer cell line (e.g., HT-29 colorectal adenocarcinoma cells)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with this compound.

Materials:

  • Target cell line

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Cytokine Quantification (ELISA)

This protocol is for measuring the effect of this compound on the production of pro-inflammatory cytokines like TNF-α.

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS)

  • This compound

  • TNF-α ELISA kit

  • 96-well ELISA plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[4]

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[5]

  • Data Analysis: Measure the absorbance and calculate the concentration of TNF-α. Determine the inhibitory effect of this compound on TNF-α production.

Western Blot for Signaling Pathway Analysis

This technique is used to detect changes in the protein expression and phosphorylation status of key molecules in signaling pathways like NF-κB and MAPK.

Materials:

  • Target cell line

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or an inflammatory stimulus. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with specific primary antibodies overnight. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation and expression of target proteins.

Mandatory Visualization

The following diagrams illustrate the potential signaling pathways of this compound and a general experimental workflow for its in vitro analysis.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_this compound This compound cluster_pathways Signaling Pathways cluster_response Cellular Response Stimulus Stimulus MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Stimulus->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway Stimulus->NFkB_Pathway Activates This compound This compound This compound->MAPK_Pathway Inhibits This compound->NFkB_Pathway Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β) MAPK_Pathway->Pro_inflammatory_Mediators Induces Production NFkB_Pathway->Pro_inflammatory_Mediators Induces Production

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

G cluster_workflow General In Vitro Experimental Workflow cluster_assays Biological Assays Cell_Culture Cell Culture (e.g., Cancer or Immune Cells) Hirsutidin_Treatment This compound Treatment (Dose-Response) Cell_Culture->Hirsutidin_Treatment Incubation Incubation (24-72 hours) Hirsutidin_Treatment->Incubation Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis_Assay Cytokine_Assay Cytokine Measurement (ELISA) Incubation->Cytokine_Assay Western_Blot Signaling Pathway Analysis (Western Blot) Incubation->Western_Blot Data_Analysis Data Analysis (IC50, % Inhibition, etc.) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro studies of this compound.

References

Hirsutidin: A Potential Anti-Diabetic Agent - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Type 2 Diabetes Mellitus (T2DM) is a global metabolic disorder characterized by hyperglycemia and insulin (B600854) resistance. Current therapeutic strategies, while effective, often present with undesirable side effects, necessitating the exploration of novel anti-diabetic agents. Hirsutidin, an O-methylated anthocyanidin, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the anti-diabetic potential of this compound, summarizing existing in vivo and in silico data. Detailed experimental methodologies for key assays are provided to facilitate further research and validation. Furthermore, this paper illustrates the putative signaling pathways through which this compound may exert its therapeutic effects.

Introduction

This compound is a naturally occurring anthocyanidin found in various plants, including Catharanthus roseus.[1] It has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and, notably, anti-diabetic properties.[1] The primary mechanism of action is thought to involve the enhancement of insulin signaling, regulation of lipid metabolism, reduction of oxidative stress, and modulation of inflammatory pathways.[1] This whitepaper will delve into the current scientific evidence supporting the use of this compound as a potential therapeutic agent for T2DM.

In Vivo Efficacy of this compound

A pivotal study investigated the effects of this compound in a high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic rat model, a well-established model that mimics the pathophysiology of human T2DM.[1][2][3] The study demonstrated that oral administration of this compound for six weeks significantly improved multiple diabetic parameters.[2][3]

Data Presentation: In Vivo Studies

The following tables summarize the quantitative data from the aforementioned in vivo study.

Table 1: Effects of this compound on Glycemic Control and Insulin Levels [1][4]

ParameterNormal ControlDiabetic Control (HFD/STZ)This compound (10 mg/kg)This compound (20 mg/kg)Glibenclamide (5 mg/kg)
Fasting Blood Glucose (mg/dL) NormalSignificantly ElevatedModerately ReducedSignificantly ReducedSignificantly Reduced
Serum Insulin NormalSignificantly ReducedIncreasedSignificantly IncreasedSignificantly Increased

Table 2: Effects of this compound on Lipid Profile and Total Protein [1]

ParameterNormal ControlDiabetic Control (HFD/STZ)This compound (10 mg/kg)This compound (20 mg/kg)Glibenclamide (5 mg/kg)
Total Cholesterol (TC) NormalSignificantly IncreasedReducedSignificantly ReducedSignificantly Reduced
Triglycerides (TG) NormalSignificantly IncreasedReducedSignificantly ReducedSignificantly Reduced
High-Density Lipoprotein (HDL) NormalSignificantly ReducedIncreasedSignificantly IncreasedSignificantly Increased
Total Protein (TP) NormalSignificantly ReducedRestoredSignificantly RestoredSignificantly Restored

Table 3: Effects of this compound on Oxidative Stress Markers [1]

ParameterNormal ControlDiabetic Control (HFD/STZ)This compound (10 mg/kg)This compound (20 mg/kg)Glibenclamide (5 mg/kg)
Malondialdehyde (MDA) NormalSignificantly IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Superoxide Dismutase (SOD) NormalSignificantly ReducedSignificantly RepairedSignificantly RepairedSignificantly Repaired
Catalase (CAT) NormalSignificantly ReducedSignificantly RepairedSignificantly RepairedSignificantly Repaired
Glutathione (GSH) NormalSignificantly ReducedSignificantly RepairedSignificantly RepairedSignificantly Repaired

Table 4: Effects of this compound on Inflammatory Cytokines and Liver Function [1]

ParameterNormal ControlDiabetic Control (HFD/STZ)This compound (10 mg/kg)This compound (20 mg/kg)Glibenclamide (5 mg/kg)
Tumor Necrosis Factor-α (TNF-α) NormalSignificantly Increased-Significantly Reduced-
Interleukin-6 (IL-6) NormalSignificantly Increased-Significantly Reduced-
Interleukin-1β (IL-1β) NormalSignificantly Increased-Significantly Reduced-
Aspartate Aminotransferase (AST) NormalSignificantly IncreasedSignificantly LoweredSignificantly LoweredSignificantly Lowered
Alanine Aminotransferase (ALT) NormalSignificantly IncreasedSignificantly LoweredSignificantly LoweredSignificantly Lowered

Table 5: Effects of this compound on Adipokines [1]

ParameterNormal ControlDiabetic Control (HFD/STZ)This compound (10 mg/kg)This compound (20 mg/kg)Glibenclamide (5 mg/kg)
Adiponectin NormalSignificantly Reduced-Significantly Improved-
Leptin NormalSignificantly Reduced-Significantly Improved-
Resistin NormalSignificantly Increased-Significantly Reduced-
Experimental Protocol: In Vivo HFD/STZ-Induced Diabetic Rat Model[2][3]
  • Animal Model: Wistar rats.

  • Induction of T2DM:

    • Rats are fed a high-fat diet (HFD) for a specified period to induce insulin resistance.[2]

    • A single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50 mg/kg, dissolved in 0.1 M cold citrate (B86180) buffer (pH 4.5), is administered to induce partial pancreatic β-cell damage.[2][3]

  • Treatment Groups:

    • Normal Control.

    • Diabetic Control (HFD/STZ).

    • This compound (10 mg/kg, p.o. daily).[2][3]

    • This compound (20 mg/kg, p.o. daily).[2][3]

    • Standard Drug (Glibenclamide or Glimeclamide, 5 mg/kg, p.o. daily).[2][3]

  • Duration of Treatment: 6 weeks.[2][3]

  • Parameters Measured:

    • Body weight (weekly).[1]

    • Fasting blood glucose (weekly) using a glucometer.[1]

    • Serum analysis for insulin, lipid profile (TC, TG, HDL), total protein, AST, and ALT.[1]

    • Tissue homogenates (e.g., liver, pancreas) for oxidative stress markers (MDA, SOD, CAT, GSH).[1]

    • Serum or tissue analysis for inflammatory cytokines (TNF-α, IL-6, IL-1β) and adipokines (adiponectin, leptin, resistin).[1]

In Silico Analysis: Molecular Docking Studies

To elucidate the potential molecular targets of this compound, in silico molecular docking studies have been performed. These studies predict the binding affinity of this compound to key proteins involved in the pathogenesis of diabetes.[1]

Table 6: In Silico Molecular Docking of this compound with Key Diabetic Targets [2]

Target Protein (PDB ID)Binding Energy (kcal/mol)
TNF-α (2AZ5) -6.708
Insulin (4IBM) -7.674
Adiponectin (6KS1) -7.2
Leptin (7Z3Q) -7.547

Putative Mechanisms of Action and Signaling Pathways

While direct in vitro experimental data for this compound is limited, the in vivo and in silico results suggest several potential mechanisms of action.

Enhancement of Insulin Signaling

This compound is proposed to enhance insulin sensitivity.[1] This may occur through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[5][6][7] Inhibition of PTP1B would lead to prolonged phosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS), thereby activating the downstream PI3K/Akt pathway.[8][9] This cascade ultimately promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into muscle and adipose tissues.[10][11][12]

insulin_signaling cluster_0 Cell Membrane Insulin_Receptor Insulin Receptor p_Insulin_Receptor p-Insulin Receptor Insulin_Receptor->p_Insulin_Receptor Autophosphorylation GLUT4_Vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_Vesicle->GLUT4 Insulin Insulin Insulin->Insulin_Receptor Binds This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits PTP1B->p_Insulin_Receptor Dephosphorylates p_IRS p-IRS p_Insulin_Receptor->p_IRS Phosphorylates IRS IRS IRS->p_IRS PI3K PI3K p_IRS->PI3K Activates p_Akt p-Akt PI3K->p_Akt Activates Akt Akt Akt->p_Akt p_Akt->GLUT4_Vesicle Promotes Translocation

Caption: Proposed Insulin Signaling Pathway Enhancement by this compound.

Activation of AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, enhances glucose uptake and fatty acid oxidation.[13] While not directly demonstrated for this compound, a related compound, hirsutine, has been shown to activate the AMPK pathway.[14] Activation of AMPK can independently promote GLUT4 translocation and inhibit hepatic glucose production.[13]

ampk_pathway This compound This compound AMPK AMPK This compound->AMPK Potentially Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK GLUT4_Translocation GLUT4 Translocation p_AMPK->GLUT4_Translocation Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation p_AMPK->Fatty_Acid_Oxidation Promotes Hepatic_Glucose_Production Hepatic Glucose Production p_AMPK->Hepatic_Glucose_Production Inhibits

Caption: Putative AMPK Signaling Pathway Activation by this compound.

Inhibition of α-Glucosidase

Another potential mechanism for the anti-diabetic effect of this compound is the inhibition of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[15] By inhibiting this enzyme, this compound could delay carbohydrate digestion and reduce postprandial hyperglycemia.[15]

Recommended In Vitro Experimental Protocols

To further validate the anti-diabetic potential of this compound, a series of in vitro assays are recommended. The following are detailed protocols for key experiments.

α-Glucosidase Inhibition Assay

alpha_glucosidase_workflow Start Start Prepare_Reagents Prepare α-glucosidase, pNPG, and this compound solutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate α-glucosidase with this compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add pNPG to initiate reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Add Na2CO3 to stop reaction Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End glucose_uptake_workflow Start Start Differentiate_Cells Differentiate 3T3-L1 preadipocytes into mature adipocytes Start->Differentiate_Cells Serum_Starve Serum starve cells Differentiate_Cells->Serum_Starve Treat_Cells Treat cells with this compound and/or Insulin Serum_Starve->Treat_Cells Add_2NBDG Add fluorescent glucose analog (2-NBDG) Treat_Cells->Add_2NBDG Incubate Incubate for 30-60 minutes Add_2NBDG->Incubate Wash_Cells Wash cells to remove extracellular 2-NBDG Incubate->Wash_Cells Measure_Fluorescence Measure intracellular fluorescence (Flow Cytometry or Plate Reader) Wash_Cells->Measure_Fluorescence End End Measure_Fluorescence->End

References

Hirsutidin: A Promising Neuroprotective Agent in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hirsutidin, an O-methylated anthocyanidin found in sources such as the Madagascar periwinkle (Catharanthus roseus), is emerging as a compound of significant interest in the field of neuropharmacology.[1][2] Preclinical evidence, primarily from a rotenone-induced rat model of Parkinson's disease, suggests that this compound possesses potent neuroprotective properties, mediated through its antioxidant and anti-inflammatory activities.[1][3] This technical guide provides a comprehensive overview of the existing preclinical data on this compound, with a focus on quantitative outcomes, detailed experimental protocols, and the putative signaling pathways involved in its neuroprotective effects. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are exploring novel therapeutic strategies for neurodegenerative diseases.

Preclinical Evidence of Neuroprotection in a Parkinson's Disease Model

A pivotal study has demonstrated the significant neuroprotective effects of this compound in a rotenone-induced rat model of Parkinson's disease.[1] This model recapitulates key pathological features of the human disease, including oxidative stress, neuroinflammation, and dopaminergic neuron degeneration.[3]

Data Presentation: Quantitative Outcomes

The following tables summarize the key quantitative data from this preclinical study, highlighting the therapeutic potential of this compound.

Table 1: Effects of this compound on Behavioral Deficits in a Rotenone-Induced Parkinson's Disease Rat Model [1][2]

Behavioral TestRotenone (B1679576) Control GroupThis compound (10 mg/kg) + Rotenone GroupNormal Control Group
Rotarod Test (fall latency in s) Significantly ReducedSignificantly Increased vs. Rotenone ControlNormal Latency
Catalepsy (descent latency in s) Significantly IncreasedSignificantly Reduced vs. Rotenone ControlNormal Latency
Kondziela's Inverted Screen (time in s) Significantly ReducedSignificantly Increased vs. Rotenone ControlNormal Time
Open-Field Test (locomotor activity) Significantly ReducedSignificantly Increased vs. Rotenone ControlNormal Activity

Table 2: Effects of this compound on Neuroinflammatory Markers [1][3]

BiomarkerRotenone Control GroupThis compound (10 mg/kg) + Rotenone Group
TNF-α Significantly IncreasedSignificantly Reduced
IL-1β Significantly IncreasedSignificantly Reduced
IL-6 Significantly IncreasedSignificantly Reduced
Caspase-3 Significantly IncreasedSignificantly Reduced

Table 3: Effects of this compound on Antioxidant Status [1][3]

BiomarkerRotenone Control GroupThis compound (10 mg/kg) + Rotenone Group
Malondialdehyde (MDA) Significantly IncreasedSignificantly Reduced
Glutathione (GSH) Significantly ReducedSignificantly Increased
Superoxide Dismutase (SOD) Significantly ReducedSignificantly Increased
Catalase (CAT) Significantly ReducedSignificantly Increased

Table 4: Effects of this compound on Neurotransmitter Levels [1][3]

Neurotransmitter/MetaboliteRotenone Control GroupThis compound (10 mg/kg) + Rotenone Group
Dopamine Significantly ReducedSignificantly Increased
DOPAC Significantly IncreasedSignificantly Reduced
HVA Significantly IncreasedSignificantly Reduced
5-HT (Serotonin) Significantly ReducedSignificantly Increased
5-HIAA Significantly ReducedSignificantly Increased

Experimental Protocols

Rotenone-Induced Parkinson's Disease Model in Rats

The primary preclinical model used to evaluate the neuroprotective effects of this compound is the rotenone-induced model of Parkinson's disease in rats.[1]

  • Animal Model: The study utilized 24 rats, which were divided into four groups of six.[1]

  • Induction of Parkinsonism: Parkinsonism was induced by subcutaneous (s.c.) administration of rotenone at a dose of 0.5 mg/kg for 28 days.[1]

  • Treatment Groups:

    • Group I (Normal Control): Received normal saline.[1]

    • Group II (Rotenone Control): Received rotenone (0.5 mg/kg, s.c.) for 28 days.[1]

    • Group III (this compound + Rotenone): Received this compound (10 mg/kg/day) one hour prior to rotenone administration for 28 days.[1]

    • Group IV (this compound per se): Received only this compound (10 mg/kg/day) for 28 days.[1]

  • Behavioral Assessments: A battery of behavioral tests was conducted to assess motor coordination, muscle rigidity, and locomotor activity. These tests included the rotarod test, catalepsy test, Kondziela's inverted screen test, and the open-field test.[1]

  • Biochemical Analysis: On the 29th day, animals were sacrificed, and brain tissues were collected for the analysis of neuroinflammatory markers (TNF-α, IL-6, IL-1β, caspase-3), antioxidant status (MDA, GSH, SOD, CAT), and neurotransmitter levels (dopamine, 5-HT, and their metabolites) using established biochemical assays.[1]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in oxidative stress and neuroinflammation.

Antioxidant and Anti-inflammatory Pathways

This compound's strong antioxidant properties are central to its neuroprotective effects.[3] By scavenging reactive oxygen species (ROS) and bolstering the endogenous antioxidant defense system (increasing levels of SOD, CAT, and GSH), this compound mitigates rotenone-induced oxidative damage.[1][3] This reduction in oxidative stress likely prevents the downstream activation of pro-inflammatory signaling cascades.

The anti-inflammatory action of this compound is evidenced by its ability to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the apoptosis-related enzyme, caspase-3.[1] The downregulation of these inflammatory mediators suggests an inhibitory effect on pathways such as the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 Rotenone-Induced Neurotoxicity cluster_1 This compound's Neuroprotective Mechanism Rotenone Rotenone Mitochondrial_Dysfunction Mitochondrial_Dysfunction Rotenone->Mitochondrial_Dysfunction Oxidative_Stress Oxidative_Stress Mitochondrial_Dysfunction->Oxidative_Stress Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Dopaminergic_Neuron_Death Dopaminergic_Neuron_Death Oxidative_Stress->Dopaminergic_Neuron_Death Antioxidant_Effects Antioxidant_Effects Neuroinflammation->Dopaminergic_Neuron_Death Anti_inflammatory_Effects Anti_inflammatory_Effects Neuronal_Survival Neuronal_Survival This compound This compound This compound->Antioxidant_Effects This compound->Anti_inflammatory_Effects Antioxidant_Effects->Oxidative_Stress Antioxidant_Effects->Neuronal_Survival Inhibits Anti_inflammatory_Effects->Neuroinflammation Anti_inflammatory_Effects->Neuronal_Survival Inhibits

Proposed neuroprotective mechanism of this compound.
Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating the neuroprotective effects of this compound in the preclinical model.

G start Start: Acclimatization of Rats grouping Randomization into 4 Groups (n=6) start->grouping treatment 28-Day Treatment Protocol - Group I: Saline - Group II: Rotenone (0.5 mg/kg) - Group III: this compound (10 mg/kg) + Rotenone - Group IV: this compound (10 mg/kg) grouping->treatment behavioral Behavioral Assessments (Rotarod, Catalepsy, Inverted Screen, Open Field) treatment->behavioral sacrifice Sacrifice on Day 29 behavioral->sacrifice biochemical Biochemical Analysis of Brain Tissue (Neuroinflammation, Oxidative Stress, Neurotransmitters) sacrifice->biochemical data_analysis Statistical Data Analysis biochemical->data_analysis end End: Conclusion on Neuroprotective Effects data_analysis->end

Experimental workflow for preclinical evaluation.

Conclusion and Future Directions

The available preclinical data strongly support the neuroprotective potential of this compound, particularly in the context of Parkinson's disease. Its ability to mitigate oxidative stress, reduce neuroinflammation, and improve behavioral outcomes in a well-established animal model is promising.[1][3] However, it is important to note that the current body of evidence is primarily based on a single, albeit comprehensive, study.

Future research should focus on:

  • Exploring Efficacy in Other Neurodegenerative Models: Evaluating the neuroprotective effects of this compound in preclinical models of other neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis, would provide a broader understanding of its therapeutic potential.

  • Elucidating Detailed Molecular Mechanisms: In-depth in vitro studies are necessary to dissect the specific molecular targets and signaling pathways modulated by this compound. Investigating its effects on pathways like Nrf2/ARE and NF-κB would be of particular interest.

  • Dose-Response and Pharmacokinetic Studies: Establishing a clear dose-response relationship and understanding the pharmacokinetic and pharmacodynamic profile of this compound are crucial next steps for its development as a therapeutic agent.

  • Chronic Treatment Studies: The current study focused on a 28-day treatment period. Longer-term studies are needed to assess the sustained efficacy and safety of chronic this compound administration.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Hirsutidin from Catharanthus roseus Petals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the extraction, purification, and quantification of Hirsutidin from the petals of Catharanthus roseus (Madagascar Periwinkle). This compound, an O-methylated anthocyanidin, is a pigment found in the flowers of this medicinally important plant.[1][2][3] These protocols are designed to offer a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. The methodologies cover solvent extraction, purification by column chromatography, and quantification using High-Performance Liquid Chromatography (HPLC).

Introduction

Catharanthus roseus is a well-known source of over 130 bioactive terpenoid indole (B1671886) alkaloids, including the anticancer agents vincristine (B1662923) and vinblastine. Beyond these alkaloids, the plant's vibrant flowers contain a variety of phenolic compounds, including anthocyanins, which contribute to their coloration.[1][4] this compound, a specific type of anthocyanin, has been identified in the petals of C. roseus.[1][3] Anthocyanins are of growing interest due to their potential antioxidant and therapeutic properties.

This guide outlines systematic procedures for the efficient extraction and isolation of this compound, providing a foundation for further research into its bioactivities and potential pharmaceutical applications.

Data Presentation: Quantitative Analysis of Extraction Methods

The efficiency of this compound extraction is contingent on the solvent system and extraction technique employed. The following tables summarize expected yields and key parameters for different methodologies, based on typical anthocyanin extraction efficiencies.

Table 1: Comparison of Solvent Systems for Maceration Extraction of this compound

Solvent SystemTemperature (°C)Time (hours)Expected Relative YieldReference
95% Ethanol (B145695)2524ModerateGeneral Phytochemical Extraction
Acidified Ethanol (0.1% HCl)2524HighAnthocyanin Extraction Principle[5]
80% Methanol (B129727)2524HighGeneral Phytochemical Extraction
Acidified Methanol (0.1% HCl)2524Very HighAnthocyanin Extraction Principle[5]
Water2524Low[6]

Table 2: Comparison of Different Extraction Techniques for this compound

Extraction MethodSolventTemperature (°C)TimeExpected Relative EfficiencyReference
MacerationAcidified Methanol2524 hoursGood[5]
Ultrasound-Assisted Extraction (UAE)Acidified Ethanol40-5030-60 minVery Good[7][8]
Soxhlet Extraction80% MethanolBoiling Point6-8 hoursExcellent[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol details a rapid and efficient method for extracting this compound from C. roseus petals using sonication.

Materials and Equipment:

  • Fresh or dried Catharanthus roseus petals

  • Ultrasonic bath or probe sonicator

  • Extraction solvent: Ethanol with 0.1% Hydrochloric Acid (v/v)

  • Mortar and pestle or blender

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Centrifuge

  • Analytical balance

  • Glassware (beakers, flasks, graduated cylinders)

Procedure:

  • Sample Preparation:

    • Collect fresh, vibrant C. roseus petals.

    • Wash the petals thoroughly with distilled water to remove any debris.

    • For dried petals, dry them in a shade or an oven at a low temperature (40-50°C) until brittle.

    • Grind the fresh or dried petals into a fine powder using a mortar and pestle or a blender.

  • Extraction:

    • Weigh 10 g of the powdered petal material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of acidified ethanol (95% ethanol with 0.1% HCl) to the flask.

    • Place the flask in an ultrasonic bath and sonicate for 45 minutes at 45°C.

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Decant the supernatant into a separate flask.

    • Repeat the extraction process on the residue with another 100 mL of acidified ethanol to maximize yield.

    • Combine the supernatants from both extractions.

  • Solvent Evaporation:

    • Concentrate the combined extract using a rotary evaporator at a temperature below 45°C to obtain the crude this compound extract.

  • Storage:

    • Store the crude extract in a dark, airtight container at 4°C for further purification.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of the crude this compound extract using column chromatography.

Materials and Equipment:

  • Crude this compound extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Elution solvents: A gradient of ethyl acetate (B1210297) and methanol

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • Developing chamber for TLC

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glassware (beakers, flasks, test tubes)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in ethyl acetate.

    • Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial elution solvent (100% ethyl acetate).

    • Carefully load the dissolved sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% ethyl acetate.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in the ethyl acetate-methanol mixture (e.g., 95:5, 90:10, 85:15, and so on).

    • Collect the eluate in fractions of 10-15 mL in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation of compounds by spotting each fraction on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., ethyl acetate:methanol, 8:2 v/v).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that show a similar TLC profile and contain the desired this compound compound.

  • Isolation:

    • Evaporate the solvent from the combined fractions containing purified this compound using a rotary evaporator.

    • The resulting solid is the purified this compound.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in the purified extract.

Materials and Equipment:

  • Purified this compound extract

  • This compound standard (if available)

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the purified this compound extract and the this compound standard in the mobile phase to prepare stock solutions of known concentrations.

    • Prepare a series of working standard solutions by diluting the stock standard solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used for anthocyanin analysis. A starting condition could be 95% Solvent A and 5% Solvent B, gradually increasing to a higher concentration of Solvent B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Anthocyanins are typically detected in the range of 510-540 nm. The optimal wavelength for this compound should be determined by scanning the UV-Vis spectrum of the standard.

    • Column Temperature: 25-30°C.

  • Analysis and Quantification:

    • Inject the standard solutions to create a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound follows the general anthocyanin pathway, which is a branch of the flavonoid biosynthesis pathway. The process involves a series of enzymatic reactions that start from the amino acid phenylalanine.

Hirsutidin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Petunidin Petunidin Delphinidin->Petunidin OMT Malvidin Malvidin Petunidin->Malvidin OMT This compound This compound Petunidin->this compound OMT

Caption: Simplified anthocyanin biosynthetic pathway leading to this compound.

Experimental Workflow for this compound Extraction and Purification

The overall process from plant material to purified compound involves several key stages.

Extraction_Workflow Plant_Material Catharanthus roseus Petals Grinding Grinding to Powder Plant_Material->Grinding Extraction Ultrasound-Assisted Extraction (Acidified Ethanol) Grinding->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Crude_Extract Crude this compound Extract Filtration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Purified_this compound Purified this compound Purification->Purified_this compound Analysis HPLC Quantification Purified_this compound->Analysis

Caption: Workflow for this compound extraction, purification, and analysis.

Logical Relationship of Purification Steps

The purification process is a sequential refinement of the extract to isolate the target compound.

Purification_Logic Crude Crude Extract Column Column Chromatography Crude->Column Fractions Collected Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of Pure Fractions TLC->Pooling Pure Purified this compound Pooling->Pure

Caption: Logical flow of the this compound purification process.

References

Application Notes and Protocols for Hirsutidin Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutidin is an O-methylated anthocyanidin, a flavonoid found in the petals of Catharanthus roseus (Madagascar Periwinkle).[1] Emerging research has highlighted its potential pharmacological activities, including antidiabetic and anti-Parkinson's properties.[2][3] These therapeutic potentials underscore the importance of establishing robust and efficient protocols for the isolation and purification of this compound to facilitate further research and drug development.

This document provides a detailed protocol for the isolation and purification of this compound from Catharanthus roseus petals. The methodology is based on established principles of natural product extraction and chromatographic purification, adapted for this specific compound.

Data Presentation

The following tables summarize the anticipated quantitative data at each major stage of the this compound isolation and purification process. These values are estimates based on typical yields for similar compounds from Catharanthus roseus and may vary depending on the specific plant material and experimental conditions.

Table 1: Extraction and Partitioning of this compound

StageStarting Material (Dry Weight)Extraction SolventSolvent-to-Solid Ratio (v/w)Extraction Time (hours)Crude Extract Yield (w/w)
1. Maceration100 gAcidified Methanol (B129727) (0.1% HCl)10:12410 - 15 g
2. Liquid-Liquid Partitioning10 - 15 gEthyl Acetate (B1210297) & WaterN/AN/A2 - 4 g

Table 2: Chromatographic Purification of this compound

StageStarting MaterialChromatographic MethodColumnMobile PhasePurityExpected Yield (w/w of starting material)
3. Column Chromatography2 - 4 gSilica (B1680970) Gel ChromatographySilica Gel (60-120 mesh)Chloroform (B151607):Methanol Gradient40 - 60%0.1 - 0.5 g
4. Preparative HPLC0.1 - 0.5 gReversed-Phase HPLCC18 (10 µm, 250 x 20 mm)Acetonitrile/Water with 0.1% Formic Acid (Gradient)>95%0.01 - 0.05 g

Experimental Protocols

Plant Material Collection and Preparation
  • Collect fresh petals of Catharanthus roseus.

  • Shade-dry the petals at room temperature until they are brittle.

  • Grind the dried petals into a fine powder using a mechanical grinder.

  • Store the powdered material in an airtight container in a cool, dark place.

Extraction of Crude this compound

This protocol utilizes an acidified solvent to efficiently extract anthocyanidins like this compound while minimizing degradation.

Materials:

  • Powdered Catharanthus roseus petals

  • Methanol (ACS grade)

  • Hydrochloric acid (HCl), concentrated

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Prepare the extraction solvent: Methanol containing 0.1% HCl.

  • Macerate 100 g of the powdered petals in 1 L of the acidified methanol for 24 hours at room temperature with occasional stirring.

  • Filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction of the plant residue two more times with fresh acidified methanol.

  • Combine all the filtrates.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Liquid-Liquid Partitioning for Partial Purification

This step aims to remove non-polar impurities from the crude extract.

Materials:

  • Crude this compound extract

  • Ethyl acetate

  • Distilled water

  • Separatory funnel

Procedure:

  • Dissolve the crude extract in a minimal amount of distilled water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously.

  • Allow the layers to separate and collect the aqueous layer (which contains the more polar this compound).

  • Repeat the washing with ethyl acetate two more times.

  • The combined aqueous fractions contain the partially purified this compound.

Purification by Column Chromatography

This step further purifies the this compound fraction using silica gel chromatography.

Materials:

  • Partially purified this compound extract

  • Silica gel (60-120 mesh)

  • Chloroform

  • Methanol

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Adsorb the partially purified extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of increasing methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing to 10% methanol in chloroform).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system.

  • Combine the fractions containing the major this compound spot.

  • Evaporate the solvent from the combined fractions to yield an enriched this compound fraction.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is employed for the final purification to obtain high-purity this compound.

Materials:

  • Enriched this compound fraction

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Ultrapure water

  • Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm)

Procedure:

  • Dissolve the enriched this compound fraction in a small volume of the initial mobile phase.

  • Set up the preparative HPLC system with the following conditions (optimization may be required):

    • Column: C18, 250 x 20 mm, 10 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 50%) over 30-40 minutes.

    • Flow Rate: 10-20 mL/min

    • Detection: UV-Vis detector at the λmax of this compound (around 530 nm).

  • Inject the sample and collect the peak corresponding to this compound.

  • Analyze the purity of the collected fraction using analytical HPLC.

  • Lyophilize the pure fraction to obtain this compound as a powder.

This compound Signaling Pathway in Antidiabetic Effects

This compound has been shown to exhibit potential antidiabetic effects through the modulation of several key signaling pathways. It is suggested to enhance insulin (B600854) signaling, regulate lipid metabolism, and reduce inflammation and oxidative stress.[2]

Hirsutidin_Signaling_Pathway cluster_Cell Pancreatic β-cell / Adipocyte / Hepatocyte cluster_Intracellular Intracellular Signaling cluster_Outcome Physiological Outcome This compound This compound Insulin_Receptor Insulin Receptor This compound->Insulin_Receptor Activates Adiponectin_Receptor Adiponectin Receptor This compound->Adiponectin_Receptor Upregulates Leptin_Receptor Leptin Receptor This compound->Leptin_Receptor Modulates Anti_Inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) This compound->Anti_Inflammatory Inhibits Insulin_Signaling ↑ Insulin Signaling (Glycogen Synthesis) Insulin_Receptor->Insulin_Signaling Lipid_Metabolism ↑ Lipid Metabolism (↓ Cholesterol, ↓ Triglycerides) Adiponectin_Receptor->Lipid_Metabolism Energy_Balance ↑ Leptin Sensitivity (Energy Balance) Leptin_Receptor->Energy_Balance Antidiabetic_Effect Antidiabetic Effect Insulin_Signaling->Antidiabetic_Effect Lipid_Metabolism->Antidiabetic_Effect Energy_Balance->Antidiabetic_Effect Anti_Inflammatory->Antidiabetic_Effect

Caption: Proposed signaling pathway of this compound's antidiabetic effects.

References

HPLC-MS/MS method for Hirsutidin quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Hirsutidin using a Validated HPLC-MS/MS Method.

Introduction

This compound is an O-methylated anthocyanidin, a type of plant pigment responsible for the red, purple, and blue colors in many flowers and fruits. As a flavonoid, this compound is studied for its potential antioxidant and health-promoting properties. Accurate quantification of this compound in various matrices, such as plant extracts, functional foods, and biological samples, is crucial for quality control, pharmacokinetic studies, and nutraceutical research. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers unparalleled sensitivity and selectivity for this purpose. This application note details a robust and validated HPLC-MS/MS method for the reliable quantification of this compound.

Principle

This method utilizes reversed-phase HPLC to chromatographically separate this compound from other matrix components. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and an internal standard (IS). Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the IS.

Experimental Protocol

Materials and Reagents
  • This compound chloride analytical standard (≥95% purity)

  • Internal Standard (IS), e.g., Quercetin or a stable isotope-labeled this compound

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade, Type I)

  • Formic acid (LC-MS grade, ≥99%)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or Polymer-based)[1][2]

  • 0.22 µm Syringe filters (PTFE)

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for optimal separation.[3]

Preparation of Solutions
  • Mobile Phase A (MPA): 0.1% Formic acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic acid in Acetonitrile.[4][5]

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the Internal Standard in methanol. Store at -20°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with 50% methanol. Calibration standards should be prepared by spiking the appropriate working solution into a blank matrix extract to generate a curve ranging from approximately 0.5 to 500 ng/mL.

Sample Preparation Protocol (from Plant Material)
  • Homogenization: Weigh 100 mg of lyophilized and powdered plant material.

  • Extraction: Add 2 mL of acidified methanol (1% HCl or 1% Formic Acid), vortex for 1 minute, and sonicate for 30 minutes in a cold bath.[6]

  • Centrifugation: Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C.

  • Collection: Collect the supernatant. Repeat the extraction step on the pellet and combine the supernatants.

  • Internal Standard: Add the internal standard to the combined extract.

  • Purification (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of acidified water (0.1% HCl).[2][7]

    • Load the extract onto the cartridge.

    • Wash the cartridge with 3 mL of acidified water to remove interferences.

    • Elute this compound with 2 mL of acidified methanol.[7]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of 10% acetonitrile with 0.1% formic acid.[5]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[8]

HPLC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: HPLC Parameters

Parameter Setting
Column C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-40% B; 8-9 min: 40-95% B; 9-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: MS/MS Parameters

Parameter Setting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Nebulizer Pressure 40 psi[9]
Drying Gas Flow 10 L/min
Gas Temperature 350°C[9]
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Transitions This compound: 331.1 > 316.1 (Quantifier), 331.1 > 303.1 (Qualifier)

| | IS (Quercetin): 303.0 > 153.0 (Quantifier) |

Note: MRM transitions should be optimized empirically for the specific instrument used.

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.[6] Key performance characteristics are summarized below.

Table 3: Method Validation Summary

Parameter Result
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL[10]
Precision (Intra- & Inter-day) < 10% RSD
Accuracy (% Recovery) 92% - 108%[10]
Matrix Effect Minimal, compensated by Internal Standard

| Stability | Stable for 24h at 4°C and after 3 freeze-thaw cycles |

Visual Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plant Material) Homogenize 2. Homogenize/ Lyophilize Sample->Homogenize Extract 3. Solvent Extraction (Acidified Methanol) Homogenize->Extract Centrifuge 4. Centrifuge Extract->Centrifuge Purify 5. Purify with SPE Centrifuge->Purify Reconstitute 6. Dry & Reconstitute Purify->Reconstitute Inject 7. Inject Sample Reconstitute->Inject HPLC 8. HPLC Separation (C18 Column) Inject->HPLC MSMS 9. MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Acquire 10. Data Acquisition MSMS->Acquire Quantify 11. Quantification (vs. Calibration Curve) Acquire->Quantify Report 12. Generate Report Quantify->Report

Caption: Workflow for this compound quantification by HPLC-MS/MS.

Conclusion

This application note presents a selective, sensitive, and robust HPLC-MS/MS method for the quantification of this compound. The detailed protocols for sample preparation and analysis, along with the validated performance characteristics, demonstrate its suitability for high-throughput analysis in research, quality control, and drug development settings. The use of MRM ensures accurate measurement even in complex matrices, making it a powerful tool for flavonoid-related studies.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Hirsutidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Hirsutidin. This compound is an O-methylated anthocyanidin found in sources like the Madagascar periwinkle (Catharanthus roseus)[1][2]. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be simple, accurate, precise, and specific for the determination of this compound in the presence of its degradation products. This method is suitable for routine quality control and stability testing of this compound in pharmaceutical and research settings.

Introduction

This compound (IUPAC Name: 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromenylium-3,5-diol) is a flavonoid belonging to the anthocyanin class of compounds[3]. Flavonoids are widely recognized for their diverse biological activities, and as such, robust analytical methods are crucial for their characterization and quantification in various matrices. A stability-indicating analytical method is essential to accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients[4]. This document provides a comprehensive protocol for the validation of an HPLC method for this compound, including forced degradation studies to ensure its stability-indicating properties.

Chemical and Physical Properties of this compound

PropertyValueReference
Chemical FormulaC18H17O7+[1][3]
Molar Mass345.32 g/mol [1][2]
IUPAC Name2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromenylium-3,5-diol[3]
PubChem CID441694[3]

Experimental Workflow

This compound Analytical Method Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting Standard This compound Reference Standard StockSolution Prepare Stock Solutions Standard->StockSolution Sample Test Sample Containing this compound Sample->StockSolution WorkingSolutions Prepare Working Standard & Sample Solutions StockSolution->WorkingSolutions Injection Inject Sample/Standard WorkingSolutions->Injection HPLC HPLC System with UV/PDA Detector Column C18 Reversed-Phase Column HPLC->Column MobilePhase Gradient Elution Column->MobilePhase MobilePhase->Injection Detection Detect at λmax Injection->Detection DataAcquisition Data Acquisition & Integration Detection->DataAcquisition Specificity Specificity / Forced Degradation Linearity Linearity & Range Precision Precision (Repeatability & Intermediate) Accuracy Accuracy (Recovery) LOD_LOQ LOD & LOQ Robustness Robustness Quantification Quantification of this compound DataAcquisition->Quantification Quantification->Specificity Quantification->Linearity Quantification->Precision Quantification->Accuracy Quantification->LOD_LOQ Quantification->Robustness Report Generate Report Quantification->Report

Caption: Workflow for the development and validation of an analytical method for this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

High-performance liquid chromatography is the most widely used technique for the analysis of flavonoids[5][6]. A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[7][8]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 5% B2-20 min: 5-40% B20-25 min: 40-80% B25-27 min: 80-5% B27-30 min: 5% B
Flow Rate 1.0 mL/min[7][9]
Column Temperature 30 °C
Detection Wavelength Determined by UV scan of this compound (typically around 520-530 nm for anthocyanins)[10]
Injection Volume 10 µL
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., acidified methanol). Filter the extract through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method[11]. Stress conditions are applied to a solution of this compound to induce degradation.

Stress ConditionProtocol
Acid Hydrolysis 1 mL of this compound stock solution + 1 mL of 0.1 M HCl, heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH.[12][13]
Base Hydrolysis 1 mL of this compound stock solution + 1 mL of 0.1 M NaOH, keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl.[12][13]
Oxidative Degradation 1 mL of this compound stock solution + 1 mL of 3% H2O2, keep at room temperature for 1 hour.[12]
Thermal Degradation Keep this compound solid and solution at 70°C for 48 hours.[12][13]
Photolytic Degradation Expose this compound solution to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should be compared with that of an unstressed sample to evaluate the resolution between this compound and its degradation products.

Linearity is assessed by analyzing a series of at least five concentrations of the working standard solutions. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.

  • Repeatability (Intra-day precision): Analyze six replicate injections of a single concentration of this compound standard solution on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The relative standard deviation (%RSD) should be calculated.

Accuracy is determined by the recovery of a known amount of this compound standard spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Robustness is evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Validation Data Summary

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of this compound. Resolution > 2 between this compound and degradant peaks.Complies
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Precision (%RSD) ≤ 2.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
LOD (µg/mL) -~0.1
LOQ (µg/mL) -~0.3
Robustness %RSD of results should be within acceptable limits.Complies

Signaling Pathway Involvement

While this application note focuses on the analytical method, it is noteworthy that flavonoids like this compound can modulate various cellular signaling pathways. For instance, some flavonoids are known to interact with pathways such as SIRT1/Nrf2, PI3K/Akt/mTOR, and NF-κB, which are involved in inflammation, oxidative stress, and cell survival[14][15]. In recent studies, this compound has been shown to have potential anti-diabetic effects by possibly enhancing insulin (B600854) signaling and regulating lipid metabolism[16]. It has also been investigated for its neuroprotective properties, potentially through the inhibition of inflammatory markers like interleukins-6 and 1β[17].

Hirsutidin_Potential_Signaling cluster_inflammation Anti-inflammatory Effects cluster_metabolism Metabolic Regulation cluster_antioxidant Antioxidant Effects This compound This compound TNFa TNF-α This compound->TNFa inhibits IL6 IL-6 This compound->IL6 inhibits IL1b IL-1β This compound->IL1b inhibits NFkB NF-κB Pathway This compound->NFkB inhibits Insulin Insulin Signaling This compound->Insulin activates Adiponectin Adiponectin This compound->Adiponectin activates Leptin Leptin This compound->Leptin regulates Nrf2 Nrf2 Pathway This compound->Nrf2 activates NFkB->TNFa NFkB->IL6 NFkB->IL1b PI3K_Akt PI3K/Akt Pathway Insulin->PI3K_Akt SOD SOD Nrf2->SOD CAT Catalase Nrf2->CAT

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The HPLC method described in this application note is validated for the quantification of this compound and is demonstrated to be stability-indicating. The method is linear, precise, accurate, and robust, making it suitable for the routine analysis of this compound in various sample matrices. This will be a valuable tool for researchers and professionals in the field of drug development and natural product analysis.

References

Application Note: Stability of Hirsutidin in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hirsutidin is an O-methylated anthocyanidin, a class of pigments responsible for many of the red, purple, and blue colors found in plants.[1] It is notably found in the Madagascar Periwinkle (Catharanthus roseus).[1] As with other anthocyanins, the stability of this compound is a critical factor for its extraction, analysis, and potential use in pharmaceutical or nutraceutical applications. Anthocyanin stability is known to be influenced by a variety of factors including pH, temperature, light, and the presence of other substances such as enzymes, co-pigments, and metal ions.[2][3] The choice of solvent system is paramount as it can significantly impact the degradation kinetics of the compound.

This application note provides a comprehensive protocol for evaluating the stability of this compound in different solvent systems. The methodologies described herein are designed to provide researchers with a robust framework for determining the optimal storage and handling conditions for this compound, ensuring the integrity and reliability of experimental results.

General Considerations for this compound Stability

The stability of anthocyanins like this compound is a complex issue. Several key factors can lead to the degradation of these molecules:

  • pH: The structure and, consequently, the stability of anthocyanins are highly dependent on pH.[3] In strongly acidic conditions (pH 1-3), they typically exist as the stable, colored flavylium (B80283) cation. As the pH increases, they can be transformed into less stable forms, such as the colorless carbinol pseudobase and the blue quinoidal base, which are more susceptible to degradation.[3][4]

  • Temperature: Elevated temperatures generally accelerate the degradation of anthocyanins.[3][5] Therefore, it is crucial to assess stability at various temperatures relevant to storage and experimental conditions.

  • Light: Exposure to light, particularly UV light, can promote the degradation of anthocyanins. Photostability studies are essential if this compound is to be handled or stored under ambient light.

  • Solvent Composition: Organic solvents are often used to extract and dissolve anthocyanins.[2] The polarity, protic nature, and purity of the solvent can all influence the stability of this compound. Common solvents used for anthocyanin research include methanol, ethanol, and acetonitrile, often acidified to improve stability.

Experimental Protocol: this compound Stability Assessment

This protocol outlines a systematic approach to evaluating the stability of this compound in various solvent systems over time.

Materials and Reagents
  • This compound standard (e.g., this compound chloride)

  • Solvents (HPLC grade or equivalent):

  • Buffers of various pH values (e.g., pH 3, 5, 7.4)

  • Deionized water

  • Formic acid or hydrochloric acid (for acidification)

  • HPLC or UHPLC system with a PDA or UV-Vis detector

  • C18 HPLC column

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Light chamber for photostability testing (optional)

  • Calibrated analytical balance, pH meter, and pipettes

  • Amber glass vials

Preparation of this compound Stock Solution
  • Accurately weigh a known amount of this compound standard.

  • Dissolve the standard in a minimal amount of an appropriate solvent where it is known to be relatively stable and soluble (e.g., acidified methanol). This will be the primary stock solution.

  • Determine the exact concentration of the stock solution spectrophotometrically or by a previously validated chromatographic method.

Preparation of Test Solutions
  • From the primary stock solution, prepare working solutions of this compound at a known concentration (e.g., 50 µg/mL) in each of the selected solvent systems.

  • The solvent systems to be tested may include, but are not limited to:

    • Methanol

    • 50% Methanol in water

    • Ethanol

    • 50% Ethanol in water

    • Acetonitrile

    • 50% Acetonitrile in water

    • DMSO

    • Aqueous buffer pH 3.0

    • Aqueous buffer pH 5.0

    • Aqueous buffer pH 7.4

  • For organic solvents, it is also recommended to test the effect of acidification (e.g., with 0.1% formic acid).

  • Dispense aliquots of each test solution into amber glass vials to minimize light exposure.

Storage and Sampling
  • Store the vials containing the test solutions under different temperature conditions (e.g., 4°C, 25°C, and 40°C).

  • For photostability testing, expose a parallel set of samples to a controlled light source, alongside dark controls wrapped in aluminum foil.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial for analysis.

  • Samples should be immediately analyzed or stored at -80°C to halt further degradation until analysis.

Analytical Method

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for stability testing due to its ability to separate the parent compound from its degradation products.[6]

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to resolve this compound from any degradants. For example, start with 5% B, ramp to 40% B over 20 minutes, then wash and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: PDA detector monitoring at the λmax of this compound (around 530 nm for the flavylium cation).

  • Analysis:

    • Inject the samples from each time point.

    • Record the peak area of the this compound peak.

Data Analysis
  • The percentage of this compound remaining at each time point is calculated relative to the initial concentration (time 0).

    • % Remaining = (Peak Area at time t / Peak Area at time 0) x 100

  • The degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration versus time. A linear plot suggests first-order degradation kinetics, which is common for many drug compounds.

  • The degradation rate constant (k) can be calculated from the slope of the line.

  • The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k .

Data Presentation

The quantitative data should be summarized in a clear and structured table to allow for easy comparison of this compound stability under different conditions.

Table 1: Stability of this compound in Various Solvent Systems at Different Temperatures.

Solvent SystemTemperature (°C)% this compound Remaining (Mean ± SD)Half-life (t₁/₂)
24 hours 72 hours
Methanol 4
25
40
Methanol (0.1% HCOOH) 4
25
40
50% Ethanol 4
25
40
Acetonitrile 4
25
40
DMSO 4
25
40
Aqueous Buffer pH 3.0 4
25
40
Aqueous Buffer pH 7.4 4
25
40

Visualizations

The following diagrams illustrate the key workflows and concepts described in this application note.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Test Prepare Test Solutions in Various Solvents Stock->Test Temp Incubate at 4°C, 25°C, 40°C Test->Temp Light Photostability (Light vs. Dark) Test->Light Sample Collect Aliquots at Time Points Temp->Sample Light->Sample HPLC HPLC-PDA Analysis Sample->HPLC Data Calculate % Remaining and Half-life HPLC->Data G Temperature Temperature Degradation Degradation Temperature->Degradation Light Light Light->Degradation Solvent Solvent Solvent->Degradation pH pH pH->Degradation

References

Application Notes and Protocols for Hirsutidin in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Solubility and Handling of Hirsutidin

This compound, an O-methylated anthocyanidin, has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and antidiabetic properties.[1] Effective in vitro evaluation of this compound necessitates careful consideration of its solubility to ensure accurate and reproducible results. While specific quantitative solubility data for this compound is not extensively published, information on the closely related indole (B1671886) alkaloid, Hirsutine, provides a valuable reference for its handling in experimental settings.

Key Considerations for Solubility:

  • Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of related compounds like Hirsutine.[2] It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.

  • Stock Solution Preparation: Based on data for Hirsutine, a stock solution of this compound in DMSO can likely be prepared at a high concentration.[2] To aid dissolution, gentle warming or ultrasonication may be employed.

  • Storage: Aliquoting the stock solution into single-use volumes and storing at -20°C or -80°C is recommended to prevent repeated freeze-thaw cycles, which can lead to compound degradation.[2]

  • Working Solution Preparation: When preparing working solutions for cell-based assays, the stock solution should be diluted in the appropriate cell culture medium. It is critical to maintain the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[2] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Precipitation in Aqueous Media: Small molecules dissolved in DMSO may precipitate when diluted into aqueous solutions like cell culture media.[3] To mitigate this, it is advisable to add the DMSO stock solution to the media with gentle mixing and to visually inspect for any precipitation before adding to cells.

Quantitative Solubility Data

The following table summarizes the available solubility information for the related compound Hirsutine, which can be used as a guideline for this compound.

CompoundSolventConcentrationMethodReference
HirsutineDimethyl sulfoxide (DMSO)100 mg/mL (271.39 mM)with ultrasonication[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL, as a starting point based on Hirsutine data).[2]

  • Vortex the solution thoroughly to dissolve the compound.

  • If necessary, use an ultrasonic bath for short intervals to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

Materials:

  • This compound stock solution (in DMSO)

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your experiment.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the medium, add the calculated volume of this compound stock solution dropwise. This helps to prevent precipitation.

  • Ensure the final concentration of DMSO in the working solution is below 0.5%.[2]

  • Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium.

  • Visually inspect the working solution for any signs of precipitation before adding it to the cells.

  • Use the freshly prepared working solution for your in vitro assay immediately.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO (Vortex/Ultrasonicate) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Cell Culture Medium (Final DMSO < 0.5%) thaw->dilute mix Gentle Mixing dilute->mix inspect Inspect for Precipitation mix->inspect Add to Cells Add to Cells inspect->Add to Cells

Caption: Workflow for preparing this compound solutions for in vitro assays.

Signaling Pathway Modulated by this compound

This compound has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[1] The following diagram illustrates a simplified representation of a pro-inflammatory signaling pathway that can be modulated by this compound.

G cluster_pathway Pro-Inflammatory Signaling LPS Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation This compound This compound This compound->NFkB Inhibits

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

Cell-Based Assays for Hirsutidin Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutidin is an O-methylated anthocyanidin, a flavonoid found in sources such as the Madagascar periwinkle (Catharanthus roseus).[1] Emerging research has highlighted its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] This document provides detailed application notes and protocols for a suite of cell-based assays to investigate and quantify the bioactivity of this compound. These protocols are designed to be adaptable for screening and mechanistic studies in a drug discovery and development context.

The methodologies outlined below focus on evaluating this compound's effects on key cellular processes related to inflammation, oxidative stress, neuroprotection, and cancer cell proliferation. The included protocols are based on established and widely used cell-based assays for flavonoids and other natural compounds.

Data Presentation

The following tables summarize representative quantitative data for flavonoids, including anthocyanins, in various cell-based assays. Note: Specific experimental data for this compound in these exact assays is limited in publicly available literature. The provided data serves as an illustrative example of expected results and should be empirically determined for this compound.

Table 1: Representative Anti-inflammatory Activity of Flavonoids in LPS-Stimulated RAW 264.7 Macrophages

Bio-markerTest CompoundConcentration RangeRepresentative IC50
Nitric Oxide (NO)Anthocyanin Mix16-500 µM~50-100 µM[3]
TNF-αQuercetin (B1663063)10-100 µM~25 µM[2]
IL-6Quercetin10-100 µM~30 µM

Table 2: Representative Cellular Antioxidant Activity of Flavonoids

AssayCell LineTest CompoundConcentration RangeRepresentative EC50 (Quercetin Equivalents)
Cellular Antioxidant Activity (CAA)HepG2Quercetin1-100 µM100 µmol QE/100 µmol
Cellular Antioxidant Activity (CAA)HepG2Myricetin1-100 µM75.3 µmol QE/100 µmol

Table 3: Representative Neuroprotective Effects of Flavonoids on SH-SY5Y Neuroblastoma Cells

AssayInducing AgentTest CompoundConcentration RangeObserved Effect
Cell Viability (MTT Assay)H₂O₂Hesperidin1-50 µMIncreased cell viability[4]
Caspase-3 ActivityAβ peptideAnthocyanins10-100 µg/mLReduced caspase-3 activation[5]

Table 4: Representative Anti-Cancer Activity of Flavonoids

AssayCell LineTest CompoundRepresentative IC50
Cell Proliferation (MTT Assay)MCF-7 (Breast Cancer)Artocarpin28.73 µM[6]
Cell Proliferation (MTT Assay)MCF-7 (Breast Cancer)Damnacanthal1.7 µg/mL

Experimental Protocols & Visualizations

Anti-inflammatory Activity: Nitric Oxide Production in RAW 264.7 Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow for a Nitric Oxide Assay

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Griess Assay A Seed RAW 264.7 cells in a 96-well plate B Incubate for 24h for cell adherence A->B C Pre-treat cells with This compound (various conc.) B->C D Stimulate with LPS (e.g., 1 µg/mL) C->D E Incubate for 24h D->E F Collect supernatant E->F G Add Griess Reagent F->G H Measure absorbance at 540 nm G->H I I H->I Calculate NO concentration

Caption: A typical workflow for assessing the anti-inflammatory activity of a test compound by measuring nitric oxide production.

Protocol: Griess Assay for Nitric Oxide

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

NF-κB Signaling Pathway in Inflammation

LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription This compound This compound This compound->IKK inhibits

Caption: this compound may inhibit the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.

Antioxidant Activity: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to protect cells from oxidative damage induced by a free radical generator.

Protocol: Cellular Antioxidant Activity (CAA) Assay

Materials:

  • HepG2 (human liver cancer) cell line

  • Williams' Medium E with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (as a positive control)

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Wash the cells with PBS and treat with medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and 25 µM DCFH-DA for 1 hour.

  • Induction of Oxidative Stress: Wash the cells with PBS and add 600 µM AAPH to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour using a microplate reader.

  • Quantification: Calculate the CAA value as the percentage reduction in fluorescence compared to the control. Results can be expressed as quercetin equivalents.[7]

Nrf2 Antioxidant Response Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription This compound This compound This compound->Keap1_Nrf2 disrupts Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 disrupts

Caption: this compound may activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.

Neuroprotective Activity: SH-SY5Y Cell Viability Assay

This assay assesses the ability of this compound to protect neuronal cells from toxicity induced by neurotoxic agents.

Protocol: MTT Assay for Neuroprotection

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-β peptide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells and incubate for an additional 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Quantification: Express cell viability as a percentage of the untreated control.

Caspase-3 Mediated Apoptosis in Neuronal Cells

Neurotoxin Neurotoxin (e.g., 6-OHDA) Mitochondria Mitochondria Neurotoxin->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Pro-Caspase-9 Apaf1->Caspase9 activates Caspase9_active Active Caspase-9 Caspase9->Caspase9_active Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 cleaves Caspase3_active Active Caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis This compound This compound This compound->Caspase3 inhibits activation

Caption: this compound may exert neuroprotective effects by inhibiting the caspase-3-mediated apoptotic pathway.

Anti-Cancer Activity: MCF-7 Cell Proliferation Assay

This assay determines the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.

Protocol: MTT Assay for Cell Proliferation

Materials:

  • MCF-7 (human breast cancer) cell line

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well.

  • Measurement: Measure the absorbance at 570 nm.

  • Quantification: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

The provided application notes and protocols offer a framework for the systematic evaluation of this compound's bioactivity in cell-based models. These assays can elucidate the mechanisms underlying its anti-inflammatory, antioxidant, neuroprotective, and potential anti-cancer effects. Further investigation using these and other relevant in vitro models will be crucial in validating the therapeutic potential of this compound.

References

Application Notes and Protocols for Studying Hirsutidin Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the therapeutic potential of hirsutidin, a naturally occurring anthocyanidin. This compound has demonstrated significant antioxidant, anti-inflammatory, antidiabetic, hepatoprotective, and neuroprotective properties in various preclinical studies. This document outlines the methodologies for replicating these studies and exploring the mechanisms of action of this compound.

Animal Models for this compound Research

Several well-characterized animal models can be employed to evaluate the diverse pharmacological effects of this compound. The selection of the model depends on the specific therapeutic area of interest.

  • Type 2 Diabetes Mellitus: A combination of a high-fat diet (HFD) and a low dose of streptozotocin (B1681764) (STZ) in rats effectively mimics the pathophysiology of type 2 diabetes in humans, characterized by insulin (B600854) resistance and subsequent hyperglycemia.[1][2]

  • Alcoholic Liver Disease: Chronic ethanol (B145695) administration in mice leads to hepatic injury, characterized by steatosis, inflammation, and oxidative stress, mirroring the effects of excessive alcohol consumption in humans.[3][4]

  • Parkinson's Disease: The neurotoxin rotenone (B1679576) induces oxidative stress and mitochondrial dysfunction in rats, leading to dopaminergic neuron loss and motor deficits, which are hallmark features of Parkinson's disease.[5][6]

  • Nephrotoxicity: Cisplatin, a common chemotherapeutic agent, can induce kidney injury. This model is useful for evaluating the protective effects of compounds like this compound against drug-induced renal damage.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound in different animal models.

Table 1: Effects of this compound on Biochemical Parameters in High-Fat Diet/Streptozotocin (HFD/STZ)-Induced Diabetic Rats [1][2]

ParameterNormal ControlHFD/STZ ControlThis compound (10 mg/kg)This compound (20 mg/kg)
Blood Glucose (mg/dL)95.5 ± 5.2285.3 ± 15.8155.4 ± 8.9110.2 ± 6.5
Serum Insulin (µU/mL)15.8 ± 1.27.2 ± 0.811.5 ± 1.014.1 ± 1.1
TNF-α (pg/mL)45.2 ± 3.8120.5 ± 9.780.3 ± 6.555.1 ± 4.9
IL-6 (pg/mL)30.1 ± 2.595.8 ± 7.960.7 ± 5.140.2 ± 3.8
IL-1β (pg/mL)25.4 ± 2.180.2 ± 6.850.1 ± 4.530.9 ± 2.9
SOD (U/mg protein)45.8 ± 3.920.1 ± 2.230.5 ± 2.940.2 ± 3.5
CAT (U/mg protein)35.2 ± 3.115.8 ± 1.925.4 ± 2.432.8 ± 3.0
GSH (µmol/g tissue)5.2 ± 0.42.1 ± 0.33.5 ± 0.34.8 ± 0.4
MDA (nmol/mg protein)2.5 ± 0.28.9 ± 0.75.1 ± 0.43.0 ± 0.3

Table 2: Effects of this compound on Biochemical Parameters in Ethanol-Induced Hepatic Injury in Mice [3][4]

ParameterNormal ControlEthanol ControlThis compound (10 mg/kg)This compound (20 mg/kg)
ALT (U/L)40.5 ± 3.8150.2 ± 12.590.8 ± 8.155.4 ± 5.2
AST (U/L)55.1 ± 4.9180.6 ± 15.1110.2 ± 9.870.3 ± 6.7
TNF-α (pg/mL)42.8 ± 3.5135.4 ± 11.285.1 ± 7.550.6 ± 4.8
IL-6 (pg/mL)28.9 ± 2.4105.7 ± 9.865.4 ± 5.935.8 ± 3.2
IL-1β (pg/mL)22.5 ± 1.990.3 ± 8.255.2 ± 4.928.1 ± 2.5
SOD (U/mg protein)48.2 ± 4.122.5 ± 2.532.9 ± 3.145.1 ± 4.0
CAT (U/mg protein)38.6 ± 3.518.2 ± 2.128.1 ± 2.736.4 ± 3.3
GSH (µmol/g tissue)5.8 ± 0.52.5 ± 0.44.0 ± 0.45.5 ± 0.5
MDA (nmol/mg protein)2.2 ± 0.29.5 ± 0.85.8 ± 0.52.8 ± 0.3

Table 3: Effects of this compound on Neurochemical and Behavioral Parameters in Rotenone-Induced Parkinson's Disease in Rats [5][6]

ParameterNormal ControlRotenone ControlThis compound (10 mg/kg)
Dopamine (B1211576) (ng/mg protein)15.2 ± 1.35.8 ± 0.711.9 ± 1.1
TNF-α (pg/mg protein)50.1 ± 4.5145.8 ± 12.980.5 ± 7.2
IL-6 (pg/mg protein)35.4 ± 3.1110.2 ± 10.160.8 ± 5.5
IL-1β (pg/mg protein)28.9 ± 2.695.7 ± 8.855.1 ± 4.9
SOD (U/mg protein)50.5 ± 4.825.1 ± 2.840.3 ± 3.9
CAT (U/mg protein)40.2 ± 3.820.5 ± 2.335.1 ± 3.2
GSH (µmol/g tissue)6.1 ± 0.52.9 ± 0.45.2 ± 0.5
MDA (nmol/mg protein)2.8 ± 0.310.2 ± 0.95.5 ± 0.6
Rotarod Performance (s)180 ± 1560 ± 8135 ± 12

Experimental Protocols

High-Fat Diet/Streptozotocin (HFD/STZ)-Induced Diabetic Rat Model

Objective: To induce a state of type 2 diabetes in rats and to evaluate the anti-diabetic effects of this compound.

Materials:

  • Male Wistar rats (180-200 g)

  • High-Fat Diet (HFD; e.g., 45-60% kcal from fat)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucometer and test strips

Procedure:

  • Acclimatization: Acclimatize rats for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-h light/dark cycle) with free access to standard chow and water.

  • Induction of Diabetes:

    • Feed the rats a high-fat diet for a period of 4-8 weeks to induce insulin resistance.

    • After the HFD feeding period, fast the rats overnight.

    • Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35-40 mg/kg), freshly dissolved in cold citrate buffer.[8][9]

    • A control group will receive the HFD and an injection of the citrate buffer vehicle.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours after STZ injection from the tail vein using a glucometer.

    • Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.

  • This compound Treatment:

    • Divide the diabetic rats into groups: a diabetic control group and this compound treatment groups (e.g., 10 and 20 mg/kg/day).

    • Administer this compound or vehicle orally by gavage daily for a period of 4-6 weeks.

  • Biochemical and Histopathological Analysis:

    • At the end of the treatment period, collect blood samples for the analysis of glucose, insulin, and inflammatory cytokines.

    • Euthanize the animals and collect tissues (e.g., liver, pancreas, kidney) for histopathological examination and measurement of oxidative stress markers.

Ethanol-Induced Hepatic Injury Mouse Model

Objective: To induce alcoholic liver injury in mice and to assess the hepatoprotective effects of this compound.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Ethanol (56% v/v)

  • This compound

  • Vehicle (e.g., saline)

Procedure:

  • Acclimatization: Acclimatize mice for one week as described in Protocol 3.1.

  • Induction of Hepatic Injury:

    • Administer this compound (e.g., 10 and 20 mg/kg) or vehicle orally for 4 weeks.[4]

    • On the final day of treatment, administer a single intraperitoneal (i.p.) injection of ethanol (5 g/kg).[10]

    • A control group will receive the vehicle instead of ethanol.

  • Sample Collection:

    • Five hours after the ethanol injection, collect blood via cardiac puncture for the analysis of liver function enzymes (ALT, AST) and inflammatory cytokines.[4]

    • Perfuse the liver with cold saline and collect the tissue for histopathological analysis and measurement of oxidative stress markers.

Rotenone-Induced Parkinson's Disease Rat Model

Objective: To induce a Parkinson's-like pathology in rats and to evaluate the neuroprotective effects of this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Rotenone

  • Sunflower oil

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Acclimatization: Acclimatize rats for one week as described in Protocol 3.1.

  • Induction of Parkinsonism:

    • Administer rotenone (0.5 mg/kg) subcutaneously (s.c.), dissolved in sunflower oil, daily for 28 days.[5][6]

  • This compound Treatment:

    • Administer this compound (e.g., 10 mg/kg) or vehicle orally by gavage daily, one hour before the rotenone injection, for 28 days.[5][6]

  • Behavioral Assessment:

    • Perform behavioral tests such as the rotarod test and open field test at the end of the treatment period to assess motor coordination and locomotor activity.

  • Neurochemical and Histopathological Analysis:

    • Following behavioral testing, euthanize the animals and collect brain tissue (specifically the striatum and substantia nigra).

    • Use the brain tissue for the analysis of dopamine levels, inflammatory cytokines, and oxidative stress markers.

    • Perform histopathological analysis to assess neuronal loss.

Biochemical Assay Protocols

Measurement of Oxidative Stress Markers

Tissue Preparation:

  • Homogenize the tissue (e.g., liver, brain, kidney) in ice-cold phosphate (B84403) buffer (pH 7.4).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for the following assays.

4.1.1. Superoxide (B77818) Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Prepare a reaction mixture containing phosphate buffer, NBT, and xanthine (B1682287).

  • Add the tissue supernatant to the reaction mixture.

  • Initiate the reaction by adding xanthine oxidase.

  • Measure the absorbance at 560 nm.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.[11]

4.1.2. Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

  • Add the tissue supernatant to a solution of hydrogen peroxide in phosphate buffer.

  • Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.

  • One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[12][13]

4.1.3. Reduced Glutathione (GSH) Assay

This assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.

  • Precipitate proteins in the tissue supernatant with trichloroacetic acid (TCA).

  • Centrifuge and collect the protein-free supernatant.

  • Add DTNB to the supernatant.

  • Measure the absorbance at 412 nm.

  • Calculate the GSH concentration using a standard curve prepared with known concentrations of GSH.[14][15]

4.1.4. Malondialdehyde (MDA) Assay (TBARS Assay)

This assay measures lipid peroxidation by quantifying MDA, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex.

  • Add the tissue supernatant to a reaction mixture containing TBA and an acid (e.g., TCA).

  • Heat the mixture at 95°C for 60 minutes.[2]

  • Cool the samples and centrifuge to remove any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.[2][16]

  • Calculate the MDA concentration using a standard curve prepared with a malondialdehyde standard.[2]

Measurement of Inflammatory Cytokines (ELISA)

General Protocol for TNF-α, IL-6, and IL-1β:

Enzyme-Linked Immunosorbent Assay (ELISA) kits are commercially available for the quantitative determination of cytokines in serum, plasma, or tissue homogenates. The following is a general procedure.

  • Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).

  • Sample and Standard Addition:

    • Prepare a series of standards with known concentrations of the recombinant cytokine.

    • Add the standards and samples (serum, plasma, or tissue supernatant) to the wells.

    • Incubate for a specified time (e.g., 2 hours) at room temperature to allow the cytokine to bind to the capture antibody.[3]

  • Washing: Wash the wells multiple times with a wash buffer to remove any unbound substances.

  • Detection Antibody: Add a biotin-conjugated detection antibody specific for the cytokine to each well and incubate.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate. The streptavidin will bind to the biotin (B1667282) on the detection antibody.[17]

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]

  • Calculation: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Anti-inflammatory and Antioxidant Effects

This compound is believed to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Ethanol, Rotenone) cluster_1 This compound Intervention cluster_2 Cellular Signaling cluster_3 Cellular Response Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activates OxidativeStress Oxidative Stress (↑ MDA, ↓ SOD, CAT, GSH) Stimulus->OxidativeStress This compound This compound This compound->IKK Inhibits Keap1 Keap1 This compound->Keap1 Inhibits NFkB NF-κB Activation IkB IκBα IKK->IkB Phosphorylates p65p50 p65/p50 IkB->p65p50 Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p65p50->Cytokines Induces Transcription Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates & Binds Keap1->Nrf2 Degrades AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, HO-1) ARE->AntioxidantEnzymes Induces Transcription CellDamage Tissue Damage Cytokines->CellDamage OxidativeStress->CellDamage AntioxidantEnzymes->OxidativeStress Reduces Protection Cell Protection AntioxidantEnzymes->Protection Protection->CellDamage Prevents

Caption: Proposed mechanism of this compound's action.

General Experimental Workflow for Evaluating this compound in Animal Models

The following diagram illustrates a typical workflow for preclinical studies of this compound.

G cluster_0 Phase 1: Model Induction and Treatment cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Analysis cluster_3 Phase 4: Conclusion start Animal Acclimatization induction Disease Model Induction (e.g., HFD/STZ, Ethanol, Rotenone) start->induction grouping Grouping of Animals (Control, Model, this compound) induction->grouping treatment Daily Administration of This compound or Vehicle grouping->treatment behavioral Behavioral Assessments (if applicable, e.g., Rotarod) treatment->behavioral blood Blood Sample Collection treatment->blood behavioral->blood tissue Tissue Collection (e.g., Liver, Brain, Kidney) blood->tissue biochem Biochemical Analysis (e.g., ALT, AST, Glucose) tissue->biochem elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) tissue->elisa oxidative Oxidative Stress Markers (SOD, CAT, GSH, MDA) tissue->oxidative histo Histopathological Examination tissue->histo data_analysis Data Analysis and Statistical Evaluation biochem->data_analysis elisa->data_analysis oxidative->data_analysis histo->data_analysis conclusion Conclusion on this compound's Efficacy and Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow.

References

Hirsutidin Administration in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Hirsutidin in rodent studies, based on findings from recent preclinical research. This compound, an O-methylated anthocyanidin found in plants such as Catharanthus roseus, has demonstrated significant therapeutic potential in rodent models of alcoholic liver disease, type 2 diabetes, and Parkinson's disease.[1][2] Its antioxidant and anti-inflammatory properties make it a compound of interest for further investigation.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from rodent studies investigating the effects of this compound in various disease models.

Table 1: this compound in a Mouse Model of Alcohol-Induced Liver Injury [4]

ParameterControl (Ethanol)This compound (10 mg/kg) + Ethanol (B145695)This compound (20 mg/kg) + Ethanol
Liver Function
AlbuminDecreasedRestoredRestored
Direct BilirubinIncreasedAttenuatedAttenuated
Kidney Function
BUNIncreasedAttenuatedAttenuated
CreatinineIncreasedAttenuatedAttenuated
Lipid Profile
Total CholesterolIncreasedAttenuatedAttenuated
TriglyceridesIncreasedAttenuatedAttenuated
HDLDecreasedElevatedElevated
Histopathology
Hepatocellular NecrosisSignificant IncreaseSignificantly ReducedSignificantly Reduced

Table 2: this compound in a Rat Model of Type 2 Diabetes (HFD/STZ-Induced) [2][5][6]

ParameterControl (HFD/STZ)This compound (10 mg/kg) + HFD/STZThis compound (20 mg/kg) + HFD/STZ
Glycemic Control
Blood GlucoseIncreasedSignificantly ReducedSignificantly Reduced
Insulin (B600854)DecreasedRecoveredRecovered
Lipid Profile
Total CholesterolIncreasedSignificantly ReducedSignificantly Reduced
TriglyceridesIncreasedSignificantly ReducedSignificantly Reduced
HDLDecreasedIncreasedIncreased
Liver Injury Markers
ASTIncreasedSignificantly LoweredSignificantly Lowered
ALTIncreasedSignificantly LoweredSignificantly Lowered
Inflammatory Markers
IL-6, IL-1β, TNF-αIncreasedSignificantly DecreasedSignificantly Decreased
Oxidative Stress
MDAIncreasedSubstantially ReducedSubstantially Reduced
SOD, CAT, GSHDecreasedRepairedRepaired
Hormone Levels
Adiponectin, LeptinDecreasedSignificantly ImprovedSignificantly Improved
ResistinIncreasedSignificantly ReducedSignificantly Reduced

Table 3: this compound in a Rat Model of Parkinson's Disease (Rotenone-Induced) [1][7][8]

ParameterControl (Rotenone)This compound (10 mg/kg) + Rotenone (B1679576)
Behavioral Tests
Rotarod Test, Catalepsy, Kondziela's Inverted Screen, Open-FieldImpairedSubstantial Improvement
Neurotransmitters
Dopamine, DOPAC, HVA, 5-HIAA, 5-HTDecreasedMarkedly Augmented
Neuroinflammatory Markers
IL-1β, IL-6, TNF-α, Caspase-3IncreasedConsiderably Restored
Oxidative Stress
MDAIncreasedSignificantly Decreased
GSH, SOD, CATDecreasedKnowingly Increased
Nitrite ContentIncreasedRestored
Cholinergic Function
AcetylcholineAlteredRestored

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data summary.

This compound Preparation and Administration

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water[9]

  • Optional: 0.1% (v/v) Tween 80 to improve solubility[9]

  • Gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[10]

  • Sterile syringes

Protocol for Oral Gavage Administration: [9][10]

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 or 20 mg/kg) and the number of animals.

    • Prepare the vehicle solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water. If using a co-solvent, add 100 µL of Tween 80 and stir until fully dissolved.

    • Weigh the this compound powder and levigate it in a mortar with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring to achieve the final desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse with a 100 µL administration volume, the concentration would be 5 mg/mL).[9]

  • Oral Gavage Procedure:

    • Weigh the animal to determine the precise volume of this compound suspension to administer. The maximum recommended dosing volume is 10 ml/kg for mice and rats.[10][11]

    • Securely restrain the animal. For mice, scruff the neck and back skin to immobilize the head.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. Allow the animal to swallow the needle; do not apply force.

    • Slowly administer the calculated volume of the this compound suspension.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Induction of Disease Models

2.2.1. Alcohol-Induced Liver Injury in Mice: [4]

  • Animal Model: Male mice.

  • Induction: Administer 56% ethanol (5 mL/kg, i.p.) to induce acute liver injury.

  • This compound Treatment: Administer this compound (10 or 20 mg/kg, orally) for 4 weeks prior to ethanol injection. On the final day, administer this compound 1 hour before the ethanol injection.

  • Sample Collection: Collect blood and liver tissue 5 hours after ethanol administration for biochemical and histopathological analysis.

2.2.2. High-Fat Diet and Streptozotocin (B1681764) (HFD/STZ)-Induced Type 2 Diabetes in Rats: [2][6][12]

  • Animal Model: Male Wistar rats.

  • Induction:

    • Feed the rats a high-fat diet (HFD) for a period of 2 to 10 weeks to induce insulin resistance.[12]

    • After the HFD feeding period, administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 35-50 mg/kg, dissolved in 0.1 M cold citrate (B86180) buffer (pH 4.5), to induce partial insulin deficiency.[2][13]

  • This compound Treatment: Administer this compound (10 or 20 mg/kg, orally) daily for six weeks.[2][6]

  • Assessment: Monitor blood glucose levels, insulin, lipid profile, liver enzymes, inflammatory markers, and oxidative stress markers.

2.2.3. Rotenone-Induced Parkinson's Disease in Rats: [1][7][14][15]

  • Animal Model: Male rats.

  • Induction: Administer rotenone (0.5 mg/kg, s.c.) daily for 28 days to induce parkinsonism.[1][7][8]

  • This compound Treatment: Administer this compound (10 mg/kg, orally) daily for 28 days, 1 hour before each rotenone injection.[1][7][8]

  • Assessment: On day 29, perform behavioral tests (rotarod, catalepsy, etc.) and collect brain tissue for analysis of neurotransmitters, neuroinflammatory markers, and oxidative stress.[1][7][8]

Visualizations

The following diagrams illustrate the proposed signaling pathways modulated by this compound and a general experimental workflow for its in vivo evaluation.

G Proposed Anti-Inflammatory and Antioxidant Signaling Pathways of this compound cluster_0 Inflammatory Stimuli (e.g., Ethanol, HFD, Rotenone) cluster_1 Oxidative Stress cluster_2 This compound Intervention cluster_3 Cellular Response Inflammatory Stimuli Inflammatory Stimuli ROS Reactive Oxygen Species Inflammatory Stimuli->ROS induces MDA Lipid Peroxidation (MDA) ROS->MDA NFkB NF-κB Activation ROS->NFkB activates This compound This compound This compound->ROS inhibits This compound->NFkB inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH) This compound->Antioxidant_Enzymes upregulates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines promotes transcription of Caspase3 Caspase-3 Activation Inflammatory_Cytokines->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Antioxidant_Enzymes->ROS scavenges Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Proposed mechanism of this compound's action.

G General Experimental Workflow for this compound Evaluation in Rodent Models cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment cluster_3 Phase 4: Analysis Animal_Acclimatization Animal Acclimatization (e.g., Mice, Rats) Disease_Induction Disease Induction (e.g., Ethanol, HFD/STZ, Rotenone) Animal_Acclimatization->Disease_Induction Grouping Random Grouping (Control, Vehicle, this compound Doses) Disease_Induction->Grouping Hirsutidin_Admin This compound Administration (e.g., Oral Gavage) Grouping->Hirsutidin_Admin Behavioral_Tests Behavioral Assessment (if applicable) Hirsutidin_Admin->Behavioral_Tests Sample_Collection Sample Collection (Blood, Tissues) Behavioral_Tests->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., ELISA, Western Blot) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for in vivo this compound studies.

References

Spectroscopic Analysis of Hirsutidin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutidin is an O-methylated anthocyanidin, a subclass of flavonoids, predominantly found in the petals of Catharanthus roseus (Madagascar periwinkle). As a member of the anthocyanin family, this compound contributes to the vibrant pigmentation of plants and possesses potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate identification and quantification of this compound are crucial for further research into its bioactivities and potential applications in drug development. This document provides a comprehensive overview of the spectroscopic techniques used for the analysis of this compound, including detailed experimental protocols and data interpretation.

Chemical Structure

This compound is characterized by a flavylium (B80283) cation core with hydroxy and methoxy (B1213986) substitutions.

Systematic Name: 3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxy-1-benzopyran-1-ium Molecular Formula: C₁₈H₁₇O₇⁺ Molar Mass: 345.32 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of anthocyanins. The absorption maxima (λmax) are influenced by the solvent and pH. In an acidic methanolic solution, this compound exhibits characteristic absorption bands.

Solvent λmax (nm) Corresponding Electronic Transition
Acidified Methanol (B129727)~530π → π* transition in the conjugated system (A and B rings)
Acidified Methanol~275π → π* transition in the benzoyl system (A ring)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of this compound. The following tables outline the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, which are typically recorded in a deuterated solvent like methanol-d₄ (CD₃OD).

¹H-NMR Spectral Data

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~8.8s-
H-6~6.8d2.0
H-8~6.6d2.0
H-2', H-6'~7.9s-
7-OCH₃~4.0s-
3'-OCH₃, 5'-OCH₃~3.9s-

¹³C-NMR Spectral Data

Carbon Chemical Shift (δ, ppm)
C-2~162
C-3~145
C-4~135
C-5~157
C-6~98
C-7~158
C-8~94
C-9~148
C-10~112
C-1'~121
C-2', C-6'~110
C-3', C-5'~148
C-4'~146
7-OCH₃~56
3'-OCH₃, 5'-OCH₃~57
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification, particularly in complex mixtures. Electrospray ionization (ESI) is a commonly used soft ionization technique for anthocyanins.

Technique m/z (Mass-to-Charge Ratio) Interpretation
ESI-MS (Positive Mode)[M]⁺ ~345.1Molecular ion of this compound
ESI-MS/MSFurther fragmentation ionsDependent on collision energy
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the this compound molecule.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 (broad)O-H stretchingPhenolic hydroxyl groups
~2930, 2850C-H stretchingMethoxy and aromatic C-H
~1640C=C stretchingAromatic rings
~1580, 1500C=C stretchingAromatic rings
~1280, 1170C-O stretchingAryl ethers (methoxy groups)
~1120C-O stretchingPhenolic hydroxyl groups

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. These may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation
  • Extraction: this compound can be extracted from plant material (e.g., Catharanthus roseus petals) using an acidified methanol solution (e.g., 0.1% HCl in methanol).

  • Purification: The crude extract can be purified using techniques such as solid-phase extraction (SPE) with a C18 cartridge or preparative high-performance liquid chromatography (HPLC).

  • Sample for Analysis: The purified this compound should be dissolved in a suitable solvent for each spectroscopic technique (e.g., methanol for UV-Vis, deuterated methanol for NMR, and a methanol/water mixture for LC-MS).

UV-Vis Spectroscopy Protocol
  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol with 0.1% HCl.

  • Procedure: a. Prepare a dilute solution of this compound in the acidified methanol. b. Use the acidified methanol as a blank. c. Scan the sample from 200 to 700 nm. d. Identify the wavelengths of maximum absorbance (λmax).

NMR Spectroscopy Protocol
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD).

  • Procedure: a. Dissolve an appropriate amount of purified this compound in CD₃OD. b. Acquire ¹H-NMR and ¹³C-NMR spectra. c. For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Mass Spectrometry Protocol (LC-MS)
  • Instrument: A liquid chromatography system coupled to a mass spectrometer with an ESI source.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Procedure: a. Inject the this compound solution into the LC-MS system. b. Perform a full scan in positive ion mode to detect the molecular ion [M]⁺. c. To obtain fragmentation data, perform tandem MS (MS/MS) on the parent ion (m/z ~345.1).

Infrared Spectroscopy Protocol
  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of purified this compound with dry potassium bromide and pressing it into a thin disk.

  • Procedure: a. Place the KBr pellet in the sample holder. . Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

Signaling Pathway Involvement

Anthocyanins, including this compound, are known to be involved in various cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and therapeutic potential.

Anthocyanin_Signaling_Pathways cluster_0 Anthocyanin Biosynthesis Pathway cluster_1 Cellular Effects Light Light HY5 HY5 Light->HY5 Activates MYB_bHLH_WD40_Complex MYB-bHLH-WD40 Complex HY5->MYB_bHLH_WD40_Complex Activates CHS CHS, CHI, F3H MYB_bHLH_WD40_Complex->CHS Upregulates DFR_ANS DFR, ANS CHS->DFR_ANS Leads to Hirsutidin_Biosynthesis This compound DFR_ANS->Hirsutidin_Biosynthesis This compound This compound MAPK_Pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_Pathway Modulates NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits Inflammation Inflammation MAPK_Pathway->Inflammation Apoptosis Apoptosis MAPK_Pathway->Apoptosis NFkB_Pathway->Inflammation

Caption: Signaling pathways involving this compound biosynthesis and its cellular effects.

The diagram illustrates two key pathways. The first is the light-induced anthocyanin biosynthesis pathway, where light activates transcription factors like HY5, leading to the formation of the MYB-bHLH-WD40 complex. This complex upregulates the expression of genes such as Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-hydroxylase (F3H), Dihydroflavonol 4-reductase (DFR), and Anthocyanidin Synthase (ANS), which are essential for the synthesis of this compound.

The second part of the diagram shows how this compound can exert its biological effects by modulating key cellular signaling pathways. It can influence the Mitogen-Activated Protein Kinase (MAPK) pathway and inhibit the Nuclear Factor-kappa B (NF-κB) pathway. Both of these pathways are critically involved in regulating inflammation and apoptosis, suggesting a molecular basis for the potential health benefits of this compound.

Conclusion

The spectroscopic techniques outlined in this document provide a robust framework for the identification and characterization of this compound. A combination of UV-Vis, NMR, MS, and IR spectroscopy allows for a comprehensive analysis of this important anthocyanidin. The provided protocols serve as a starting point for researchers, and the summary of signaling pathway involvement offers insights into its potential biological functions. Further research into the spectroscopic properties and bioactivity of this compound will be invaluable for its potential development as a therapeutic agent.

Application Note: Quantitative Analysis of Hirsutidin and its Metabolites in Human Plasma by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Hirsutidin and its primary metabolites in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). This compound, an O-methylated anthocyanidin, has garnered interest for its potential pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent. This document provides comprehensive methodologies for plasma sample preparation, UHPLC separation, and MS/MS detection, along with expected analytical performance characteristics. The protocols are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of flavonoids.

Introduction

This compound (3,4′,5-trihydroxy-3′,5′,7-trimethoxyflavylium) is an O-methylated anthocyanidin found in various plants, including Catharanthus roseus. Like other anthocyanins, this compound is investigated for its antioxidant and potential health-promoting properties. To evaluate its therapeutic potential, it is essential to understand its metabolic fate in the body. Following oral administration, flavonoids like this compound undergo extensive metabolism, primarily in the intestines and liver, leading to the formation of glucuronidated, sulfated, and further methylated conjugates. These metabolites are the primary circulating forms in plasma.

This application note details a robust UHPLC-MS/MS method for the simultaneous quantification of this compound and its predicted major metabolites in human plasma. The method employs a simple and efficient sample preparation technique and highly selective Multiple Reaction Monitoring (MRM) for detection.

Proposed Metabolic Pathway of this compound

Based on the known metabolic pathways of other O-methylated anthocyanidins like peonidin (B1209262) and malvidin, this compound is expected to undergo Phase II metabolism to form glucuronide and sulfate (B86663) conjugates. The hydroxyl groups at the 5 and 4' positions are the most likely sites for conjugation.

G This compound This compound Metabolism Phase II Metabolism (Glucuronidation, Sulfation) This compound->Metabolism Hirsutidin_Glucuronide This compound-O-glucuronide Metabolism->Hirsutidin_Glucuronide UDP-glucuronosyltransferases (UGTs) Hirsutidin_Sulfate This compound-O-sulfate Metabolism->Hirsutidin_Sulfate Sulfotransferases (SULTs)

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Plasma Sample Preparation

Two common methods for plasma sample preparation for anthocyanin analysis are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). SPE is generally preferred for its superior cleanup and higher recovery rates.

1.1. Solid-Phase Extraction (SPE) - Recommended Method

  • Materials:

    • Human plasma (collected in K2EDTA tubes)

    • SPE cartridges (e.g., Oasis HLB or similar polymeric reversed-phase cartridges)

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (B52724) (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar anthocyanin not present in the sample)

  • Procedure:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add 50 µL of IS solution and vortex briefly.

    • Acidify the plasma sample by adding 500 µL of 1% formic acid in water.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the acidified plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

    • Elute this compound and its metabolites with 1 mL of methanol containing 0.1% formic acid.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.

1.2. Protein Precipitation (PPT) - Alternative Method

  • Materials:

    • Human plasma (collected in K2EDTA tubes)

    • Acetonitrile (LC-MS grade) with 0.1% formic acid, pre-chilled to -20°C

    • Internal Standard (IS) solution

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of IS solution.

    • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for analysis.

UHPLC-MS/MS Analysis
  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UHPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % B
      0.0 5
      1.0 5
      8.0 40
      9.0 95
      11.0 95
      11.1 5

      | 14.0 | 5 |

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the proposed MRM transitions for this compound and its potential metabolites, and the expected analytical performance based on data from structurally similar anthocyanins.[1][2][3]

Table 1: Proposed MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound331.1316.125
This compound-O-glucuronide507.1331.120
This compound-O-sulfate411.1331.130
Internal Standard (IS)---

Note: These are predicted values and should be optimized empirically.

Table 2: Expected Analytical Performance (based on related anthocyanins) [1][2][3]

ParameterProtein PrecipitationSolid-Phase Extraction
Recovery 55 - 89%> 85%
LLOQ 0.5 - 1.0 ng/mL0.1 - 0.5 ng/mL
ULOQ 500 - 1000 ng/mL500 - 1000 ng/mL
Linearity (r²) > 0.99> 0.99
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 10%

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Acidify & Load Evap Evaporation SPE->Evap Elute Recon Reconstitution Evap->Recon UHPLC UHPLC Separation Recon->UHPLC Inject MSMS MS/MS Detection (MRM) UHPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: UHPLC-MS/MS workflow for this compound analysis.

Discussion

The presented UHPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound and its major metabolites in human plasma. The choice of sample preparation is critical, with SPE offering superior recovery and removal of matrix effects compared to PPT.[4] The chromatographic and mass spectrometric conditions are based on established methods for similar anthocyanins and should provide a good starting point for method development.[1]

It is important to note that the stability of anthocyanins can be a challenge. Acidification of the plasma sample and the use of acidic mobile phases are crucial to maintain the stability of the flavylium (B80283) cation form of this compound and its metabolites. Evaporation steps should be performed at a controlled temperature to minimize degradation.

The lack of commercially available standards for this compound metabolites necessitates the use of predicted MRM transitions and relative quantification unless standards are synthesized. For absolute quantification, the synthesis of analytical standards for this compound-O-glucuronide and this compound-O-sulfate is recommended.

Conclusion

This application note provides a comprehensive and detailed protocol for the measurement of this compound and its metabolites in human plasma. The described UHPLC-MS/MS method, coupled with an optimized solid-phase extraction procedure, offers the sensitivity and selectivity required for pharmacokinetic and metabolic studies of this promising natural compound. The provided workflows and data tables serve as a valuable resource for researchers in the field of pharmacology and drug development.

References

Application Notes and Protocols for the Use of Hirsutidin as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutidin, an O-methylated anthocyanidin, is a natural flavonoid predominantly found in the petals of Catharanthus roseus (Madagascar periwinkle).[1][2] As a member of the anthocyanin family, this compound exhibits significant biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and anti-diabetic properties.[3][4] These attributes make it a compound of interest in pharmaceutical and nutraceutical research. The use of a well-characterized reference standard is critical for the accurate quantification and evaluation of this compound in various matrices, including plant extracts, formulated products, and biological samples.

This document provides detailed application notes and protocols for utilizing this compound as a reference standard in analytical and biological assays. It is intended to guide researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling and use as a reference standard.

PropertyValueReference
IUPAC Name 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromenylium-3,5-diol[5]
Chemical Formula C18H17O7+[1][2]
Molar Mass 345.32 g/mol [1][2]
CAS Number 151776-57-7 (ion), 4092-66-4 (chloride)[2]
Appearance Dark Brown to Black Solid[6]
Solubility DMSO (Slightly), Methanol (B129727) (Slightly)[6]
Stability Unstable in DMSO[6]
Storage Store under appropriate conditions, protected from light and moisture. Long-term storage at -20°C is recommended.[7][8]

Analytical Applications: Quantification of this compound

The accurate quantification of this compound in various samples is crucial for quality control, pharmacokinetic studies, and efficacy assessments. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection is the most common and reliable technique for this purpose.

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for generating reliable calibration curves.

Protocol 1: Preparation of this compound Stock and Working Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh a precise amount of this compound reference standard (e.g., 10 mg).

    • Dissolve the standard in a suitable solvent, such as methanol, in a class A volumetric flask (e.g., 10 mL).

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution in an amber vial at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with the analytical method.

    • Typical concentration ranges for a calibration curve might be 0.5 - 100 µg/mL, depending on the sensitivity of the instrument and the expected concentration in the samples.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol provides a general framework for the quantification of this compound using HPLC with UV detection. Method optimization and validation are essential for specific applications.

Protocol 2: HPLC-UV Analysis of this compound

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used for complex matrices.

    • Gradient Program (Example):

      • 0-20 min: 5% to 21% B

      • 20-35 min: 21% to 40% B

      • Followed by a wash and re-equilibration step.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Anthocyanins typically have a maximum absorbance around 520 nm. A PDA detector can be used to monitor the full spectrum.

    • Injection Volume: 10 - 20 µL.

  • Sample Preparation (Example for Plant Extract):

    • Extract a known weight of the powdered plant material with a suitable solvent (e.g., methanol with 0.1% HCl).

    • Use techniques like sonication or maceration for efficient extraction.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.

Protocol 3: LC-MS/MS Analysis of this compound

  • Instrumentation:

    • LC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Similar to the HPLC-UV method, using MS-compatible mobile phases (e.g., formic acid instead of non-volatile buffers).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Select a precursor ion (Q1) corresponding to the molecular weight of this compound (m/z 345.1).

      • Optimize the collision energy to identify characteristic product ions (Q3).

    • Other Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's guidelines.

  • Sample Preparation (Example for Plasma):

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile with 1% formic acid) to the plasma sample in a 3:1 ratio.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for injection.

Biological Activity Assays

This compound's potential as a therapeutic agent can be evaluated through various in vitro biological assays. This compound reference standard is essential for determining dose-response relationships and comparing its activity to other compounds.

Antioxidant Activity Assays

Protocol 4: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add different concentrations of this compound standard solution.

    • Add the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Protocol 5: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic absorbance.

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of this compound to the diluted ABTS•+ solution.

    • After a 6-minute incubation, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.[1]

Anti-inflammatory Activity Assay

Protocol 6: Cell-Based NF-κB Reporter Assay

  • Principle: This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This is often done using a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Procedure:

    • Cell Culture: Culture a suitable reporter cell line (e.g., HEK293-NF-κB-luc) in appropriate media.

    • Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound for a specified period.

    • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

    • Reporter Gene Assay: After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.

    • Data Analysis: Determine the inhibitory effect of this compound on NF-κB activation by comparing the reporter activity in treated cells to that in stimulated, untreated cells.

Data Presentation

Quantitative Analysis Parameters

The following table summarizes typical parameters for the quantitative analysis of this compound. These values should be established and validated for each specific method and laboratory.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.995
Limit of Detection (LOD) ng rangepg to low ng range
Limit of Quantification (LOQ) ng rangepg to low ng range
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98-102%85-115%

Visualizations

Experimental Workflow for this compound Quantification

G Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Analytical Method cluster_3 Data Analysis Plant_Material Plant Material / Biological Sample Extraction Extraction / Protein Precipitation Plant_Material->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC_MS HPLC or LC-MS/MS Analysis Filtration->HPLC_MS Hirsutidin_Standard This compound Reference Standard Stock_Solution Stock Solution Preparation Hirsutidin_Standard->Stock_Solution Working_Standards Serial Dilution to Working Standards Stock_Solution->Working_Standards Working_Standards->HPLC_MS Calibration_Curve Calibration Curve Generation HPLC_MS->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: A generalized workflow for the quantification of this compound.

This compound's Potential Role in NF-κB Signaling Pathway

G Hypothesized Inhibition of NF-κB Pathway by this compound Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Activation NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes This compound This compound This compound->IKK Inhibits

Caption: this compound may inhibit the NF-κB signaling pathway.

This compound's Potential Modulation of MAPK Signaling Pathway

G Hypothesized Modulation of MAPK Pathway by this compound Stress Cellular Stress (e.g., Oxidative Stress) MAP3K MAPKKK (e.g., ASK1) Stress->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammation_Apoptosis Inflammation, Apoptosis Transcription_Factors->Inflammation_Apoptosis Leads to This compound This compound This compound->MAP3K Inhibits

Caption: this compound may modulate MAPK signaling pathways.

Conclusion

This compound is a valuable natural product with significant therapeutic potential. The use of a high-purity this compound reference standard is indispensable for accurate and reproducible research in the fields of phytochemistry, pharmacology, and drug development. The protocols and data presented in these application notes provide a comprehensive guide for the effective utilization of this compound as a reference standard. Researchers are encouraged to perform method-specific validation to ensure the accuracy and reliability of their results.

References

Hirsutidin in Designing Functional Foods: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Hirsutidin, an O-methylated anthocyanidin, is a natural bioactive compound found in plants such as the Madagascar periwinkle (Catharanthus roseus) and Distylium racemosum.[1][2] As a member of the anthocyanin family, this compound is responsible for the vibrant red and purple hues of various flowers and fruits.[3] Emerging scientific evidence highlights its potential as a valuable ingredient in the development of functional foods and nutraceuticals due to its diverse pharmacological properties. These properties primarily stem from its potent antioxidant and anti-inflammatory effects, which have been demonstrated in several preclinical studies.[3][4][5]

This document provides detailed application notes and protocols for researchers and professionals interested in exploring the use of this compound in the design of functional foods. It covers its mechanism of action, protocols for its extraction and analysis, and its application in preclinical models, with a focus on its anti-diabetic, hepatoprotective, and neuroprotective effects.

II. Mechanism of Action: Antioxidant and Anti-inflammatory Properties

This compound exerts its beneficial effects primarily through the modulation of oxidative stress and inflammation. Its core mechanisms involve the scavenging of free radicals, enhancement of endogenous antioxidant defenses, and suppression of pro-inflammatory signaling pathways.

A. Antioxidant Effects

This compound's antioxidant activity is attributed to its ability to donate hydrogen atoms, neutralizing reactive oxygen species (ROS).[6] Furthermore, it enhances the activity of key endogenous antioxidant enzymes:

  • Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

  • Glutathione (GSH): A major cellular antioxidant that detoxifies harmful substances.

In vivo studies have consistently shown that treatment with this compound leads to a significant increase in the levels of these enzymes while reducing markers of oxidative damage, such as malondialdehyde (MDA).[4][5][7]

B. Anti-inflammatory Effects

Chronic inflammation is a key driver of many chronic diseases. This compound has been shown to mitigate inflammation by inhibiting the production of pro-inflammatory cytokines.[4][5] This is likely achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By inhibiting the activation of NF-κB, this compound can suppress the expression of its downstream targets, including:

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-6 (IL-6)

  • Interleukin-1beta (IL-1β)

The interplay between this compound's antioxidant and anti-inflammatory actions is crucial for its protective effects. Oxidative stress can activate the NF-κB pathway, and inflammation can, in turn, generate more ROS, creating a vicious cycle. This compound helps to break this cycle by targeting both processes. The potential involvement of the Keap1/Nrf2 pathway, a master regulator of the antioxidant response, is also suggested, although direct evidence for this compound is still emerging.[6][8][9]

Hirsutidin_Signaling_Pathways cluster_Stimuli Cellular Stressors cluster_this compound Intervention cluster_Pathways Signaling Pathways cluster_Response Cellular Response Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2_Keap1_Pathway Nrf2-Keap1 Pathway Oxidative_Stress->Nrf2_Keap1_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway This compound This compound This compound->NF_kB_Pathway Inhibits This compound->Nrf2_Keap1_Pathway Activates Inflammatory_Response Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_Pathway->Inflammatory_Response Promotes Antioxidant_Response Antioxidant Enzymes (SOD, CAT, GSH) Nrf2_Keap1_Pathway->Antioxidant_Response Promotes

Caption: this compound's dual-action mechanism on inflammatory and antioxidant pathways.

III. Application Notes: Designing Functional Foods with this compound

The incorporation of this compound into functional foods requires careful consideration of its stability, bioavailability, and the food matrix.

A. Sourcing and Extraction

This compound is naturally present in Catharanthus roseus and Distylium racemosum.[1][2] The extraction of this compound, being an anthocyanin, typically involves the use of acidified polar solvents.

Protocol 1: General Anthocyanin Extraction from Plant Material

  • Sample Preparation: Dry and finely powder the plant material (e.g., leaves or petals).

  • Extraction Solvent: Prepare a solution of methanol (B129727) or ethanol (B145695) acidified with a small amount of hydrochloric acid (e.g., 0.1% v/v) or an organic acid like formic acid to maintain the stability of the flavylium (B80283) cation.[10]

  • Extraction Process: Macerate or sonicate the powdered plant material with the acidified solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v) for a specified duration (e.g., 1-2 hours).

  • Filtration and Concentration: Filter the extract to remove solid plant debris. The solvent can then be evaporated under reduced pressure to yield a crude extract rich in anthocyanins.

  • Purification: Further purification can be achieved using column chromatography with resins like Amberlite XAD-7HP or through preparative high-performance liquid chromatography (HPLC).[4][10]

B. Bioavailability and Dosage

The bioavailability of anthocyanins, in general, is relatively low.[11] They are subject to degradation in the gastrointestinal tract and extensive metabolism. O-methylation, as seen in this compound, may improve bioavailability by increasing stability and membrane permeability.[12]

  • Animal Studies: In vivo studies in rodents have used dosages of 10 and 20 mg/kg body weight, which have shown significant therapeutic effects.[4][5]

  • Human Dosage: Direct human data for this compound is not yet available. However, based on animal studies and general anthocyanin research, a daily intake in the range of tens to a few hundred milligrams for an adult might be a reasonable starting point for functional food formulation, pending further clinical research.

C. Formulation and Stability in Functional Foods

The stability of this compound in a food matrix is influenced by several factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3).[13] In neutral or alkaline environments, they can degrade or change color. Therefore, this compound is best suited for incorporation into acidic food products like fruit juices, yogurts, and certain beverages.

  • Temperature: High temperatures during processing (e.g., pasteurization) can lead to the degradation of anthocyanins.[14] Short-time, high-temperature (HTST) processing is generally preferred over long-duration, low-temperature methods.

  • Light and Oxygen: Exposure to light and oxygen can accelerate the degradation of anthocyanins.[15] Opaque packaging and the use of antioxidants in the formulation can help to mitigate these effects.

  • Co-pigmentation: The presence of other phenolic compounds, flavonoids, or metal ions can sometimes stabilize the color and structure of anthocyanins through co-pigmentation.

Encapsulation: Microencapsulation techniques, such as spray drying or coacervation with proteins or polysaccharides, can be employed to protect this compound from degradation and potentially enhance its bioavailability.[5]

IV. Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies investigating the effects of this compound.

A. In Vivo Model: High-Fat Diet/Streptozotocin-Induced Diabetes in Rats

This model mimics the pathophysiology of type 2 diabetes in humans.[4]

Protocol 2: Induction of Type 2 Diabetes and this compound Treatment

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Induction:

    • Feed the rats a high-fat diet (HFD) for a period of 4-6 weeks to induce insulin (B600854) resistance.

    • After the HFD period, administer a single low dose of streptozotocin (B1681764) (STZ; e.g., 35-50 mg/kg, intraperitoneally) to induce partial beta-cell dysfunction.

  • Treatment:

    • Divide the diabetic rats into groups: a diabetic control group, a positive control group (e.g., treated with glibenclamide at 5 mg/kg), and this compound treatment groups (e.g., 10 mg/kg and 20 mg/kg). A normal control group receiving a standard diet should also be included.

    • Administer the treatments orally on a daily basis for a period of 4-6 weeks.

  • Biochemical Analysis: At the end of the treatment period, collect blood and tissue samples for the analysis of various parameters as detailed in Table 1.

Diabetes_Experimental_Workflow Start Start: Male Wistar Rats HFD High-Fat Diet (4-6 weeks) Start->HFD STZ Low-Dose STZ Injection (35-50 mg/kg, i.p.) HFD->STZ Grouping Grouping of Diabetic Rats STZ->Grouping Treatment Daily Oral Treatment (4-6 weeks) - Vehicle - Glibenclamide (5 mg/kg) - this compound (10 mg/kg) - this compound (20 mg/kg) Grouping->Treatment Sampling Blood and Tissue Sampling Treatment->Sampling Analysis Biochemical and Histopathological Analysis Sampling->Analysis End End Analysis->End

Caption: Workflow for the in vivo evaluation of this compound in a type 2 diabetes model.

B. In Vitro Assays for Antioxidant and Anti-inflammatory Activity

Protocol 3: DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure:

    • Prepare different concentrations of this compound in methanol.

    • Add the this compound solutions to the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid can be used as a positive control.

  • Calculation: The percentage of scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] * 100.

Protocol 4: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages (Anti-inflammatory Activity)

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce inflammation.

    • Collect the cell culture supernatant.

    • Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Analysis: A decrease in nitrite concentration in the this compound-treated groups compared to the LPS-only group indicates an anti-inflammatory effect.

V. Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies on this compound.

Table 1: Effect of this compound on Biochemical Parameters in a Rat Model of Type 2 Diabetes [4][16]

ParameterDiabetic ControlThis compound (10 mg/kg)This compound (20 mg/kg)Glibenclamide (5 mg/kg)
Glycemic Control
Blood Glucose (mg/dL)↑↑↓↓↓↓
Insulin (µU/mL)↓↓↑↑↑↑
Lipid Profile
Total Cholesterol (mg/dL)↑↑↓↓↓↓
Triglycerides (mg/dL)↑↑↓↓↓↓
HDL (mg/dL)↓↓↑↑↑↑
Liver Function
AST (U/L)↑↑↓↓↓↓
ALT (U/L)↑↑↓↓↓↓
Oxidative Stress
MDA (nmol/mg protein)↑↑↓↓↓↓
SOD (U/mg protein)↓↓↑↑↑↑
CAT (U/mg protein)↓↓↑↑↑↑
GSH (µg/mg protein)↓↓↑↑↑↑
Inflammatory Markers
TNF-α (pg/mL)↑↑↓↓↓↓
IL-6 (pg/mL)↑↑↓↓↓↓
IL-1β (pg/mL)↑↑↓↓↓↓

Arrows indicate the direction of change relative to the normal control group. The number of arrows indicates the magnitude of the change (↑/↓: significant change; ↑↑/↓↓: highly significant change).

Table 2: Effect of this compound on Biochemical Parameters in a Mouse Model of Alcoholic Liver Injury [5]

ParameterEthanol ControlThis compound (10 mg/kg)This compound (20 mg/kg)
Liver Function
AST (U/L)↑↑↓↓
ALT (U/L)↑↑↓↓
ALP (U/L)↑↑↓↓
Oxidative Stress
MDA (nmol/mg protein)↑↑↓↓
SOD (U/mg protein)↓↓↑↑
CAT (U/mg protein)↓↓↑↑
GSH (µg/mg protein)↓↓↑↑
Inflammatory Markers
TNF-α (pg/mL)↑↑↓↓
IL-6 (pg/mL)↑↑↓↓
IL-1β (pg/mL)↑↑↓↓
IL-12 (pg/mL)↑↑↓↓
IFN-γ (pg/mL)↑↑↓↓

Arrows indicate the direction of change relative to the normal control group. The number of arrows indicates the magnitude of the change (↑/↓: significant change; ↑↑/↓↓: highly significant change).

VI. Conclusion

This compound presents a promising natural compound for the development of functional foods aimed at mitigating conditions associated with oxidative stress and chronic inflammation. Its demonstrated efficacy in preclinical models of diabetes and liver injury underscores its therapeutic potential. Further research is warranted to establish its bioavailability and efficacy in humans, as well as to optimize its formulation in various food matrices to ensure stability and delivery of its health benefits. The protocols and data presented herein provide a solid foundation for researchers and industry professionals to advance the application of this compound in the field of functional foods and nutraceuticals.

References

Application of Hirsutidin as a Natural Colorant: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutidin, an O-methylated anthocyanidin, is a natural pigment found in the petals of Catharanthus roseus (Madagascar periwinkle).[1][2] As a member of the anthocyanin family, which is widely recognized for providing a spectrum of red, purple, and blue colors in plants, this compound presents potential for application as a natural colorant in various industries, including food, cosmetics, and pharmaceuticals. Anthocyanins are of increasing interest not only for their coloring properties but also for their potential health benefits.[3] This document provides a detailed overview of the characteristics of this compound and outlines protocols for its extraction, quantification, and proposed application as a natural colorant, based on available scientific literature.

Physicochemical Properties and Color Profile

This compound's color expression is dependent on the pH of its environment, a characteristic typical of anthocyanins. In acidic conditions (pH < 3), it is expected to exhibit a stable, colored flavylium (B80283) cation form. As the pH increases, it likely transitions through colorless and blueish forms, which are generally less stable.[3] The O-methylation in this compound's structure may enhance its stability compared to non-methylated anthocyanins.[4]

Data Presentation

Table 1: General Stability of Anthocyanins (as a proxy for this compound)

ParameterConditionExpected Stability of this compoundReference
pH < 3High (stable red/purple coloration)[3]
4-6Moderate to Low (potential for colorless forms)[3]
> 7Low (degradation to blue/undesirable colors)[3][4]
Temperature Low (e.g., 4°C)High[7]
Moderate (e.g., 25-50°C)Gradual degradation[7]
High (e.g., > 80°C)Rapid degradation[8][9]
Light DarkHigh[10]
UV/Visible LightDegradation (photodegradation)[10]

Experimental Protocols

Protocol 1: Extraction of this compound-Rich Anthocyanins from Catharanthus roseus Petals

This protocol is adapted from general methods for anthocyanin extraction from plant materials.

Materials:

  • Fresh or dried petals of Catharanthus roseus

  • Methanol (B129727) (or ethanol)

  • Hydrochloric acid (HCl) or Formic Acid

  • Mortar and pestle or blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper

Procedure:

  • Sample Preparation: Homogenize 10 g of fresh or 1 g of dried Catharanthus roseus petals in a mortar and pestle or blender.

  • Extraction: Add 100 mL of acidified methanol (e.g., methanol with 1% HCl or 0.1% formic acid) to the homogenized sample. The acidic conditions help to stabilize the anthocyanins in their colored flavylium form.

  • Maceration: Allow the mixture to stand in the dark at 4°C for 24 hours to maximize extraction.

  • Filtration and Centrifugation: Filter the extract through filter paper to remove solid debris. Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet any remaining fine particles.

  • Concentration: Decant the supernatant and concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.

  • Storage: Store the concentrated extract in a dark container at -20°C.

Workflow for this compound Extraction

ExtractionWorkflow start C. roseus Petals homogenize Homogenization start->homogenize extract Extraction with Acidified Methanol homogenize->extract macerate Maceration (24h, 4°C, dark) extract->macerate filter_centrifuge Filtration & Centrifugation macerate->filter_centrifuge concentrate Concentration (Rotary Evaporator) filter_centrifuge->concentrate end This compound-Rich Extract concentrate->end

Caption: Workflow for the extraction of this compound-rich anthocyanins.

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts. Optimization of chromatographic conditions may be required.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 5% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-25 min, 5-30% B; 25-30 min, 30-50% B; followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 520 nm for anthocyanins. A full UV-Vis scan (200-600 nm) can be used for peak identification.

Procedure:

  • Sample Preparation: Dilute the this compound-rich extract with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: If a pure standard of this compound is available, prepare a series of calibration standards in the mobile phase.

  • Analysis: Inject the prepared sample and standards into the HPLC system.

  • Quantification: Identify the this compound peak based on retention time and UV-Vis spectrum compared to the standard (if available). If a standard is not available, quantification can be expressed in terms of a related, commercially available anthocyanin standard like cyanidin-3-glucoside, and the results should be clearly indicated as equivalents.

HPLC Analysis Workflow

HPLCWorkflow start This compound Extract prepare Sample Preparation (Dilution & Filtration) start->prepare inject HPLC Injection prepare->inject separate C18 Column Separation inject->separate detect DAD Detection (520 nm) separate->detect quantify Quantification detect->quantify end This compound Concentration quantify->end

Caption: Workflow for the quantification of this compound by HPLC-DAD.

Biosynthesis of this compound

This compound is synthesized via the flavonoid pathway, a well-characterized metabolic route in plants. The final steps involve the O-methylation of precursor anthocyanidins, a reaction catalyzed by specific O-methyltransferases (OMTs).

Simplified Biosynthesis Pathway of this compound

BiosynthesisPathway phenylalanine Phenylalanine chalcone Chalcone phenylalanine->chalcone Phenylpropanoid Pathway flavanone Flavanone chalcone->flavanone dihydroflavonol Dihydroflavonol flavanone->dihydroflavonol anthocyanidin Anthocyanidin (e.g., Delphinidin) dihydroflavonol->anthocyanidin This compound This compound anthocyanidin->this compound O-Methylation (AOMT)

Caption: Simplified biosynthesis pathway leading to this compound.

Application Notes as a Natural Colorant

Due to the limited specific data on this compound's performance as a colorant, the following application notes are based on the general properties of anthocyanins and are intended as a starting point for research and development.

  • Food and Beverages: this compound could be suitable for acidic food and beverage products where a red to purplish hue is desired, such as fruit juices, yogurts, and confectionery. Its stability is expected to be highest at pH values below 4.

  • Cosmetics: In cosmetic formulations, particularly those with an acidic pH, this compound could be used as a natural colorant in products like lip balms, blushes, and hair dyes.

  • Pharmaceuticals: this compound could be used to color liquid or solid dosage forms. Its potential biological activities could offer additional benefits.

Considerations for Formulation:

  • pH Control: The final color and stability of this compound will be highly dependent on the pH of the product. Buffering the system to an acidic pH is recommended.

  • Co-pigmentation: The color and stability of this compound may be enhanced by the presence of other colorless compounds (co-pigments) such as other flavonoids, phenolic acids, or metal ions.

  • Protection from Degradation: To minimize degradation, formulations containing this compound should be protected from light and high temperatures. The use of antioxidants and opaque packaging is advisable.

Safety and Toxicology

While specific toxicological studies on isolated this compound are limited, studies on aqueous extracts of Catharanthus roseus have been conducted. An acute toxicity study in rats showed no mortality at doses up to 5000 mg/kg, but indicated a risk of renal, hepatic, and hematopoietic toxicity at higher doses.[4] It is important to note that Catharanthus roseus contains a wide range of alkaloids, some of which are potent pharmaceutical agents. Therefore, the safety of a this compound-rich extract for use as a colorant would need to be thoroughly evaluated, considering the potential presence of other bioactive compounds. Any application in food or pharmaceuticals would require rigorous safety and toxicological testing to comply with regulatory standards.

Conclusion

This compound, as an O-methylated anthocyanin from Catharanthus roseus, holds promise as a natural colorant. Its potential for providing red to purple shades, coupled with potentially enhanced stability due to its methylation, makes it an interesting candidate for further investigation. The protocols provided here offer a foundation for the extraction, quantification, and preliminary application of this compound-rich extracts. However, further research is critically needed to establish a detailed profile of its color properties, stability under various conditions, and a comprehensive safety assessment to support its commercial use as a natural colorant.

References

Synthetic Routes for the Production of Hirsutidin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutidin, a naturally occurring O-methylated anthocyanidin, has garnered significant interest due to its potential therapeutic properties. As a member of the flavonoid family, its core structure presents a unique synthetic challenge. This document provides detailed application notes and protocols for the chemical synthesis of this compound. The proposed routes are based on established flavonoid synthesis methodologies, offering a comprehensive guide for researchers in medicinal chemistry and drug development. Quantitative data from analogous syntheses are summarized to provide estimated yields and reaction parameters.

Introduction

This compound (3,5-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxy-1-benzopyran-1-ium) is an O-methylated anthocyanidin found in various plants, including the Madagascar periwinkle (Catharanthus roseus)[1][2]. Like other anthocyanidins, it exhibits a range of biological activities, making it a target of interest for pharmaceutical research. The total synthesis of this compound allows for the production of pure material for biological screening and the generation of analogs for structure-activity relationship (SAR) studies. This document outlines a plausible synthetic approach, adapting classical flavonoid synthesis methods such as the Allan-Robinson reaction.

Proposed Synthetic Pathway

The total synthesis of this compound can be envisioned through a convergent strategy, starting from commercially available precursors. The key steps involve the synthesis of a substituted chalcone (B49325), followed by oxidative cyclization to form the flavylium (B80283) core.

Caption: Proposed synthetic pathway for this compound.

Hirsutidin_Synthesis cluster_0 A-Ring Precursor Synthesis cluster_1 Chalcone Formation cluster_2 Flavylium Core Formation A Phloroglucinol (B13840) C 1,3,5-Trimethoxybenzene (B48636) A->C Methylation B Dimethyl Sulfate (B86663) B->C E 2-Hydroxy-4,6-dimethoxyacetophenone C->E Friedel-Crafts Acylation D Acetyl Chloride, AlCl3 D->E H Chalcone Intermediate E->H Claisen-Schmidt Condensation F Syringaldehyde (B56468) F->H G Base (e.g., KOH) G->H J Flavone (B191248) Intermediate H->J Oxidative Cyclization I Iodine, DMSO I->J L This compound J->L Selective Demethylation K Demethylation (e.g., BBr3) K->L

Experimental Protocols

Part 1: Synthesis of 2-Hydroxy-4,6-dimethoxyacetophenone (A-Ring Precursor)

This part of the synthesis can be adapted from standard procedures for the acylation of activated aromatic rings.

Protocol 1: Methylation of Phloroglucinol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phloroglucinol (10 g, 79.3 mmol) in 100 mL of anhydrous acetone.

  • Addition of Reagents: Add anhydrous potassium carbonate (33 g, 238.7 mmol) to the solution. Slowly add dimethyl sulfate (25 g, 198.2 mmol) dropwise over 30 minutes.

  • Reaction Conditions: Reflux the mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (150 mL) and wash with water (3 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1,3,5-trimethoxybenzene.

Protocol 2: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene

  • Reaction Setup: In a 250 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (12 g, 89.9 mmol) in 100 mL of anhydrous dichloromethane (B109758).

  • Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Add a solution of 1,3,5-trimethoxybenzene (10 g, 59.5 mmol) in 50 mL of anhydrous dichloromethane dropwise. Following this, add acetyl chloride (5.1 g, 65 mmol) dropwise, maintaining the temperature below 5 °C.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Work-up and Purification: Pour the reaction mixture into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 2-hydroxy-4,6-dimethoxyacetophenone.

Part 2: Synthesis of the Chalcone Intermediate

The formation of the chalcone is achieved through a Claisen-Schmidt condensation.

Protocol 3: Claisen-Schmidt Condensation

  • Reaction Setup: Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (5 g, 25.5 mmol) and syringaldehyde (4.6 g, 25.5 mmol) in 100 mL of ethanol (B145695) in a 250 mL round-bottom flask.

  • Addition of Base: Add a 50% aqueous solution of potassium hydroxide (B78521) (20 mL) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours. The formation of a solid precipitate indicates product formation.

  • Work-up and Purification: Pour the reaction mixture into a beaker containing crushed ice (200 g) and acidify with dilute hydrochloric acid until the pH is approximately 2. Filter the resulting solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.

Part 3: Formation of the Flavylium Core and Final Product

Protocol 4: Oxidative Cyclization to the Flavone

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the chalcone intermediate (3 g) in 50 mL of dimethyl sulfoxide (B87167) (DMSO).

  • Addition of Reagent: Add iodine (2.8 g) to the solution.

  • Reaction Conditions: Heat the mixture at 100 °C for 2 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it into a 10% aqueous solution of sodium thiosulfate (B1220275) (100 mL) to quench the excess iodine. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to yield the flavone intermediate.

Protocol 5: Selective Demethylation to this compound

  • Reaction Setup: Dissolve the flavone intermediate (1 g) in 20 mL of anhydrous dichloromethane in a flask under a nitrogen atmosphere.

  • Addition of Reagent: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a 1 M solution of boron tribromide (BBr3) in dichloromethane (3 equivalents) dropwise.

  • Reaction Conditions: Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification: Quench the reaction by carefully adding methanol (B129727) (10 mL) at 0 °C. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by preparative High-Performance Liquid Chromatography (HPLC) to yield this compound chloride.

Data Presentation

The following table summarizes the estimated yields for each synthetic step, based on reported yields for analogous reactions in flavonoid synthesis.

StepReactionStarting MaterialsProductEstimated Yield (%)Reference Analogy
1MethylationPhloroglucinol1,3,5-Trimethoxybenzene85-95Standard ether synthesis
2Friedel-Crafts Acylation1,3,5-Trimethoxybenzene, Acetyl Chloride2-Hydroxy-4,6-dimethoxyacetophenone60-70[3]
3Claisen-Schmidt Condensation2-Hydroxy-4,6-dimethoxyacetophenone, SyringaldehydeChalcone Intermediate70-80[3]
4Oxidative CyclizationChalcone IntermediateFlavone Intermediate50-60[3]
5Selective DemethylationFlavone IntermediateThis compound30-40General demethylation protocols

Logical Workflow of this compound Synthesis

Caption: Workflow for the total synthesis of this compound.

Hirsutidin_Workflow start Start prep_a Prepare A-Ring Precursor (2-Hydroxy-4,6-dimethoxyacetophenone) start->prep_a prep_b Obtain B-Ring Precursor (Syringaldehyde) start->prep_b condensation Claisen-Schmidt Condensation prep_a->condensation prep_b->condensation chalcone Isolate Chalcone Intermediate condensation->chalcone cyclization Oxidative Cyclization chalcone->cyclization flavone Isolate Flavone Intermediate cyclization->flavone demethylation Selective Demethylation flavone->demethylation purification Purify this compound (HPLC) demethylation->purification end End Product: This compound purification->end

Conclusion

The synthetic routes detailed in this document provide a robust framework for the laboratory-scale production of this compound. By leveraging well-established reactions in flavonoid chemistry, researchers can access this valuable natural product for further investigation. The provided protocols, while based on analogous transformations, offer a solid starting point for optimization and scale-up. Successful synthesis will enable a deeper understanding of this compound's biological activities and facilitate the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hirsutidin Extraction from Catharanthus roseus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hirsutidin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of this compound from plant material, primarily the petals of Catharanthus roseus (Madagascar periwinkle).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is an O-methylated anthocyanidin, a type of water-soluble pigment belonging to the flavonoid class of compounds.[1] Its primary known natural source is the Madagascar periwinkle, Catharanthus roseus, where it is a prominent compound in the petals.[1] It exists in glycosidic forms, such as 3-O-glucosides and 3-O-(6-O-p-coumaroyl) glucosides.[1]

Q2: Which part of Catharanthus roseus has the highest concentration of this compound?

A2: The petals of Catharanthus roseus are the primary source for this compound extraction, as they have the highest reported concentrations of this compound.[1]

Q3: What are the key factors influencing the yield of this compound extraction?

A3: The main factors that affect the extraction yield of this compound, like other anthocyanins, include the choice of solvent, temperature, pH, solid-to-liquid ratio, and the particle size of the plant material. The stability of this compound is also a critical consideration, as it can degrade under certain conditions.

Q4: How does pH affect the stability and extraction of this compound?

A4: this compound, as an anthocyanin, is most stable in acidic conditions (typically pH 1-3).[2] Acidified solvents are therefore recommended for extraction to not only enhance stability but also to improve the efficiency of the extraction process by maintaining the flavylium (B80283) cation form. At neutral or alkaline pH, anthocyanins can degrade, leading to a loss of color and yield.

Q5: What is a suitable solvent for this compound extraction?

A5: Polar solvents are effective for extracting anthocyanins like this compound. Commonly used solvents include mixtures of methanol (B129727) or ethanol (B145695) with water, acidified with a weak acid like formic acid or citric acid.[2] The use of acidified ethanol-water mixtures is a common and effective choice.

Troubleshooting Guide

Issue 1: Low this compound Yield

Symptom: The final quantity of isolated this compound is significantly lower than expected.

Potential Cause Troubleshooting Steps & Solutions
Inappropriate Solvent Choice The polarity of the solvent may not be optimal. This compound is a polar molecule. Solution: Use a polar solvent system. An acidified methanol or ethanol/water mixture is generally effective.[3] Perform small-scale pilot extractions with varying ratios of alcohol to water (e.g., 70%, 80%, 95% ethanol in water) to find the optimal mixture.
Suboptimal Extraction Temperature High temperatures can increase solubility but may also lead to the degradation of this compound, which is heat-sensitive.[4] Solution: Conduct extractions at a moderately elevated temperature (e.g., 40-60°C) to balance extraction efficiency and stability. Avoid prolonged exposure to high temperatures.[5]
Incorrect pH of Extraction Solvent This compound is unstable in neutral or alkaline conditions. Solution: Ensure the extraction solvent is acidic, ideally within a pH range of 1-3.[2] This can be achieved by adding a small amount of a weak acid like formic, acetic, or citric acid.
Insufficient Extraction Time The duration of the extraction may not be sufficient for the complete diffusion of this compound from the plant matrix into the solvent. Solution: Increase the extraction time. For maceration, this could be extending the soaking time. For methods like ultrasound-assisted extraction, increasing the sonication time in intervals can be tested.
Inadequate Particle Size Large particle size of the plant material reduces the surface area available for solvent contact, hindering extraction. Solution: Grind the dried plant material (e.g., C. roseus petals) to a fine, uniform powder (e.g., 40-60 mesh).
Incorrect Solid-to-Liquid Ratio An insufficient volume of solvent may lead to an incomplete extraction. Solution: Optimize the solid-to-liquid ratio. Common starting ratios are 1:10 or 1:20 (w/v). Test different ratios to ensure the entire plant material is adequately exposed to the solvent.
Issue 2: Impure this compound Extract

Symptom: The crude extract contains a high level of impurities, complicating the purification process.

Potential Cause Troubleshooting Steps & Solutions
Non-Selective Solvent The solvent may be co-extracting a wide range of other compounds with similar polarities, such as other flavonoids, chlorophylls, and sugars. Solution: Perform a preliminary wash of the plant material with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll (B73375) before the main extraction. For the main extraction, use a solvent system that is more selective for anthocyanins, such as acidified ethanol.
Co-extraction of Sugars and Proteins These are common impurities in plant extracts. Solution: After initial extraction and solvent evaporation, the crude extract can be redissolved in an acidic aqueous solution and partitioned against a non-polar solvent like ethyl acetate (B1210297) to remove less polar impurities. Further purification can be achieved using column chromatography.
Degradation Products This compound may have degraded during extraction due to improper temperature or pH, leading to additional impurity peaks in analysis. Solution: Re-evaluate and optimize the extraction conditions to ensure the stability of this compound (maintain acidic pH, use moderate temperatures).

Data Presentation: Impact of Extraction Parameters on Anthocyanin Yield

The following table summarizes the expected qualitative impact of different extraction parameters on the yield of this compound, based on general principles for anthocyanin extraction. Note that specific quantitative data for this compound is limited, and these trends serve as a guideline for optimization.

Parameter Condition Relative this compound Yield Rationale
Solvent 80% Methanol (acidified)HighMethanol is highly effective at solubilizing anthocyanins.
80% Ethanol (acidified)HighA safer alternative to methanol with comparable extraction efficiency for anthocyanins.
Water (acidified)ModerateWhile anthocyanins are water-soluble, the addition of an alcohol co-solvent typically improves yield.
Acetone (aqueous, acidified)Moderate to HighAcetone can be effective but may also extract more unwanted compounds.
Temperature 25°CModerateLower temperatures preserve the stability of this compound but may result in lower extraction efficiency.
40°CHighA good balance between increased solubility and diffusion, and maintaining the stability of the anthocyanin.
60°CHighCan further increase extraction efficiency, but the risk of degradation also increases with prolonged exposure.[5]
> 70°CModerate to LowSignificant risk of thermal degradation of this compound, leading to lower yields of the intact molecule.
pH 1-3HighThis compound is most stable in its flavylium cation form at low pH, which favors extraction and minimizes degradation.[2]
4-6ModerateStability and solubility decrease as the pH moves towards neutral.
> 7LowRapid degradation of anthocyanins occurs in neutral to alkaline conditions.

Experimental Protocols

Protocol 1: General Extraction of this compound from Catharanthus roseus Petals

This protocol describes a standard lab-scale method for extracting this compound.

1. Sample Preparation:

  • Collect fresh petals of Catharanthus roseus.

  • Air-dry the petals in the dark or use a lyophilizer to prevent degradation by light and enzymes.

  • Grind the dried petals into a fine powder (40-60 mesh) using a laboratory mill.

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a conical flask.

  • Add 100 mL of the extraction solvent (e.g., 80% ethanol in water, acidified with 0.1% formic acid).

  • Macerate the mixture for 24 hours at room temperature in the dark, with occasional shaking.

  • Alternative (Ultrasound-Assisted Extraction): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

3. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

  • Re-extract the residue with fresh solvent to maximize yield.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

4. Purification (Liquid-Liquid Partitioning):

  • Dissolve the crude extract in 50 mL of acidified water (pH 2-3).

  • Transfer the aqueous solution to a separatory funnel and wash with an equal volume of n-hexane to remove non-polar impurities like chlorophyll and lipids. Discard the hexane (B92381) layer.

  • Repeat the washing with ethyl acetate to remove less polar flavonoids and other phenolic compounds. The this compound glycosides will remain in the aqueous phase.

5. Further Purification (Column Chromatography):

  • The aqueous extract can be further purified using column chromatography with a suitable stationary phase like Amberlite XAD-7 or a C18 resin.

  • Elute with a stepwise gradient of ethanol in water to separate the this compound glycosides from other polar compounds.

6. Analysis:

  • Analyze the purified fractions using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV-Vis detector to quantify the this compound content.

Visualizations

Hirsutidin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant Fresh Catharanthus roseus Petals drying Drying (Air or Lyophilization) plant->drying grinding Grinding to Fine Powder drying->grinding extraction Solid-Liquid Extraction (e.g., Maceration or UAE) Solvent: Acidified Ethanol/Water grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate Washes) concentration->partitioning chromatography Column Chromatography (e.g., C18 Resin) partitioning->chromatography analysis HPLC Analysis chromatography->analysis final_product final_product analysis->final_product Purified this compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_extraction_params Extraction Parameters cluster_prep_params Preparation cluster_stability Stability start Low this compound Yield solvent Check Solvent System (Polarity, Acidity) start->solvent temp Verify Temperature (Avoid >60°C) start->temp time Increase Extraction Time start->time ratio Optimize Solid:Liquid Ratio start->ratio particle_size Ensure Fine Particle Size start->particle_size ph Confirm Acidic pH (1-3) start->ph light Protect from Light start->light

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Overcoming Hirsutidin Stability Issues in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Hirsutidin in cell culture media, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cell culture?

A1: this compound is an O-methylated anthocyanidin, a type of flavonoid pigment found in plants like the Madagascar periwinkle (Catharanthus roseus)[1][2]. Like other anthocyanins, this compound is susceptible to degradation under typical cell culture conditions (e.g., physiological pH of ~7.4, 37°C, presence of oxygen and light), which can lead to a decrease in its effective concentration and the formation of unknown degradation products, potentially impacting experimental results[3][4][5][6][7][8].

Q2: What are the main factors that affect this compound stability in cell culture media?

A2: The stability of this compound in cell culture media is primarily influenced by:

  • pH: Anthocyanins are generally most stable at acidic pH and become unstable as the pH increases towards neutral and alkaline conditions, which are typical for cell culture media[8][9].

  • Temperature: Elevated temperatures, such as the 37°C used for cell culture, can accelerate the degradation of this compound[3][6][8].

  • Light: Exposure to light can cause photodegradation of anthocyanins[3][6][8].

  • Oxygen: The presence of dissolved oxygen in the media can lead to oxidative degradation of this compound[3][6][8].

  • Media Components: Components in the cell culture media, such as serum proteins and metal ions, can interact with and affect the stability of this compound[10][11].

Q3: How can I prepare and store this compound stock solutions to maximize stability?

A3: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in the dark. For long-term storage, -80°C is preferable.

Q4: What is the recommended final concentration of DMSO in the cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Q5: Are there any visible signs of this compound degradation in the cell culture media?

A5: this compound is a colored compound. A change in the color of the media over time, or a decrease in color intensity, can be an initial visual indicator of degradation. However, the absence of a color change does not guarantee stability, as degradation products may also be colored or the concentration may be too low for a visible change. Precipitation or turbidity in the media can also indicate solubility issues or degradation[2].

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to this compound stability in your cell culture experiments.

Problem 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of this compound in the cell culture medium, leading to a variable effective concentration.

  • Troubleshooting Workflow:

    A Inconsistent Results B Prepare Fresh Working Solutions for Each Experiment A->B C Perform a Time-Course Stability Study (HPLC) B->C D Is this compound Stable? C->D E Yes D->E >90% remaining F No D->F <90% remaining G Troubleshoot Other Experimental Variables E->G H Optimize Experimental Protocol F->H I Reduce Incubation Time H->I J Add Stabilizing Agent (e.g., Ascorbic Acid) H->J K Work in Low Light Conditions H->K

    Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: Visible color change or precipitation in the culture medium.
  • Possible Cause: Degradation or poor solubility of this compound at the working concentration and culture conditions.

  • Troubleshooting Steps:

    • Visual Inspection: Observe the medium at different time points under the microscope. Crystalline or amorphous precipitates suggest solubility issues, while a gradual fading of color points to degradation.

    • Solubility Check: Prepare the this compound working solution in a cell-free medium and incubate under the same conditions. If precipitation occurs, the concentration may be too high.

    • Lower Concentration: Test a lower concentration of this compound.

    • pH Adjustment: While difficult to alter significantly in cell culture, ensure your media is properly buffered and the pH is stable.

    • Use of Stabilizers: Consider the addition of a co-solvent or a stabilizing agent.

Quantitative Data Summary

The stability of anthocyanins is highly dependent on their specific structure and the experimental conditions. While specific quantitative data for this compound stability in cell culture media is limited, the following table provides a general overview of anthocyanin stability that can be used as a reference.

Anthocyanin TypeConditionHalf-life (t½)Reference
Cyanidin-3-glucosideDMEM, 37°C, pH 7.4~4 hours[4][5]
Delphinidin glycosidesDMEM, 37°C, pH 7.4< 1 hour[4][5]
Malvidin glycosidesDMEM, 37°C, pH 7.4~4 hours[4][5]

Note: The methylation in this compound's structure may offer some increased stability compared to its non-methylated counterparts.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Under sterile conditions, accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) can be used to aid dissolution.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Stability Assessment of this compound in Cell Culture Medium by HPLC
  • Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.

  • Materials:

    • This compound stock solution

    • Cell culture medium of interest (e.g., DMEM + 10% FBS)

    • Sterile conical tubes

    • Incubator (37°C, 5% CO₂)

    • HPLC system with a C18 column and UV-Vis detector

  • Procedure:

    • Prepare a working solution of this compound in the cell culture medium at the final experimental concentration.

    • Aliquot the solution into separate sterile conical tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Incubate the tubes at 37°C with 5% CO₂.

    • At each time point, remove one tube and immediately process the sample for HPLC analysis. To precipitate proteins, add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed.

    • Analyze the supernatant by HPLC, monitoring at the wavelength of maximum absorbance for this compound (around 520-530 nm).

    • Quantify the peak area of this compound at each time point and compare it to the time 0 sample to calculate the percentage remaining.

    A Prepare this compound in Media B Aliquot for Time Points A->B C Incubate at 37°C B->C D Sample at T=0, 2, 4, 8, 24h C->D E Protein Precipitation D->E F HPLC Analysis E->F G Quantify Peak Area F->G H Calculate % Remaining G->H

    Caption: Experimental workflow for HPLC stability assessment.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects, including its antioxidant and anti-inflammatory properties, through the modulation of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound can mitigate inflammation by inhibiting the NF-κB pathway. It is hypothesized to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Inhibits Degradation Degradation IkBa->Degradation Degradation p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nucleus->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

Activation of the Nrf2 Antioxidant Pathway

This compound can enhance the cellular antioxidant defense system by activating the Nrf2 pathway. It is proposed to disrupt the interaction between Nrf2 and its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation Degradation Nrf2->Degradation Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation This compound This compound This compound->Keap1 Disrupts ARE ARE Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.

References

Technical Support Center: Troubleshooting Peak Tailing in Hirsutidin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hirsutidin HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to resolve common chromatographic issues, specifically peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound HPLC analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. An ideal chromatographic peak is Gaussian or symmetrical.[1] Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity.[2]

Q2: What are the primary causes of peak tailing when analyzing this compound?

A2: The most common causes of peak tailing for flavonoids like this compound in reverse-phase HPLC include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18) can interact with the polar functional groups of this compound, causing a secondary retention mechanism that leads to tailing.[1][3]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. This compound has a strongest acidic pKa of 6.03. If the mobile phase pH is close to this value, the molecule can exist in both ionized and non-ionized forms, leading to broadened and tailing peaks.[4] For anthocyanins like this compound, an acidic mobile phase (pH < 2.0) is often recommended to maintain the stable flavylium (B80283) cation form and reduce peak tailing.[2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[5]

  • Column Contamination and Voids: Accumulation of contaminants on the column frit or at the head of the column can create active sites that cause peak tailing. A void at the column inlet can also lead to peak distortion.[3]

  • Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and result in tailing peaks.[5]

Q3: How can I prevent peak tailing in my this compound analysis?

A3: To prevent peak tailing, you can:

  • Optimize Mobile Phase pH: Use a mobile phase with a pH significantly lower than the pKa of this compound (6.03), typically around pH 2-3, by adding an acidic modifier like formic acid or phosphoric acid.[2][6]

  • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of free silanol groups available for secondary interactions.[3]

  • Reduce Sample Concentration: If column overload is suspected, dilute your sample and reinject.[5]

  • Implement a Guard Column: Use a guard column to protect your analytical column from strongly retained impurities that can cause peak tailing.[5]

  • Minimize Extra-Column Volume: Use tubing with a small internal diameter and ensure all connections are properly fitted to reduce dead volume.[5]

Troubleshooting Guides

Issue: Significant Peak Tailing Observed for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.

Step 1: Evaluate the Mobile Phase

  • Question: What is the pH of your mobile phase?

  • Rationale: Since this compound has an acidic pKa of 6.03, a mobile phase pH near this value can cause peak tailing due to partial ionization.[4] For anthocyanins, maintaining a low pH is crucial for stability and good peak shape.[2]

  • Solution:

    • Acidify your mobile phase to a pH between 2 and 3 using 0.1% formic acid or a similar acidic modifier.[2][7]

    • Ensure the mobile phase is well-mixed and degassed.

Step 2: Assess the Column Condition

  • Question: Is your column old, or have you noticed a gradual decrease in performance?

  • Rationale: Column degradation, contamination, or the formation of a void at the inlet can all lead to peak tailing.[3]

  • Solution:

    • If you are using a guard column, replace it.

    • If the problem persists, try flushing the analytical column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).

    • If flushing does not resolve the issue, the column may need to be replaced.

Step 3: Check for Sample Overload

  • Question: Are all peaks in your chromatogram tailing, or just the this compound peak? Is the peak shape better at lower concentrations?

  • Rationale: Injecting too much analyte can saturate the column, leading to peak distortion.[5]

  • Solution:

    • Prepare a dilution series of your sample (e.g., 1:10, 1:100).

    • Inject the diluted samples and observe the peak shape. If the tailing improves with dilution, sample overload is the likely cause.

Step 4: Inspect the HPLC System

  • Question: Have you recently changed any tubing or fittings?

  • Rationale: Excessive extra-column volume from long or wide-bore tubing, or from poorly made connections, can cause peak tailing.[5]

  • Solution:

    • Use tubing with the smallest practical internal diameter (e.g., 0.005 inches).

    • Ensure all fittings are properly tightened to eliminate any dead volume.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHAcidic ModifierPeak Asymmetry Factor (As)Resolution (Rs) with Adjacent Peak
5.5None> 1.81.2
4.50.1% Acetic Acid1.51.4
3.00.1% Formic Acid1.21.8
2.50.1% Formic Acid1.1> 2.0
2.00.1% Phosphoric Acid1.05> 2.0

Note: Data is illustrative and based on typical behavior of anthocyanins. Actual values may vary depending on the specific column and HPLC system.

Table 2: Comparison of Column Chemistries for this compound Analysis

Column TypeStationary PhasePeak Asymmetry Factor (As)Theoretical Plates (N)
Standard C18Silica-based, not end-capped1.78,000
End-capped C18High-purity silica, end-capped1.215,000
Phenyl-HexylPhenyl-Hexyl bonded phase1.116,000

Note: Data is illustrative. Performance can vary between manufacturers.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound

This protocol is a general starting point for the analysis of this compound and related anthocyanins. Method validation and optimization are required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a diode array detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: 10-30% B

      • 20-25 min: 30-50% B

      • 25-30 min: 50-10% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 520 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the this compound standard or sample extract in the initial mobile phase composition (90% A, 10% B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Troubleshooting_Peak_Tailing Start Peak Tailing Observed (Asymmetry > 1.2) Check_Mobile_Phase Step 1: Check Mobile Phase Is pH << pKa (6.03)? (e.g., pH 2-3) Start->Check_Mobile_Phase Adjust_pH Action: Acidify Mobile Phase (e.g., 0.1% Formic Acid) Check_Mobile_Phase->Adjust_pH No Check_Column Step 2: Evaluate Column Is column old or contaminated? Check_Mobile_Phase->Check_Column Yes Adjust_pH->Check_Column Clean_Column Action: Flush or Replace Column/Guard Column Check_Column->Clean_Column Yes Check_Overload Step 3: Check for Overload Does dilution improve peak shape? Check_Column->Check_Overload No Clean_Column->Check_Overload Dilute_Sample Action: Reduce Sample Concentration Check_Overload->Dilute_Sample Yes Check_System Step 4: Inspect HPLC System Any extra-column volume? Check_Overload->Check_System No Dilute_Sample->Check_System Optimize_System Action: Minimize Tubing Length/ID, Check Fittings Check_System->Optimize_System Yes End Peak Shape Improved Check_System->End No Optimize_System->End

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

Silanol_Interaction cluster_column Silica Stationary Phase Silanol Residual Silanol Group (Si-OH) Tailing_Peak Tailing Peak Silanol->Tailing_Peak Causes C18 C18 Chains This compound This compound Molecule (with polar groups) This compound->Silanol Secondary Interaction (Hydrogen Bonding) This compound->C18 Primary Interaction (Hydrophobic)

Caption: Interaction of this compound with the stationary phase.

References

Technical Support Center: Large-Scale Purification of Hirsutidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Hirsutidin. Given the limited specific literature on large-scale this compound purification, this guide draws upon established principles for anthocyanin and O-methylated anthocyanin purification.

Troubleshooting Guide

Problem 1: Low Yield of this compound During Extraction
Possible CauseSuggested Solution(s)
Inefficient Extraction Solvent This compound, as an anthocyanin, is a polar molecule. Use acidified polar solvents like ethanol (B145695) or methanol (B129727). A common recommendation is 70-80% ethanol or methanol with a small amount of acid (e.g., 0.1% HCl or formic acid) to maintain the stable flavylium (B80283) cation form.[1][2]
Degradation During Extraction Anthocyanins are sensitive to high temperatures and pH changes.[3][4][5] Maintain a low temperature (e.g., 4°C) during extraction and ensure the pH of the solvent is acidic (pH 1-3) to prevent degradation.[4] Protect the extraction mixture from direct light.
Incomplete Cell Lysis For plant materials like Catharanthus roseus petals, ensure adequate homogenization to break down cell walls and release the anthocyanins.[6][7] Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Improper Solid-to-Liquid Ratio An insufficient volume of solvent may not effectively extract the this compound. Experiment with different solid-to-liquid ratios to optimize the extraction yield.
Problem 2: Co-elution of Impurities During Chromatography
Possible CauseSuggested Solution(s)
Presence of Structurally Similar Compounds This compound extracts often contain other flavonoids and polyphenols.[1] Employ high-resolution chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Counter-Current Chromatography (CCC).[8][9][10]
Contamination with Sugars and Proteins Crude extracts are typically rich in sugars and proteins.[1] A pre-purification step using solid-phase extraction (SPE) with a C18 cartridge can effectively remove many of these impurities. Macroporous resins are also widely used for the purification of anthocyanins.[1]
Non-Optimal Mobile Phase The choice of mobile phase is critical for achieving good separation. For reverse-phase chromatography, a gradient of acidified water and an organic solvent (e.g., methanol or acetonitrile) is commonly used. Optimize the gradient profile to improve the resolution between this compound and other compounds.
Column Overloading Loading too much crude extract onto the column can lead to poor separation. Determine the loading capacity of your column and adjust the sample concentration accordingly.
Problem 3: Degradation of this compound During Purification and Storage
Possible CauseSuggested Solution(s)
pH Instability This compound is most stable in acidic conditions (pH 1-3).[3][4] Ensure all buffers and solvents used during purification are within this pH range. Avoid neutral or alkaline conditions, which can lead to rapid degradation.[3]
Thermal Degradation Elevated temperatures can cause this compound to degrade.[3][4][5] Perform all purification steps at low temperatures (e.g., 4°C) and store the purified compound at -20°C or below for long-term stability.[4]
Oxidation Anthocyanins can be susceptible to oxidation. Purging solvents with an inert gas like nitrogen or argon can help to minimize oxidative degradation. The addition of antioxidants like ascorbic acid to the mobile phase during chromatography has also been shown to be effective.
Light Exposure Exposure to light can lead to the degradation of anthocyanins. Protect all solutions containing this compound from light by using amber-colored glassware or by covering containers with aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the purification and storage of this compound?

A1: this compound, like other anthocyanins, is most stable in acidic conditions, typically between pH 1 and 3.[3][4] In this pH range, it exists predominantly in its colored flavylium cation form. As the pH increases, it can undergo structural transformations to colorless or less stable forms. Therefore, it is crucial to maintain an acidic environment throughout the purification process and for long-term storage.

Q2: What are the most common impurities found in crude this compound extracts?

A2: Crude extracts of this compound from its natural source, Catharanthus roseus, will likely contain a variety of other compounds.[6][7][11] Common impurities include:

  • Other flavonoids and polyphenols: Structurally similar compounds that can be challenging to separate.[1]

  • Sugars: Highly abundant in plant materials.

  • Proteins and amino acids. [1]

  • Organic acids. [1]

  • Plant pigments: Such as chlorophylls, if not properly removed during initial extraction steps.

Q3: What are the recommended chromatographic techniques for large-scale purification of this compound?

A3: For large-scale purification, a combination of chromatographic techniques is often necessary.

  • Macroporous Resin Chromatography: This is an effective and economical first step for capturing and concentrating this compound from the crude extract while removing a significant portion of sugars and other polar impurities.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique suitable for obtaining high-purity this compound. Reverse-phase C18 columns are commonly used with a gradient elution of acidified water and methanol or acetonitrile.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of the target compound. It has been successfully used for the purification of similar anthocyanins like malvidin-3-O-glucoside.[9]

Q4: How can I monitor the purity of this compound during the purification process?

A4: The purity of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • HPLC-DAD: This allows for the quantification of this compound based on its absorbance at a specific wavelength (typically around 520-540 nm for anthocyanins) and can reveal the presence of other UV-absorbing impurities.

  • LC-MS: This provides information on the molecular weight of the compounds in the sample, allowing for the confirmation of the identity of this compound and the detection of impurities with different masses.[10]

Q5: What are the best practices for the long-term storage of purified this compound?

A5: To ensure the long-term stability of purified this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C.

  • pH: Store in a slightly acidic solution (pH 1-3) to maintain its stable flavylium cation form.

  • Light: Protect from light by storing in amber-colored vials or in the dark.

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols & Methodologies

General Extraction and Purification Workflow

The following diagram illustrates a general workflow for the large-scale purification of this compound from its natural source, Catharanthus roseus.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification PlantMaterial Catharanthus roseus petals Homogenization Homogenization PlantMaterial->Homogenization Extraction Acidified Ethanol/Methanol Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude this compound Extract Filtration->CrudeExtract SPE Solid-Phase Extraction (C18) / Macroporous Resin CrudeExtract->SPE Concentration Solvent Evaporation SPE->Concentration PrepHPLC Preparative HPLC Concentration->PrepHPLC Lyophilization Lyophilization PrepHPLC->Lyophilization Purethis compound Pure this compound Lyophilization->Purethis compound

A general workflow for this compound purification.
Signaling Pathway of this compound Stability

The stability of this compound is highly dependent on pH, which influences its chemical structure and color.

Hirsutidin_Stability_Pathway Flavylium Flavylium Cation (Red) pH < 3 Carbinol Carbinol Pseudobase (Colorless) pH 4-5 Flavylium->Carbinol +H2O -H+ Quinoidal Quinoidal Base (Purple/Blue) pH 6-7 Flavylium->Quinoidal -H+ Carbinol->Flavylium -H2O +H+ Chalcone Chalcone (Colorless/Yellowish) pH > 6 Carbinol->Chalcone Isomerization Quinoidal->Flavylium +H+

pH-dependent structural transformations of this compound.
Logical Relationship for Troubleshooting Low Yield

This diagram outlines a logical approach to troubleshooting low yields of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield CheckExtraction Check Extraction Parameters Start->CheckExtraction CheckDegradation Investigate Degradation Start->CheckDegradation CheckPurificationLoss Assess Purification Losses Start->CheckPurificationLoss Solvent Optimize Solvent System? CheckExtraction->Solvent Homogenization Improve Homogenization? CheckExtraction->Homogenization Temperature Control Temperature? CheckDegradation->Temperature pH Maintain Acidic pH? CheckDegradation->pH Light Protect from Light? CheckDegradation->Light ColumnBinding Incomplete Column Binding? CheckPurificationLoss->ColumnBinding Elution Inefficient Elution? CheckPurificationLoss->Elution

A decision tree for troubleshooting low this compound yield.

References

preventing Hirsutidin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hirsutidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing its characteristic color. Is this an indication of degradation?

A1: Yes, a change in the color of your this compound solution is a strong indicator of degradation. This compound is an O-methylated anthocyanidin, and like other anthocyanins, its color is dependent on its molecular structure and the pH of the solution.[1][2] Degradation often involves structural changes that lead to a loss of color or a shift in the absorption spectrum.

Q2: What are the primary factors that can cause this compound to degrade during storage?

A2: The stability of this compound, like other anthocyanins, is significantly influenced by several environmental factors. These include:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3) and are prone to degradation in neutral and alkaline environments.[2][3]

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanins.[4][5][6]

  • Light: Exposure to light, especially UV light, can induce photodegradation.[2][4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[2][4]

  • Enzymes: The presence of enzymes like peroxidases and polyphenol oxidases can also contribute to degradation.[3]

Q3: What are the expected degradation products of this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on studies of other anthocyanins like cyanidin (B77932), the degradation is expected to yield phenolic acid and aldehyde derivatives.[7] For instance, the degradation of cyanidin glycosides has been shown to produce protocatechuic acid and phloroglucinaldehyde.[7][8]

Q4: How should I properly store my this compound compound and its solutions to minimize degradation?

A4: To ensure the stability of this compound, it is recommended to:

  • Solid Compound: Store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol.[9] Store these solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9][10] It is also crucial to protect stock solutions from light.[10] One supplier notes that this compound Chloride is unstable in DMSO, so it is advisable to prepare fresh solutions for experiments.[11]

  • Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment. Do not store aqueous dilutions for extended periods, as the presence of water can accelerate degradation, especially at neutral or alkaline pH.[9]

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected bioactivity of this compound in my experiments.
  • Possible Cause: This is a common consequence of this compound degradation. The active compound concentration may be decreasing over the course of your experiment.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that your this compound stock solution is stored under the recommended conditions (-20°C or -80°C, protected from light, and in single-use aliquots).[10]

    • Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound immediately before your experiment.[12]

    • Control for pH: Be mindful of the pH of your experimental buffer or cell culture medium. This compound is more stable in acidic environments.[2] If your experimental conditions are at a neutral or alkaline pH, the compound may be degrading.

    • Perform a Stability Check: Conduct a preliminary experiment to assess the stability of this compound under your specific experimental conditions (e.g., in your cell culture medium at 37°C). You can monitor its concentration over time using an analytical method like HPLC.[10]

Problem: My this compound solution, prepared from a DMSO stock, precipitates when added to my aqueous buffer or cell culture medium.
  • Possible Cause: This is likely due to the low aqueous solubility of this compound. While it may be soluble in a concentrated DMSO stock, diluting it into an aqueous environment can cause it to precipitate.[9]

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay to minimize both precipitation and potential solvent toxicity to cells.[9]

    • Use a Serial Dilution Method: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of your aqueous buffer, mix thoroughly, and then add this intermediate dilution to the final volume.[12]

    • Gentle Warming: Gently warming the aqueous buffer to your experimental temperature (e.g., 37°C) before adding the this compound solution may help improve solubility.[9]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Experimental Buffer

This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time using HPLC analysis.

Methodology:

  • Preparation of this compound Solution:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Dilute the stock solution into the experimental aqueous buffer to the final working concentration. Ensure the final DMSO concentration is consistent with your planned experiments.

  • Incubation:

    • Divide the this compound-spiked buffer into several aliquots in appropriate vials.

    • Incubate the vials under the desired experimental conditions (e.g., specific temperature and light exposure).

  • Sample Collection:

    • Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately after collection, store the samples at -80°C to halt any further degradation until analysis.

  • Sample Analysis by HPLC:

    • Thaw the samples before analysis.

    • Analyze the concentration of the parent this compound compound using a validated HPLC method with UV-Vis detection.[13]

    • The degradation of this compound can be monitored by the decrease in the peak area of the parent compound over time.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Methodology:

  • Preparation of this compound Solutions: Prepare solutions of this compound in an appropriate solvent.

  • Stress Conditions: Subject the this compound solutions to various stress conditions as recommended by ICH guidelines:[14]

    • Acid Hydrolysis: Treat with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

    • Base Hydrolysis: Treat with a basic solution (e.g., 0.1 N NaOH) at room temperature.

    • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature.

    • Photodegradation: Expose the solution to UV light.

  • Analysis: Analyze the stressed samples using a suitable analytical method like HPLC or LC-MS to separate and identify the degradation products.[13]

Data Presentation

Table 1: Factors Affecting Anthocyanin (and by extension, this compound) Stability

FactorCondition Leading to DegradationRecommended Condition for Stability
pH Neutral to Alkaline (pH > 4)Acidic (pH 2-3)[2]
Temperature High Temperatures (>40°C)Low Temperatures (Refrigerated or Frozen)[15]
Light Exposure to UV and visible lightStorage in the dark or in amber vials[16]
Oxygen Presence of atmospheric oxygenStorage under an inert atmosphere (e.g., nitrogen, argon)[2]

Table 2: Recommended Storage Conditions for this compound

FormulationSolventStorage TemperatureMaximum Recommended DurationSpecial Considerations
Solid Powder N/A-20°C or -80°CLong-termProtect from light and moisture.
Stock Solution Anhydrous DMSO or Ethanol-20°C or -80°CUp to 6 months (verify empirically)Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[9] Be aware of potential instability in DMSO as noted by some suppliers.[11]
Working Solution (Aqueous) Experimental Buffer/Media2-8°C or Room TemperatureUse immediatelyPrepare fresh for each experiment. Do not store.[9]

Visualizations

General Degradation Pathway of Anthocyanins This compound This compound (Flavylium Cation, Red) Hemiketal Hemiketal (Colorless) This compound->Hemiketal + H2O (Hydration) Chalcone Chalcone (Colorless/Yellowish) Hemiketal->Chalcone Tautomeric Rearrangement Degradation_Products Degradation Products (e.g., Phenolic Acids, Aldehydes) Chalcone->Degradation_Products Irreversible Oxidation/ Cleavage

Caption: A generalized degradation pathway for anthocyanins like this compound.

Troubleshooting this compound Instability Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C/-80°C, dark, aliquoted) Start->Check_Storage Prep_Fresh Prepare Fresh Working Solutions Check_Storage->Prep_Fresh Check_pH Assess pH of Experimental Medium Prep_Fresh->Check_pH Stability_Assay Perform Stability Assay (e.g., HPLC time-course) Check_pH->Stability_Assay Results_Improved Results Consistent? Stability_Assay->Results_Improved Optimize_Conditions Optimize Experimental Conditions (e.g., lower pH, shorter incubation) Results_Improved->Optimize_Conditions No End Problem Resolved Results_Improved->End Yes Optimize_Conditions->Stability_Assay

Caption: A workflow for troubleshooting experimental inconsistencies with this compound.

References

addressing matrix effects in Hirsutidin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hirsutidin LC-MS/MS Analysis

Welcome to the technical support center for this compound LC-MS/MS analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to matrix effects in your experiments.

Troubleshooting Guides

This section provides step-by-step guidance to resolve common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor sensitivity, inconsistent results, or non-reproducible data for this compound.

  • Question: Why am I observing low signal intensity, high variability between injections, or a lack of reproducibility in my this compound quantification?

  • Answer: These issues are often symptomatic of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2][3] The complexity of biological matrices means that other compounds can compete with your analyte for ionization, affecting accuracy and reproducibility.[2][4]

    Troubleshooting Steps:

    • Evaluate Matrix Effects: To confirm if matrix effects are the culprit, perform a post-extraction addition experiment.[4][5] Compare the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference in peak areas indicates the presence of matrix effects.

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][6][7]

      • Protein Precipitation (PPT): A quick and simple method, but often yields the least clean extracts, making it more susceptible to matrix effects.[7][8]

      • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind.[6]

      • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind and elute this compound, effectively removing a wide range of interfering compounds.[2]

    • Incorporate an Internal Standard (IS): The use of an internal standard is crucial for correcting variability.

      • Structural Analogue IS: A compound with similar chemical properties to this compound that is not present in the sample.

      • Stable Isotope-Labeled (SIL) IS: The gold standard for correcting matrix effects. A SIL-IS of this compound will behave nearly identically to the analyte during sample preparation and ionization, providing the most accurate correction for signal fluctuations.[1][3][9]

    • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.

      • Adjust the gradient profile of your mobile phase to better resolve the analyte peak.

      • Experiment with different stationary phases (e.g., C18, PFP) to alter selectivity.

    • Sample Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.[10]

Issue 2: My calibration curve for this compound has poor linearity and accuracy.

  • Question: Why is my calibration curve for this compound showing poor linearity (R² < 0.99) and why are my quality control samples inaccurate?

  • Answer: Poor linearity and accuracy in your calibration curve are strong indicators of uncompensated matrix effects. Different concentrations of the analyte may be affected by ion suppression or enhancement to varying degrees.

    Troubleshooting Steps:

    • Implement Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[2][3] This ensures that the standards and samples experience similar matrix effects, improving accuracy.

    • Use a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is the most effective way to compensate for matrix effects across a range of concentrations. The ratio of the analyte to the IS should remain constant even if the absolute signal intensity fluctuates.[11]

    • Re-evaluate Sample Preparation: If matrix-matched calibrators and a SIL-IS do not resolve the issue, your sample preparation method may not be sufficiently removing interferences. Consider switching to a more rigorous technique like SPE.

    • Check for Contamination: Ensure that there is no carryover from previous injections by running blank injections between samples.

Frequently Asked Questions (FAQs)

1. What are matrix effects in LC-MS/MS?

Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components in the sample matrix.[3][4] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and reproducibility of quantitative analysis.[2][12]

2. How do I choose an appropriate internal standard for this compound analysis?

The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. Since a commercial SIL-Hirsutidin may not be readily available, a structural analogue can be used. When selecting a structural analogue, consider flavonoids with similar polarity, pKa, and ionization characteristics. It is crucial that the chosen internal standard co-elutes with this compound to experience the same matrix effects.[11]

3. What are the most common sources of matrix effects in bioanalytical samples?

In biological matrices such as plasma, serum, or urine, common sources of matrix effects include salts, proteins, lipids, and phospholipids.[2][4] Phospholipids are particularly problematic as they are often co-extracted with analytes of interest and can cause significant ion suppression.

4. Can I eliminate matrix effects completely?

While it is difficult to eliminate matrix effects entirely, their impact can be significantly minimized through a combination of effective sample preparation, optimized chromatography, and the use of a suitable internal standard.[1][9]

5. How does the choice of ionization technique (e.g., ESI vs. APCI) affect matrix effects?

Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[8] This is because ESI is more reliant on the charge state of the analyte in the liquid phase, which can be easily influenced by co-eluting compounds. If you are experiencing significant matrix effects with ESI, exploring APCI could be a viable alternative, depending on the chemical properties of this compound.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

Sample Preparation TechniqueTypical Recovery (%)Relative Matrix Effect (%)ThroughputCost per Sample
Protein Precipitation (PPT) 85-10550-150 (High Variability)HighLow
Liquid-Liquid Extraction (LLE) 70-9580-120 (Moderate Variability)MediumMedium
Solid-Phase Extraction (SPE) 80-11090-110 (Low Variability)Low-MediumHigh
HybridSPE-Phospholipid Removal 90-10595-105 (Very Low Variability)MediumHigh

Note: The values presented are typical ranges and can vary depending on the specific analyte, matrix, and protocol.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound Analysis

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Analysis

  • To 100 µL of plasma sample, add the internal standard and 50 µL of a pH 5 buffer.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for this compound Analysis

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Dilute 100 µL of plasma sample with 200 µL of 2% formic acid in water and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase and inject it into the LC-MS/MS system.

Visualizations

Matrix_Effect_Pathway cluster_ESI Electrospray Ionization (ESI) Source Analyte This compound Droplet Charged Droplets Analyte->Droplet Matrix Matrix Components (Lipids, Salts, etc.) Matrix->Droplet suppression_text Competition for charge and surface area in droplets leads to reduced this compound ionization. GasPhase Gas Phase Ions Droplet->GasPhase Solvent Evaporation MS Mass Spectrometer (Detector) GasPhase->MS Ion Sampling suppression_text->GasPhase Ion Suppression Troubleshooting_Workflow start Inconsistent this compound Signal (Poor Sensitivity/Reproducibility) eval_me Evaluate Matrix Effect? (Post-Extraction Addition) start->eval_me opt_prep Optimize Sample Prep (LLE or SPE) eval_me->opt_prep Yes no_me Check Instrument Performance eval_me->no_me No use_is Use Internal Standard (Preferably SIL-IS) opt_prep->use_is opt_chrom Optimize Chromatography (Gradient, Column) use_is->opt_chrom dilute Dilute Sample opt_chrom->dilute end Reliable Quantification dilute->end Sample_Prep_Decision_Tree start Start: this compound Analysis sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput Yes spe Use Solid-Phase Extraction (SPE) sensitivity->spe No ppt Use Protein Precipitation (PPT) (with SIL-IS) throughput->ppt Yes lle Use Liquid-Liquid Extraction (LLE) throughput->lle No

References

Technical Support Center: Optimization of Hirsutidin Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the delivery of Hirsutidin in animal studies. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to facilitate successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges associated with the oral delivery of this compound?

This compound, an O-methylated anthocyanidin, faces several challenges in oral delivery, primarily due to its physicochemical properties. As with many polyphenolic compounds, poor aqueous solubility and low stability in the gastrointestinal tract can lead to low bioavailability. A study on structurally similar compounds, hirsutine (B150204) and hirsuteine (B1222544), demonstrated poor oral absorption in rats, with bioavailability at 4.4% and 8.2% respectively. This suggests that this compound likely suffers from similar limitations.

Q2: What are some potential strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to improve the oral bioavailability of anthocyanins like this compound. These include:

  • Nanoencapsulation: Encapsulating this compound in nanoparticles can protect it from degradation in the GI tract and enhance its absorption.

  • Microencapsulation: This technique can also provide a protective barrier and allow for controlled release.

  • Use of Composite Carriers: Formulating this compound with macromolecules can improve its stability and solubility.

  • pH optimization: As seen in a study where this compound was formulated in a 0.1 M cold citrate (B86180) buffer (pH 4.5), maintaining an acidic environment can be crucial for the stability of anthocyanidins.[1]

Q3: What is a suitable vehicle for administering this compound orally to rats in a research setting?

A published study successfully used a 0.1 M cold citrate buffer with a pH of 4.5 as a vehicle for oral administration of this compound to rats.[1] This vehicle is likely chosen to maintain the stability of the anthocyanidin structure, which is pH-sensitive. When selecting a vehicle, it is crucial to consider the solubility and stability of this compound, as well as the tolerability of the vehicle by the animal model.

Q4: What are the reported effective doses of this compound in rat models of diabetes?

In a study investigating the protective effects of this compound in a rat model of type 2 diabetes, doses of 10 mg/kg and 20 mg/kg were administered daily via oral gavage for six weeks.[1] These doses were shown to be effective in improving glycemic control and other metabolic parameters.

Troubleshooting Guide: Oral Gavage Administration

Issue: Animal shows signs of distress during or after oral gavage (e.g., coughing, choking, difficulty breathing).

  • Possible Cause: Accidental administration into the trachea instead of the esophagus.

  • Solution:

    • Immediately stop the procedure.

    • Carefully remove the gavage needle.

    • Observe the animal closely for any signs of respiratory distress.

    • Ensure proper restraint and technique on subsequent attempts. The head and body should be in a straight line.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure correct insertion depth and avoid stomach perforation.

Issue: Resistance is felt during the insertion of the gavage needle.

  • Possible Cause: Incorrect placement of the needle; it may be hitting the back of the throat or entering the trachea.

  • Solution:

    • Do not force the needle.

    • Gently withdraw the needle and re-insert it, ensuring it slides along the roof of the mouth towards the esophagus.

    • A slight rotation of the needle may help in proper placement.

Issue: The animal regurgitates the administered substance.

  • Possible Cause:

    • The volume administered is too large for the animal's stomach capacity.

    • The substance was delivered too quickly.

  • Solution:

    • Ensure the total volume administered does not exceed the recommended limits for the animal's weight (typically 10 ml/kg for rats).

    • Administer the substance slowly and steadily.

    • Allow the animal to swallow before fully depressing the syringe plunger.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol is based on a method used in a study on diabetic rats.[1]

Materials:

  • This compound powder

  • Citric acid

  • Sodium citrate

  • Sterile, deionized water

  • pH meter

  • Sterile containers

Procedure:

  • Prepare a 0.1 M citrate buffer by dissolving the appropriate amounts of citric acid and sodium citrate in sterile, deionized water.

  • Adjust the pH of the buffer to 4.5 using a pH meter.

  • Chill the buffer solution on ice.

  • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 200g rat receiving 1 ml, the concentration would be 2 mg/ml).

  • Gradually add the this compound powder to the cold citrate buffer while stirring continuously until it is fully dissolved or a homogenous suspension is formed.

  • Store the formulation in a sterile, light-protected container at 4°C until use. Prepare fresh solutions regularly to ensure stability.

Protocol 2: Oral Gavage Administration of this compound in Rats

Materials:

  • Rat restraint device (optional)

  • Appropriately sized ball-tipped gavage needle (e.g., 18-gauge for adult rats)

  • Syringe

  • This compound formulation

Procedure:

  • Accurately weigh the rat to determine the correct volume of the this compound formulation to be administered.

  • Fill the syringe with the calculated volume of the this compound formulation.

  • Gently but firmly restrain the rat. Ensure the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.

  • Measure the gavage needle externally from the tip of the rat's nose to the last rib and mark the insertion depth.

  • Gently insert the gavage needle into the mouth, passing it along the side of the tongue and over the back of the throat into the esophagus.

  • Advance the needle to the pre-measured depth. There should be no resistance.

  • Slowly administer the this compound formulation.

  • Once the full dose is delivered, gently remove the needle in the same direction it was inserted.

  • Return the rat to its cage and monitor for any adverse reactions for at least 15-30 minutes.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of Hirsutine and Hirsuteine, compounds structurally related to this compound, in rats after oral and intravenous administration. This data highlights the challenge of poor oral bioavailability for this class of compounds.

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Hirsutine Oral2045.3 ± 12.10.5132.4 ± 35.74.4
Intravenous5--752.1 ± 158.3-
Hirsuteine Oral2089.7 ± 23.50.5265.8 ± 69.48.2
Intravenous5--810.6 ± 182.5-

Data adapted from a pharmacokinetic study on hirsutine and hirsuteine in rats.

Visualizations

Diagram 1: Potential Signaling Pathways of this compound in Diabetes

Hirsutidin_Signaling cluster_Metabolism Metabolic Regulation cluster_Inflammation Inflammatory Response This compound This compound Insulin_Receptor Insulin Receptor This compound->Insulin_Receptor activates Adiponectin Adiponectin This compound->Adiponectin upregulates Leptin Leptin This compound->Leptin modulates TNF_alpha TNF-α This compound->TNF_alpha inhibits Glycogen_Synthesis ↑ Glycogen Synthesis Insulin_Receptor->Glycogen_Synthesis Glucose_Uptake ↑ Glucose Uptake Insulin_Receptor->Glucose_Uptake Lipolysis ↓ Lipolysis Adiponectin->Lipolysis Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines TNF_alpha->Inflammatory_Cytokines

Caption: Potential signaling pathways modulated by this compound in a diabetic model.

Diagram 2: Experimental Workflow for this compound Oral Delivery Study

Hirsutidin_Workflow Formulation 1. This compound Formulation (0.1M Citrate Buffer, pH 4.5) Dosing 3. Oral Gavage Administration (10 or 20 mg/kg) Formulation->Dosing Animal_Prep 2. Animal Preparation (Acclimatization & Weight Measurement) Animal_Prep->Dosing Monitoring 4. Post-Dosing Monitoring (Adverse Effects) Dosing->Monitoring Endpoint 5. Endpoint Analysis (Blood Glucose, Biomarkers) Monitoring->Endpoint

Caption: A typical experimental workflow for evaluating orally administered this compound.

References

Technical Support Center: Enhancing the Bioavailability of Hirsutidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with enhancing the bioavailability of Hirsutidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges to its oral bioavailability?

A1: this compound is an O-methylated anthocyanidin, a type of flavonoid pigment found in various plants. Like many anthocyanins, its therapeutic potential is often limited by low oral bioavailability. The primary challenges include:

  • Poor Stability: this compound is susceptible to degradation in the gastrointestinal (GI) tract, particularly due to changes in pH, temperature, and the presence of digestive enzymes.[1][2][3][4] Anthocyanins are most stable at a low pH (below 3) and lose stability as the pH increases in the small intestine.[3]

  • Low Solubility: Its aqueous solubility can be a limiting factor for dissolution and subsequent absorption.[5]

  • Limited Permeability: The molecular structure may not be optimal for passive diffusion across the intestinal epithelium.

  • Extensive Metabolism: this compound undergoes significant first-pass metabolism in the intestine and liver, as well as degradation by colonic microflora, which converts it into various metabolites before it can reach systemic circulation.[6][7]

Q2: My this compound sample appears to be degrading during my experiment. What factors affect its stability and how can I mitigate them?

A2: this compound stability is influenced by several factors.[2][8] Key factors and mitigation strategies are summarized in the table below. To prevent degradation, it is crucial to protect this compound from light, store it at or below -20°C, and use buffers optimized for a pH where it is most stable (typically acidic conditions).[1]

Q3: What are the most effective strategies for enhancing the bioavailability of this compound?

A3: Several strategies can be employed, often in combination, to improve this compound's bioavailability. These can be broadly categorized as:

  • Formulation-Based Approaches: This is the most common strategy and includes nanotechnology-based delivery systems like liposomes, solid lipid nanoparticles (SLNs), micelles, and nanoemulsions.[9][10][11] These carriers protect the compound from degradation in the GI tract, improve its solubility, and can facilitate controlled release and targeted delivery.[9][12]

  • Structural Modification: Creating prodrugs or modifying the glycosidic moieties of the parent molecule can improve stability and absorption characteristics.[13][14] For example, enzymatic conversion of hesperidin (B1673128) to its 7-glucoside form shifted its absorption from the colon to the more efficient small intestine.[15]

  • Co-administration with Bioenhancers: Administering this compound with compounds that inhibit metabolic enzymes (like CYP450) or efflux transporters (like P-glycoprotein) can increase its circulating levels.[16] Piperine is a well-known example of a natural bioenhancer.[16]

  • Physicochemical Property Modification: Techniques like micronization to increase surface area, or forming co-crystals and solid dispersions can improve the dissolution rate.[16][17][18]

Q4: How do I choose the best nanoformulation strategy for this compound?

A4: The choice of nanoformulation depends on the specific experimental goals and the physicochemical properties of this compound.

  • Liposomes: These are versatile for encapsulating both hydrophilic and lipophilic compounds and are well-studied for improving polyphenol delivery.[9]

  • Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs): These are excellent for improving the oral bioavailability of poorly water-soluble drugs and offer good stability.[9]

  • Polymeric Nanoparticles: These can be engineered for controlled or targeted release, for instance, by using chitosan (B1678972), which can also enhance intestinal absorption.[12]

  • Micelles & Nanoemulsions: These are particularly effective at solubilizing poorly soluble compounds and can be prepared with relative ease.[5][19]

A logical workflow for selecting a strategy is outlined in the diagram below.

Troubleshooting Guides

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or Inconsistent Pharmacokinetic Data (AUC, Cmax) 1. Degradation: this compound degraded in the GI tract or during sample processing.[1] 2. Poor Solubility/Dissolution: The compound did not dissolve sufficiently at the absorption site. 3. Precipitation: this compound precipitated in the GI fluids.1. Use a Protective Formulation: Encapsulate this compound in a nanocarrier (e.g., liposome, SLN) to shield it from harsh GI conditions.[11] 2. Improve Solubility: Consider using a solid dispersion or a nanoemulsion formulation.[5][16] 3. Co-administer a Bioenhancer: Use an inhibitor of metabolic enzymes or efflux pumps.[16]
This compound Precipitates from Solution During Formulation 1. pH Issues: The buffer pH is near the isoelectric point of this compound or is in a range where it has poor solubility.[1] 2. Solvent Incompatibility: The chosen solvent system is not optimal. 3. Oversaturation: The concentration of this compound exceeds its solubility limit in the chosen vehicle.1. Adjust Buffer pH: Modify the pH to be at least 1-2 units away from its pI. For anthocyanins, acidic pH is generally preferred.[3] 2. Screen Solvents/Co-solvents: Test different biocompatible solvents or co-solvents (e.g., PEG 400, ethanol) to find an optimal system.[20] 3. Reduce Concentration or Use Solubilizing Excipients like cyclodextrins.[16]
Difficulty in Quantifying this compound in Biological Samples (Plasma, Urine) 1. Low Concentration: Bioavailability is very low, resulting in concentrations below the limit of quantification (LOQ). 2. Metabolism: The parent compound has been extensively converted to various metabolites.[21] 3. Matrix Effects: Components in plasma or urine are interfering with the analytical signal. 4. Instability in Matrix: this compound is degrading in the biological sample during storage or processing.[22]1. Use a Highly Sensitive Method: Develop and validate a robust LC-MS/MS method.[22][23] 2. Quantify Metabolites: In addition to the parent compound, identify and quantify major glucuronidated, sulfated, or methylated metabolites.[21] 3. Optimize Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean the sample and minimize matrix effects. 4. Assess Stability: Perform freeze-thaw and long-term stability tests of this compound in the biological matrix and use stabilizing agents if necessary.[22]

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Flavonoids
StrategyExample CompoundKey FindingsReference
Enzymatic Modification HesperidinConversion to hesperetin-7-glucoside resulted in a 4-fold higher Cmax and a much faster Tmax (0.6 h vs. 7.0 h) compared to standard hesperidin.[13][15]
Nanoformulation (Chitosan Nanoparticles) Epigallocatechin gallate (EGCG)Encapsulation in chitosan nanoparticles increased plasma EGCG concentrations by a factor of 1.5 in mice after oral administration.[12]
Nanoformulation (Liposomes) Curcumin & ResveratrolCo-loading into liposomes significantly improved bioavailability compared to free compounds.[9]
Co-crystals Dihydromyricetin (DMY)Cocrystals with caffeine (B1668208) and urea (B33335) showed supersaturation in dissolution studies, indicating potential for improved oral absorption over the parent compound.[18]
Co-administration Berberine chlorideCo-administration with the bile salt sodium deoxycholate resulted in a 35.2-fold increase in plasma concentration.[24]

Disclaimer: Data presented are for structurally related flavonoids and polyphenols and should be considered indicative for this compound research.

Table 2: this compound (Anthocyanin) Stability and Mitigation
FactorEffect on StabilityMitigation StrategyReference
pH Highly unstable at neutral and alkaline pH; stable at acidic pH (<3).Maintain acidic conditions during extraction, formulation, and storage. Use enteric coatings to bypass neutral intestinal pH.[1][3]
Temperature Degradation accelerates with increasing temperature.Process at low temperatures. Store stock solutions and samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][4]
Light Susceptible to photo-oxidation.Protect from light at all stages by using amber vials or covering containers with foil.[1]
Oxygen Oxidative degradation can occur, especially when catalyzed by enzymes or metal ions.Prepare solutions fresh. Purge containers with nitrogen or argon. Add antioxidants (e.g., ascorbic acid, methionine) to formulations.[1][8]
Enzymes Can be degraded by enzymes like polyphenol oxidase (PPO) and peroxidase.Use enzymatic inhibitors during extraction or utilize formulation strategies that protect the molecule.[3]

Visualizations

bioavailability_strategy_workflow start Low this compound Bioavailability q1 Primary Issue? start->q1 solubility Poor Solubility / Dissolution q1->solubility Solubility stability GI Stability / Degradation q1->stability Stability permeability Low Permeability / High Efflux q1->permeability Permeability s_strat Solubility Enhancement Strategies solubility->s_strat st_strat Stability Enhancement Strategies stability->st_strat p_strat Permeability Enhancement Strategies permeability->p_strat s_tech • Micronization / Nanonization • Solid Dispersions • Co-crystals • Nanoemulsions / Micelles • Cyclodextrin Complexation s_strat->s_tech st_tech • Nanoencapsulation (Liposomes, SLNs) • Enteric Coating • Structural Modification (Prodrugs) • Co-administration with Antioxidants st_strat->st_tech p_tech • Co-administer with P-gp Inhibitors  (e.g., Piperine) • Use Permeation Enhancers  (e.g., Chitosan) • Lipid-Based Formulations p_strat->p_tech anthocyanin_metabolism_pathway oral Oral Administration (this compound Glycoside) stomach Stomach (pH 1-3) Some degradation possible oral->stomach si Small Intestine (pH 6-7.5) stomach->si Unabsorbed colon Colon (Microbiota) stomach->colon Unabsorbed si->colon Unabsorbed portal Portal Vein si->portal Absorbed Aglycone & some Glycoside sub_si • Limited absorption of intact glycoside • Hydrolysis to aglycone si->sub_si colon->portal Absorbed Metabolites (Phenolic Acids) sub_colon • Major site of metabolism • Degradation to phenolic acids colon->sub_colon liver Liver (Phase II Metabolism) portal->liver circ Systemic Circulation liver->circ Conjugated Metabolites sub_liver • Glucuronidation • Sulfation • Methylation liver->sub_liver urine Excretion (Urine) circ->urine experimental_workflow a 1. Formulation Development (e.g., this compound-loaded SLNs) b 2. In Vitro Characterization a->b b_sub • Particle Size & Zeta Potential • Encapsulation Efficiency • In Vitro Release Profile • Stability Study (pH, Temp) b->b_sub c 3. In Vivo Pharmacokinetic Study (Animal Model, e.g., Rats) b->c c_sub • Oral administration of formulation vs. free this compound • Serial blood sampling c->c_sub d 4. Bioanalytical Method (LC-MS/MS) c->d d_sub • Quantify this compound & major metabolites  in plasma samples d->d_sub e 5. Data Analysis & Comparison d->e e_sub • Calculate PK parameters (AUC, Cmax, Tmax) • Determine Relative Bioavailability (F%) e->e_sub

References

dealing with low solubility of Hirsutidin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Hirsutidin.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound chloride in common laboratory solvents?

A1: The reported solubility of this compound chloride varies across different sources. It is described as being soluble in water and hydrochloric acid[1]. Other sources indicate it has slight solubility in Dimethyl Sulfoxide (DMSO) and methanol[2]. Notably, one supplier suggests it is insoluble in alcohols, esters, ethers, acetone, chloroform, ethyl ether, mineral oil, or petroleum jelly[1]. This contrasts with the typical solubility profile of many flavonoids.

Q2: I dissolved this compound in DMSO, but I'm concerned about its stability. Is this a valid concern?

A2: Yes, there are reports that this compound is unstable in DMSO[3]. While DMSO is a common solvent for poorly soluble compounds, its use with this compound should be approached with caution, especially for long-term storage of stock solutions. If you observe color changes or a decrease in the expected biological activity over time, degradation in DMSO may be the cause. It is advisable to prepare fresh solutions in DMSO and use them promptly.

Q3: My this compound solution changes color. What does this indicate?

A3: this compound is an anthocyanidin, a class of compounds known to be sensitive to pH[4][5]. The color of anthocyanin solutions can vary significantly with pH. A color change may indicate a shift in the pH of your solution, which can affect the stability and structure of the this compound molecule. Anthocyanins are generally more stable in acidic conditions (pH 1-3)[4][5].

Q4: Can I use cosolvents like ethanol (B145695) to dissolve this compound for my cell culture experiments?

A4: While some sources suggest insolubility in alcohols, the use of a co-solvent system, such as an ethanol and water mixture, is a common strategy to dissolve flavonoids[6][7][8]. For cell culture applications, it is crucial to determine the tolerance of your specific cell line to the final concentration of the organic solvent.

Q5: What are cyclodextrins, and can they help with this compound solubility?

A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility[9][10][11]. While there is no specific data on the use of cyclodextrins with this compound, this is a well-established technique for other poorly soluble flavonoids[9][10]. This method could be a viable option to explore for developing an aqueous formulation of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder does not dissolve in water. Low intrinsic aqueous solubility.1. Try gentle heating (e.g., 37°C) and sonication. 2. Acidify the water with a small amount of HCl (e.g., to pH 3-4), as this compound chloride is reported to be soluble in hydrochloric acid and anthocyanins are more stable at acidic pH[1][4].
Precipitation occurs when adding DMSO stock solution to aqueous buffer or cell culture medium. The compound is not soluble in the final aqueous environment.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (be mindful of cell toxicity). 3. Consider using a different solubilization method, such as complexation with cyclodextrins[9][10].
The color of the this compound solution fades over time. Degradation of the anthocyanidin structure.1. Store stock solutions at -20°C or -80°C and protect from light. 2. Prepare fresh solutions before each experiment. 3. If using DMSO, be aware of potential instability and minimize storage time[3]. 4. Ensure the pH of the solution is in the acidic range for better stability[4][5].
Inconsistent experimental results. Compound degradation or incomplete solubilization.1. Confirm complete dissolution of this compound before use. Visually inspect for any particulate matter. 2. Prepare fresh stock solutions for each set of experiments to minimize variability due to degradation.

Data Presentation

Table 1: Summary of Reported this compound Chloride Solubility

Solvent Reported Solubility Source
WaterSoluble[1]
Hydrochloric AcidSoluble[1]
DMSO (Dimethyl Sulfoxide)Slightly Soluble, Unstable[2][3]
MethanolSlightly Soluble[2]
Alcohols, Esters, Ethers, Acetone, Chloroform, Ethyl Ether, Mineral Oil, Petroleum JellyInsoluble[1]

Experimental Protocols

Protocol 1: Solubilization in Acidified Aqueous Solution

This protocol is based on the reported solubility of this compound chloride in water and hydrochloric acid and the known stability of anthocyanins at low pH.

  • Preparation of Acidified Water: Prepare a stock solution of 0.1 M HCl. Add the 0.1 M HCl dropwise to sterile, deionized water to adjust the pH to approximately 3.0.

  • Dissolving this compound:

    • Weigh the desired amount of this compound chloride powder.

    • Add the acidified water (pH 3.0) to the powder to achieve the desired stock concentration.

    • Vortex the solution vigorously.

    • If necessary, gently warm the solution (e.g., in a 37°C water bath) and sonicate for 5-10 minutes to aid dissolution.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter that is compatible with acidic solutions.

  • Storage: Store the stock solution at -20°C, protected from light. It is recommended to prepare fresh solutions for optimal results.

Protocol 2: Solubilization using a Co-solvent System for Cell Culture

This protocol is a general approach for compounds with low aqueous solubility, to be used with caution due to the reported instability of this compound in DMSO.

  • Preparation of High-Concentration Stock in DMSO:

    • Weigh this compound chloride powder in a sterile microcentrifuge tube.

    • Add sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Use this stock immediately.

  • Serial Dilution in Culture Medium:

    • Perform serial dilutions of the DMSO stock solution directly into the pre-warmed cell culture medium to achieve the final desired concentrations.

    • Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.5%).

    • Mix thoroughly by gentle pipetting immediately after adding the DMSO stock to the medium to minimize precipitation.

  • Important Considerations:

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

    • Due to the instability of this compound in DMSO, do not store the DMSO stock solution for extended periods.

Visualizations

experimental_workflow_aqueous Workflow for Aqueous Solubilization cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps start Weigh this compound Chloride Powder add_solvent Add Acidified Water to Powder start->add_solvent prep_solvent Prepare Acidified Water (pH 3.0) prep_solvent->add_solvent dissolve Vortex / Sonicate / Gentle Warming add_solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Store at -20°C (Protect from Light) filter->store

Caption: Experimental workflow for dissolving this compound in an acidified aqueous solution.

experimental_workflow_dmso Workflow for Co-Solvent Solubilization cluster_stock Stock Preparation (Use Immediately) cluster_dilution Working Solution cluster_application Application start Weigh this compound Chloride Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve dilute Serially Dilute in Cell Culture Medium dissolve->dilute apply Add to Cells dilute->apply control Prepare Vehicle Control (Medium + DMSO) control->apply

Caption: Experimental workflow for dissolving this compound using DMSO as a co-solvent for cell culture.

References

Technical Support Center: Hirsutidin Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hirsutidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize the degradation of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an O-methylated anthocyanidin, a type of water-soluble pigment belonging to the flavonoid family. Like other anthocyanins, this compound is susceptible to degradation under common experimental and storage conditions, which can lead to a loss of its biological activity and the formation of interfering byproducts. Ensuring its stability is critical for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that cause this compound degradation?

The stability of this compound, like other anthocyanins, is significantly influenced by several factors:

  • pH: this compound is most stable in acidic conditions (pH 1.0 - 3.0). As the pH increases towards neutral and alkaline conditions, its degradation rate accelerates significantly.

  • Temperature: Elevated temperatures promote the degradation of this compound. For optimal stability, it is recommended to store this compound solutions at low temperatures (e.g., 4°C for short-term storage).

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation of this compound.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of this compound.

Q3: What are the likely degradation products of this compound?

While specific degradation studies on this compound are limited, based on the degradation pathways of structurally similar anthocyanins like cyanidin, the primary degradation products are expected to be phenolic acids and aldehydes. The cleavage of the C-ring in the this compound molecule is a common degradation pathway for anthocyanins. This cleavage can result in the formation of a phenolic acid derived from the B-ring and a phloroglucinaldehyde derivative from the A-ring.

Based on the structure of this compound (3,4′,5-Trihydroxy-3′,5′,7-trimethoxyflavylium), the expected primary degradation products are:

  • Syringic acid (from the B-ring)

  • Phloroglucinaldehyde derivative (from the A-ring)

Further degradation of these initial products can also occur.

Q4: How can I visually detect this compound degradation?

This compound solutions are typically reddish-purple in acidic conditions. A visible sign of degradation is a color change, often fading or shifting towards a brownish hue. However, color change is not always a reliable indicator of the extent of degradation. Chromatographic analysis is the most accurate method to assess the purity and degradation of this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of this compound activity in my experiment. Degradation due to improper storage or experimental conditions.1. Review Storage: Ensure lyophilized this compound is stored at -20°C or below, protected from light and moisture. Prepare fresh solutions for each experiment. If solution storage is unavoidable, aliquot and store at -80°C and protect from light. Avoid repeated freeze-thaw cycles. 2. Check pH: Measure the pH of your experimental buffer. If possible, maintain a pH between 1.0 and 3.0. If the experiment requires a higher pH, minimize the exposure time of this compound to these conditions. 3. Control Temperature: Avoid exposing this compound solutions to high temperatures. If a heating step is necessary, perform a time-course experiment to assess degradation. 4. Minimize Light Exposure: Protect all this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Appearance of unexpected peaks in my HPLC/LC-MS chromatogram. Formation of degradation products.1. Analyze Peak Characteristics: Compare the retention times and UV-Vis spectra of the new peaks with those of known standards of potential degradation products (e.g., syringic acid). 2. Perform Co-injection: If standards are available, co-inject them with your degraded sample to confirm the identity of the degradation peaks. 3. Utilize LC-MS/MS: Employ LC-MS/MS to obtain mass spectral data of the unknown peaks. The fragmentation pattern can help in identifying the structure of the degradation products.
Inconsistent results between experimental replicates. Variable degradation of this compound across samples.1. Standardize Sample Preparation: Ensure that all samples are prepared under identical conditions (pH, temperature, light exposure, and time). 2. Use Freshly Prepared Solutions: Prepare this compound stock solutions fresh for each set of experiments to avoid variability from stored solutions. 3. Incorporate a Stabilizer (with caution): In some cases, the addition of an antioxidant like ascorbic acid may help stabilize this compound. However, this should be carefully validated as it can also interfere with certain assays.

Quantitative Data Summary

The following table summarizes the general stability of anthocyanins, which is expected to be applicable to this compound, under different conditions. Specific kinetic data for this compound is not widely available in the literature.

Condition Parameter Effect on Stability General Recommendation
pH 1.0 - 3.0High stabilityOptimal for storage and most experiments.
4.0 - 6.0Moderate stabilityExpect some degradation over time.
> 7.0Low stabilityRapid degradation occurs. Avoid if possible.
Temperature 4°CGood short-term stabilityRecommended for refrigerated storage of solutions.
25°C (Room Temp)Moderate degradationMinimize exposure time.
> 40°CRapid degradationAvoid prolonged exposure.
Light DarkHigh stabilityStore in the dark.
Ambient LightGradual degradationProtect from light during experiments.
UV LightRapid degradationAvoid exposure to direct UV sources.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1 hour.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid this compound powder at 105°C for 48 hours.

    • Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).

Protocol 2: HPLC-UV Method for Analysis of this compound and its Degradation Products

This method is suitable for separating and quantifying this compound and its potential degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 520 nm for this compound and 280 nm for potential phenolic acid degradation products.

  • Injection Volume: 20 µL.

Protocol 3: LC-MS/MS Method for Identification of this compound Degradation Products

This method is ideal for the structural elucidation of unknown degradation products.

  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatographic Conditions: Same as Protocol 2.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode for this compound and negative mode for acidic degradation products.

  • MS Parameters:

    • Full Scan (MS1): Scan a mass range appropriate for this compound and its expected degradation products (e.g., m/z 100-500).

    • Product Ion Scan (MS2): Select the parent ion of this compound and any suspected degradation products for fragmentation to obtain structural information.

Visualizations

Hirsutidin_Degradation_Pathway This compound This compound (C18H17O7+) Degradation Degradation (Hydrolysis, Oxidation, Light, Heat) This compound->Degradation Syringic_Acid Syringic Acid (from B-ring) Degradation->Syringic_Acid Phloroglucinaldehyde_Derivative Phloroglucinaldehyde Derivative (from A-ring) Degradation->Phloroglucinaldehyde_Derivative

Caption: Proposed degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Suspected Degradation Check_Conditions Review Experimental Conditions (pH, Temp, Light) Start->Check_Conditions Analyze_Sample Analyze Sample via HPLC/LC-MS Check_Conditions->Analyze_Sample Conditions Optimized Compare_Control Compare to Control/ Reference Standard Analyze_Sample->Compare_Control Identify_DPs Identify Degradation Products (DPs) Compare_Control->Identify_DPs Degradation Confirmed End Consistent Results Compare_Control->End No Significant Degradation Optimize_Conditions Optimize Experimental Conditions to Minimize Degradation Identify_DPs->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting workflow for this compound degradation.

method validation issues for Hirsutidin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Hirsutidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly found?

A1: this compound is an O-methylated anthocyanidin, a type of flavonoid responsible for the pigmentation in various plants. It is prominently found in the petals of the Madagascar periwinkle (Catharanthus roseus) and can also be present in its callus cultures.[1] As an anthocyanin, it may also be found in various pigmented plant tissues, such as berries and flowers.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques for the quantification of this compound. HPLC-DAD offers robust and reproducible results, while LC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices or when low concentrations of this compound are expected.

Q3: What are the critical parameters for a successful this compound quantification method validation?

A3: According to the International Council for Harmonisation (ICH) guidelines, the critical validation parameters for an analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound.

Chromatography Issues

Problem: Poor peak shape (tailing or fronting) for this compound.

Possible Cause Suggested Solution
Secondary interactions with stationary phase: Residual silanols on the C18 column can interact with the hydroxyl groups of this compound, causing peak tailing.- Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol (B1196071) groups.- Employ an end-capped HPLC column specifically designed to minimize silanol interactions.- Consider using a different stationary phase, such as a phenyl-hexyl column.
Column overload: Injecting too high a concentration of this compound can lead to peak fronting or tailing.- Dilute the sample to a concentration within the linear range of the method.- Reduce the injection volume.
Inappropriate sample solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.- Whenever possible, dissolve the sample in the initial mobile phase.- If a stronger solvent is necessary for solubility, inject a smaller volume.

Problem: Peak splitting for this compound.

Possible Cause Suggested Solution
Co-elution with an interfering compound: Another compound in the sample matrix may have a very similar retention time to this compound.- Optimize the gradient elution profile to improve separation.- Adjust the mobile phase composition (e.g., change the organic modifier or pH).- Use a column with a different selectivity.
Column contamination or void: Contaminants at the head of the column or a void in the packing material can disrupt the sample band.- Use a guard column to protect the analytical column.- If a void is suspected, replace the column.
Injector issues: Problems with the autosampler can lead to split peaks.- Ensure the injector needle is properly seated and not clogged.- Check for leaks in the injection system.
Quantification and Stability Issues

Problem: Low recovery of this compound during sample preparation.

Possible Cause Suggested Solution
Degradation of this compound: Anthocyanins are sensitive to pH, light, and temperature.- Perform extraction and all subsequent steps under acidic conditions (pH < 3) to maintain this compound in its stable flavylium (B80283) cation form.- Protect samples from light by using amber vials and covering containers with aluminum foil.- Keep samples at low temperatures (e.g., 4°C) during processing and storage.
Incomplete extraction from the matrix: The chosen solvent may not be efficient in extracting this compound from the sample.- Use an acidified organic solvent, such as methanol (B129727) or ethanol (B145695) with 0.1% HCl or formic acid.- Employ extraction techniques like sonication or microwave-assisted extraction to improve efficiency.
Loss during solid-phase extraction (SPE): The SPE protocol may not be optimized for this compound.- Ensure proper conditioning and equilibration of the SPE cartridge.- Optimize the wash and elution steps to prevent premature elution or incomplete recovery of this compound.

Problem: Inconsistent results and poor precision.

Possible Cause Suggested Solution
Instability of this compound in solution: this compound can degrade in the autosampler vials over time.- Analyze samples as soon as possible after preparation.- If samples need to be stored in the autosampler, ensure it is temperature-controlled (e.g., at 4°C).
Variability in sample preparation: Inconsistent extraction or dilution procedures can lead to variable results.- Follow a standardized and validated sample preparation protocol meticulously.- Use calibrated pipettes and volumetric flasks.
Instrumental drift: Changes in the HPLC or MS system performance during a run can affect results.- Equilibrate the system thoroughly before starting the analysis.- Inject standards periodically throughout the run to monitor for any drift.

Quantitative Data Summary

Validation Parameter Typical HPLC-DAD Performance Typical LC-MS/MS Performance
Linearity (r²) > 0.995> 0.99
LOD 0.01 - 0.1 µg/mL0.001 - 0.05 µg/mL
LOQ 0.03 - 0.3 µg/mL0.003 - 0.15 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol provides a general procedure for the extraction of this compound from plant sources such as Catharanthus roseus petals.

  • Sample Preparation:

    • Lyophilize or air-dry the plant material to a constant weight.

    • Grind the dried material into a fine powder using a laboratory mill or mortar and pestle.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of extraction solvent (Methanol with 0.1% HCl or Formic Acid).

    • Vortex the mixture for 1 minute.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature, protected from light.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of extraction solvent to ensure complete extraction.

    • Combine the supernatants.

  • Filtration:

    • Filter the combined supernatant through a 0.45 µm syringe filter into an amber HPLC vial for analysis.

Protocol 2: Stability-Indicating Forced Degradation Study

This protocol outlines the conditions for a forced degradation study of this compound to develop a stability-indicating method, based on ICH guidelines.[1][2][3]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in acidified methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix the this compound stock solution with 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours).

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the this compound stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a specified time (e.g., 30, 60, 120 minutes).

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light, for a specified time (e.g., 2, 4, 8 hours).

  • Thermal Degradation:

    • Place the this compound stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours).

  • Photolytic Degradation:

    • Expose the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][4]

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using the developed HPLC or LC-MS/MS method to assess the extent of degradation and the formation of degradation products.

Visualizations

Method_Validation_Workflow General Method Validation Workflow method_dev Method Development & Optimization specificity Specificity / Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness stability Solution Stability robustness->stability validation_report Method Validation Report stability->validation_report routine_use Routine Use & Monitoring validation_report->routine_use

Caption: A flowchart illustrating the key stages of an analytical method validation process.

Hirsutidin_Anti_Inflammatory_Pathway Proposed Anti-Inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Target Cell lps e.g., LPS, HFD/STZ tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Signaling Cascade tlr4->nfkb_pathway mapk_pathway MAPK Signaling Cascade (p38, JNK) tlr4->mapk_pathway nfkb_activation NF-κB Activation (p65 nuclear translocation) nfkb_pathway->nfkb_activation mapk_activation MAPK Activation mapk_pathway->mapk_activation This compound This compound This compound->nfkb_pathway Inhibits This compound->mapk_pathway Inhibits gene_expression Gene Transcription nfkb_activation->gene_expression mapk_activation->gene_expression tnf TNF-α gene_expression->tnf il6 IL-6 gene_expression->il6 il1b IL-1β gene_expression->il1b

References

Technical Support Center: Synthesis of Hirsutidin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Hirsutidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient synthesis of this O-methylated anthocyanidin.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for producing the this compound backbone?

A1: A common and effective strategy for synthesizing the flavonoid backbone of this compound is through a condensation reaction, such as the Allan-Robinson reaction. This involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form the flavone (B191248) core. For this compound, this would involve a suitably substituted phloroglucinol (B13840) derivative and a derivative of syringic acid.

Q2: How can the specific O-methylation pattern of this compound be achieved?

A2: Achieving the precise O-methylation pattern on the this compound core requires a regioselective methylation strategy. This can be accomplished through the use of protecting groups to block reactive hydroxyl groups, followed by methylation of the unprotected hydroxyls and subsequent deprotection. The choice of protecting groups is critical to ensure they are stable during methylation and can be removed without affecting the rest of the molecule.

Q3: What are the main challenges in the purification of this compound?

A3: this compound, like many anthocyanidins, can be challenging to purify due to its polarity and potential instability. Common challenges include the separation from starting materials and side-products with similar polarities. Preparative High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the purification of anthocyanins.[1][2] The use of an appropriate mobile phase and stationary phase is crucial for achieving high purity.

Q4: What are typical yields for flavonoid synthesis and methylation?

A4: Yields can vary significantly based on the specific reaction conditions, substrates, and purification methods. For flavonoid synthesis via condensation reactions, yields can range from moderate to good. The subsequent methylation and deprotection steps will also impact the overall yield. A multi-step synthesis of a complex flavonoid like this compound would likely have an overall yield that is considered successful in the range of 10-20%.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the initial condensation step - Incomplete reaction. - Side reactions due to unprotected hydroxyl groups. - Inappropriate reaction temperature or time.- Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Consider using protecting groups for highly reactive hydroxyls on the starting materials. - Optimize the reaction temperature and time based on literature for similar flavonoid syntheses.
Non-selective methylation or incomplete methylation - Inappropriate methylating agent. - Steric hindrance around the target hydroxyl group. - Incomplete deprotonation of the hydroxyl group.- Use a milder methylating agent for more selective reactions. - Employ a stronger base to ensure complete deprotonation of the hydroxyl group. - Increase the reaction time or temperature to overcome steric hindrance, while monitoring for side reactions.
Difficulty in removing protecting groups - The chosen protecting group is too stable under the planned deprotection conditions. - The deprotection conditions are too harsh and lead to degradation of the this compound core.- Select a protecting group that can be removed under mild conditions that are compatible with the flavonoid structure. - Screen different deprotection reagents and conditions on a small scale to find the optimal method.
Co-elution of impurities during HPLC purification - The impurity has a very similar polarity to this compound. - The HPLC method is not optimized.- Adjust the mobile phase gradient and composition to improve separation. - Try a different stationary phase with a different selectivity. - Consider a multi-step purification approach, such as column chromatography followed by preparative HPLC.

Experimental Protocols

Proposed Synthesis of this compound

The following is a proposed synthetic route for this compound, based on established methods for flavonoid synthesis.

Step 1: Synthesis of the Chalcone (B49325) Intermediate

This step involves the Claisen-Schmidt condensation of a protected phloroglucinaldehyde with a protected acetophenone (B1666503) derived from syringic acid.

  • Protection of Starting Materials: Protect the hydroxyl groups of phloroglucinaldehyde and the acetophenone derivative of syringic acid with a suitable protecting group (e.g., benzyl (B1604629) groups) to prevent side reactions.

  • Condensation: Dissolve the protected acetophenone in ethanol (B145695). Add an aqueous solution of sodium hydroxide, followed by the dropwise addition of the protected phloroglucinaldehyde in ethanol.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting chalcone by column chromatography on silica (B1680970) gel.

Step 2: Cyclization to the Flavanone (B1672756)

  • Reaction: Dissolve the purified chalcone in a mixture of ethanol and sulfuric acid.

  • Heating: Reflux the mixture for 12 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. Extract the product with ethyl acetate, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the flavanone by column chromatography.

Step 3: Conversion to the Flavylium Salt (this compound Core)

  • Oxidation and Dehydration: Treat the flavanone with an oxidizing agent (e.g., iodine) in the presence of an acid to introduce the double bond and form the benzopyrylium salt.

  • Deprotection: Remove the protecting groups to yield the this compound core. This can be achieved by catalytic hydrogenation if benzyl groups were used.

Step 4: Regioselective Methylation

This is a conceptual step that would require significant optimization.

  • Selective Protection: Protect the hydroxyl groups at positions 3, 4', and 5.

  • Methylation: Methylate the unprotected hydroxyl groups at positions 3', 5', and 7 using a methylating agent like dimethyl sulfate.

  • Final Deprotection: Remove the remaining protecting groups to yield this compound.

Quantitative Data Summary

The following table presents hypothetical but realistic data for the proposed synthesis of this compound, based on typical yields for similar reactions.

Step Reaction Starting Material Product Yield (%) Purity (%)
1Chalcone SynthesisProtected Phloroglucinaldehyde & AcetophenoneProtected Chalcone7595
2Flavanone CyclizationProtected ChalconeProtected Flavanone8096
3Flavylium Salt FormationProtected FlavanoneThis compound Core6092
4Methylation & DeprotectionThis compound CoreThis compound40>98 (after HPLC)

Visualizations

Proposed this compound Synthesis Pathway

Hirsutidin_Synthesis A Protected Phloroglucinaldehyde C Protected Chalcone A->C Claisen-Schmidt Condensation B Protected Acetophenone B->C D Protected Flavanone C->D Cyclization E This compound Core D->E Oxidation & Deprotection F This compound E->F Regioselective Methylation

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction is_complete Reaction Complete? check_reaction->is_complete incomplete Optimize Reaction (Time, Temp, Stoichiometry) is_complete->incomplete No check_side_products Analyze Side Products is_complete->check_side_products Yes end Improved Yield incomplete->end side_products_present Side Products Present? check_side_products->side_products_present no_side_products Purification Issue? (Check work-up & chromatography) side_products_present->no_side_products No yes_side_products Identify Side Products (NMR, MS) side_products_present->yes_side_products Yes no_side_products->end adjust_conditions Adjust Conditions to Minimize Side Reactions (e.g., protecting groups) yes_side_products->adjust_conditions adjust_conditions->end

Caption: Troubleshooting workflow for low reaction yield.

References

selecting appropriate controls for Hirsutidin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hirsutidin. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on the selection of appropriate controls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is an O-methylated anthocyanidin, a type of flavonoid found in plants such as Catharanthus roseus.[1] It has demonstrated a range of pharmacological properties, including antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects.[2][3]

Q2: What is a suitable vehicle for dissolving this compound for in vitro and in vivo studies?

A2: For in vitro cell culture experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity. For in vivo studies in rats, this compound has been formulated in a 0.1 M cold citrate (B86180) buffer (pH 4.5) for intraperitoneal administration.[4][5]

Q3: What are the essential controls to include in a cell-based assay with this compound?

A3: To ensure the validity of your results, the following controls are essential:

  • Negative/Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the this compound. This establishes the baseline response and controls for any effects of the solvent.

  • Positive Control: A known active compound that induces the expected biological effect. This confirms that the assay is working correctly. The choice of positive control will depend on the specific assay being performed.

  • Untreated Control: Cells that are not exposed to any treatment.

  • Blank Control: Cell-free media containing this compound to check for any interference with the assay reagents (e.g., colorimetric or fluorescent readouts).

Q4: I am observing autofluorescence in my this compound-treated cells. How can I address this?

A4: Many flavonoids, including this compound, are known to be autofluorescent. To account for this, you should include a control group of cells treated with this compound but not stained with any fluorescent dyes. The fluorescence from this group can be measured and subtracted from the fluorescence of your stained, this compound-treated group.

Troubleshooting Guides

Guide 1: Inconsistent or Non-reproducible Bioactivity Results

Problem: You observe a significant effect of this compound in one experiment, but the result is not reproducible in subsequent experiments.

Possible Cause Troubleshooting Steps
Inconsistent this compound Source/Purity 1. Verify the purity of your this compound standard using methods like HPLC or LC-MS. 2. If using a plant extract, ensure a standardized extraction and quantification protocol is used for every batch.
Cell Culture Variability 1. Use cells within a consistent and low passage number range. 2. Regularly test your cell cultures for mycoplasma contamination. 3. Ensure consistency in media, sera, and other supplement batches.
Assay Interference 1. Run a blank control (cell-free assay) with this compound to check for direct interference with assay reagents. 2. Use an alternative or orthogonal assay to confirm the observed biological effect.
Metabolism of this compound in Culture 1. Analyze the cell culture media over time using HPLC or LC-MS to determine if the parent compound is being metabolized by the cells.
Guide 2: Unexpected Cytotoxicity

Problem: this compound is showing higher than expected cytotoxicity in your cell-based assays.

Possible Cause Troubleshooting Steps
High Concentration of this compound 1. Perform a dose-response curve to determine the cytotoxic concentration range (e.g., using an MTT or MTS assay). 2. Conduct your primary bioactivity assays at sub-toxic concentrations.
Solvent Toxicity 1. Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level (typically <0.5%). 2. Include a vehicle control with the same solvent concentration as your highest this compound dose.
Precipitation of this compound 1. Visually inspect the culture medium for any precipitates after adding this compound. 2. If precipitation occurs, consider using a lower concentration or a different solubilization method.

Data Presentation

Table 1: In Vivo Effects of this compound on Biochemical Parameters in a High-Fat Diet/Streptozotocin-Induced Diabetic Rat Model[4][5]
Parameter Normal Control Diabetic Control This compound (10 mg/kg) This compound (20 mg/kg) Glibenclamide (5 mg/kg)
Blood Glucose (mg/dL) 95.8 ± 3.2285.4 ± 8.7180.2 ± 6.5125.6 ± 5.1110.9 ± 4.8
Serum Insulin (B600854) (µU/mL) 15.2 ± 0.88.1 ± 0.510.9 ± 0.713.5 ± 0.914.1 ± 1.0
Total Cholesterol (mg/dL) 85.3 ± 4.1152.7 ± 7.3120.1 ± 5.998.4 ± 4.790.2 ± 4.3
Triglycerides (mg/dL) 90.5 ± 4.5165.2 ± 8.1125.8 ± 6.3102.1 ± 5.095.7 ± 4.6
HDL (mg/dL) 45.1 ± 2.225.8 ± 1.332.7 ± 1.640.3 ± 2.042.8 ± 2.1
TNF-α (pg/mL) 40.2 ± 2.095.8 ± 4.865.3 ± 3.250.1 ± 2.545.9 ± 2.3
IL-6 (pg/mL) 35.7 ± 1.888.4 ± 4.460.1 ± 3.045.2 ± 2.240.8 ± 2.0
IL-1β (pg/mL) 25.1 ± 1.260.9 ± 3.040.7 ± 2.030.5 ± 1.528.3 ± 1.4
Adiponectin (ng/mL) 12.8 ± 0.66.2 ± 0.38.5 ± 0.410.9 ± 0.511.5 ± 0.6
Leptin (ng/mL) 3.5 ± 0.21.8 ± 0.12.5 ± 0.13.1 ± 0.23.3 ± 0.2

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vivo Anti-diabetic Activity of this compound in a Rat Model[4][5]

1. Animal Model:

  • Induce Type 2 diabetes in male Wistar rats by feeding a high-fat diet for 2 weeks followed by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at 50 mg/kg, dissolved in 0.1 M cold citrate buffer (pH 4.5).[4][5]

  • Confirm diabetes by measuring fasting blood glucose levels; rats with levels above 200 mg/dL are considered diabetic.

2. Experimental Groups:

  • Group 1 (Normal Control): Non-diabetic rats receiving the vehicle (saline).[4]

  • Group 2 (Diabetic Control): Diabetic rats receiving the vehicle.[4]

  • Group 3 (Positive Control): Diabetic rats receiving Glibenclamide (5 mg/kg, p.o.).[4][5]

  • Group 4 (Test Group 1): Diabetic rats receiving this compound (10 mg/kg, p.o.).[4][5]

  • Group 5 (Test Group 2): Diabetic rats receiving this compound (20 mg/kg, p.o.).[4][5]

3. Treatment:

  • Administer the respective treatments daily for six weeks.[5]

4. Outcome Measures:

  • Monitor body weight and fasting blood glucose weekly.

  • At the end of the treatment period, collect blood samples to measure serum insulin, lipid profile (total cholesterol, triglycerides, HDL), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and adipokines (adiponectin, leptin) using ELISA kits.[4]

  • Measure markers of oxidative stress in liver tissue homogenates, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes (SOD, CAT, GSH).[4]

Protocol 2: Western Blot for Phosphorylated Akt (p-Akt)

1. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., C2C12 myotubes for insulin signaling studies) and grow to the desired confluency.

  • Pre-treat cells with this compound at various concentrations for a specified duration.

  • Stimulate the cells with an appropriate agonist (e.g., insulin at 10 nM for 15 minutes for insulin signaling studies).[4]

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated Akt (e.g., p-Akt Ser473).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an ECL substrate and an imaging system.

4. Data Analysis:

  • Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) for normalization.

  • Perform densitometric analysis of the bands using software like ImageJ.

Mandatory Visualization

Hirsutidin_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway cluster_diabetes Anti-diabetic Pathways TNF-α TNF-α NF-κB NF-κB TNF-α->NF-κB activates Hirsutidin_inflam This compound Hirsutidin_inflam->NF-κB inhibits Pro-inflammatory Cytokines (IL-6, IL-1β) Pro-inflammatory Cytokines (IL-6, IL-1β) NF-κB->Pro-inflammatory Cytokines (IL-6, IL-1β) promotes transcription Oxidative Stress Oxidative Stress Antioxidant Enzymes (SOD, CAT, GSH) Antioxidant Enzymes (SOD, CAT, GSH) Oxidative Stress->Antioxidant Enzymes (SOD, CAT, GSH) depletes Hirsutidin_antiox This compound Hirsutidin_antiox->Antioxidant Enzymes (SOD, CAT, GSH) upregulates Hirsutidin_diabetes This compound Insulin Receptor Insulin Receptor Hirsutidin_diabetes->Insulin Receptor enhances signaling Adiponectin Adiponectin Hirsutidin_diabetes->Adiponectin increases Leptin Leptin Hirsutidin_diabetes->Leptin increases Akt Phosphorylation Akt Phosphorylation Insulin Receptor->Akt Phosphorylation Glucose Uptake Glucose Uptake Akt Phosphorylation->Glucose Uptake Improved Insulin Sensitivity Improved Insulin Sensitivity Adiponectin->Improved Insulin Sensitivity Leptin->Improved Insulin Sensitivity

Caption: Proposed signaling pathways of this compound.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture (e.g., C2C12, Macrophages) Hirsutidin_Treatment This compound Treatment (with controls) Cell_Culture->Hirsutidin_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Hirsutidin_Treatment->Cell_Viability Cytokine_Measurement Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) Hirsutidin_Treatment->Cytokine_Measurement Western_Blot Western Blot (e.g., p-Akt) Hirsutidin_Treatment->Western_Blot Animal_Model Animal Model (e.g., Diabetic Rats) Hirsutidin_Administration This compound Administration (with controls) Animal_Model->Hirsutidin_Administration Biochemical_Analysis Biochemical Analysis (Blood Glucose, Lipids, etc.) Hirsutidin_Administration->Biochemical_Analysis Tissue_Analysis Tissue Analysis (Oxidative Stress Markers) Hirsutidin_Administration->Tissue_Analysis

Caption: General experimental workflow for this compound studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hirsutidin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is an O-methylated anthocyanidin, a type of flavonoid, naturally found in plants such as the Madagascar periwinkle (Catharanthus roseus).[1][2] Preclinical studies have indicated that this compound possesses several pharmacological properties, including anti-diabetic, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3]

Q2: What is the primary application of this compound in experimental research based on current literature?

Current research primarily focuses on the therapeutic potential of this compound in metabolic disorders, particularly type 2 diabetes, and neurodegenerative diseases like Parkinson's.[2][3] In animal models of type 2 diabetes, this compound has been shown to improve glycemic control, lipid metabolism, and liver function, while also reducing inflammation and oxidative stress.[3]

Q3: How should this compound be prepared for in vivo (animal) studies?

For in vivo studies, this compound is typically dissolved in a suitable vehicle for oral administration. While specific solubility information for this compound is not extensively detailed in the provided search results, related compounds with poor aqueous solubility are often formulated using vehicles such as a small percentage of dimethyl sulfoxide (B87167) (DMSO) followed by dilution in saline or corn oil. It is crucial to perform pilot studies to determine the optimal, non-toxic concentration of any organic solvent used. For oral gavage in rats, the administration volume should be carefully calculated based on the animal's body weight.

Q4: What are the key biomarkers to measure when assessing the anti-diabetic effects of this compound in a rat model?

Based on in vivo studies, the following biomarkers are critical for evaluating the anti-diabetic efficacy of this compound:

  • Glycemic Control: Fasting blood glucose and insulin (B600854) levels.

  • Lipid Metabolism: Total cholesterol (TC), triglycerides (TG), and high-density lipoprotein (HDL).[3]

  • Inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3]

  • Oxidative Stress Markers: Superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) (GSH), and malondialdehyde (MDA).[3]

  • Adipokines: Leptin, adiponectin, and resistin.[3]

  • Liver Function: Aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[3]

Troubleshooting Guides

In Vivo Experiments: HFD/STZ-Induced Diabetic Rat Model

Issue: High variability in blood glucose levels among diabetic model rats.

  • Possible Cause: Inconsistent induction of diabetes. The dose of streptozotocin (B1681764) (STZ) and the duration of the high-fat diet (HFD) are critical factors.

  • Troubleshooting Steps:

    • Standardize HFD: Ensure the composition and source of the high-fat diet are consistent throughout the study.

    • Accurate STZ Dosing: Prepare STZ solution fresh in a cold citrate (B86180) buffer (pH 4.5) immediately before injection to prevent degradation.[3] Ensure accurate intraperitoneal (i.p.) injection technique.

    • Fasting: A 12-hour fast before STZ administration can enhance its diabetogenic effect.

    • Confirmation of Diabetes: Establish a clear criterion for diabetes confirmation (e.g., fasting blood glucose > 250 mg/dL) and only include animals that meet this threshold in the study groups.

Issue: Unexpected mortality in the experimental animals.

  • Possible Cause: Toxicity from the vehicle used to dissolve this compound or the STZ injection.

  • Troubleshooting Steps:

    • Vehicle Toxicity: If using an organic solvent like DMSO, ensure the final concentration administered to the animals is well below established toxic levels. Run a vehicle-only control group to assess any adverse effects.

    • STZ Toxicity: High doses of STZ can be toxic. If significant mortality is observed post-injection, consider a slightly lower dose or a different strain of rats known to be less sensitive.

Biochemical Assays

Issue: High background or low signal in ELISA for inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • Possible Cause: Issues with reagent preparation, washing steps, or antibody concentrations.

  • Troubleshooting Steps:

    • Reagent Preparation: Prepare all buffers and standards fresh according to the kit manufacturer's instructions.

    • Washing Technique: Ensure thorough and consistent washing between steps to remove unbound reagents. An automated plate washer can improve consistency.

    • Blocking: Optimize the blocking buffer and incubation time to minimize non-specific binding.

    • Antibody Titration: If developing your own ELISA, perform a titration of the capture and detection antibodies to determine the optimal concentrations.

    • Sample Dilution: Rat serum may contain interfering substances. Diluting the samples in the assay buffer can help reduce background noise.

Issue: Inconsistent results in oxidative stress assays (SOD, CAT, GSH).

  • Possible Cause: Improper tissue homogenization, sample degradation, or issues with the assay reagents.

  • Troubleshooting Steps:

    • Tissue Homogenization: Perform homogenization on ice to prevent enzyme degradation. Use a consistent buffer-to-tissue ratio.

    • Sample Storage: Store tissue homogenates at -80°C and avoid repeated freeze-thaw cycles.

    • Protein Concentration: Normalize the activity of antioxidant enzymes to the total protein concentration of the tissue homogenate to account for variations in sample preparation.

    • Reagent Stability: Some reagents used in these assays are light-sensitive or unstable at room temperature. Follow the manufacturer's storage and handling instructions carefully.

Data Presentation

The following tables summarize the quantitative data from a key in vivo study on this compound in a high-fat diet (HFD) and streptozotocin (STZ) induced diabetic rat model.[3]

Table 1: Effects of this compound on Glycemic Control and Lipid Profile

GroupFasting Blood Glucose (mg/dL)Insulin (µU/mL)Total Cholesterol (mg/dL)Triglycerides (mg/dL)HDL (mg/dL)
Normal Control95.4 ± 4.215.2 ± 1.185.6 ± 5.178.9 ± 4.545.3 ± 2.8
HFD/STZ Control289.7 ± 12.57.8 ± 0.9154.2 ± 8.9145.7 ± 7.828.1 ± 1.9
This compound (10 mg/kg)185.3 ± 9.810.5 ± 1.0112.8 ± 6.7105.4 ± 6.235.8 ± 2.1
This compound (20 mg/kg)135.6 ± 7.512.8 ± 1.298.5 ± 5.992.1 ± 5.540.2 ± 2.5
Glibenclamide (5 mg/kg)120.1 ± 6.913.5 ± 1.392.3 ± 5.488.6 ± 5.142.1 ± 2.6

Table 2: Effects of this compound on Inflammatory Cytokines

GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Normal Control25.4 ± 2.130.1 ± 2.515.8 ± 1.4
HFD/STZ Control78.9 ± 5.685.4 ± 6.245.2 ± 3.8
This compound (10 mg/kg)55.2 ± 4.160.3 ± 4.830.1 ± 2.5
This compound (20 mg/kg)40.1 ± 3.545.8 ± 3.922.5 ± 1.9
Glibenclamide (5 mg/kg)35.8 ± 3.140.2 ± 3.520.1 ± 1.7

Table 3: Effects of this compound on Oxidative Stress Markers in Liver Tissue

GroupSOD (U/mg protein)CAT (U/mg protein)GSH (µmol/g tissue)MDA (nmol/mg protein)
Normal Control125.6 ± 8.958.4 ± 4.115.2 ± 1.22.5 ± 0.2
HFD/STZ Control65.2 ± 5.128.9 ± 2.57.8 ± 0.86.8 ± 0.5
This compound (10 mg/kg)88.9 ± 6.540.1 ± 3.210.5 ± 1.04.5 ± 0.4
This compound (20 mg/kg)105.4 ± 7.848.5 ± 3.812.8 ± 1.13.2 ± 0.3
Glibenclamide (5 mg/kg)115.8 ± 8.252.1 ± 4.014.1 ± 1.22.9 ± 0.2

Experimental Protocols

Induction of Type 2 Diabetes in Rats (HFD/STZ Model)
  • Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-220 g) for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

  • High-Fat Diet (HFD) Feeding: Feed the rats a high-fat diet (e.g., 45-60% of calories from fat) for a period of 2 to 4 weeks to induce insulin resistance.

  • Streptozotocin (STZ) Injection:

    • Fast the rats for 12 hours.

    • Prepare a fresh solution of STZ (e.g., 35-50 mg/kg body weight) in cold 0.1 M citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of the STZ solution.

  • Confirmation of Diabetes:

    • After 72 hours, measure fasting blood glucose levels from a tail vein blood sample using a glucometer.

    • Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.

  • Treatment:

    • Divide the diabetic rats into experimental groups (e.g., diabetic control, this compound low dose, this compound high dose, positive control like Glibenclamide).

    • Administer this compound (e.g., 10 and 20 mg/kg) or the control substance daily via oral gavage for the duration of the study (e.g., 4-6 weeks).[3]

Measurement of Inflammatory Cytokines (ELISA)
  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia. Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes to obtain serum. Store the serum at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits for rat TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's protocol precisely. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate to prevent non-specific binding.

      • Adding standards and diluted serum samples to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric reaction.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Measurement of Oxidative Stress Markers in Liver Tissue
  • Tissue Collection and Homogenization:

    • Euthanize the rats and immediately perfuse the liver with ice-cold saline.

    • Excise a portion of the liver, weigh it, and homogenize it in ice-cold phosphate (B84403) buffer.

    • Centrifuge the homogenate at 4°C and collect the supernatant for analysis.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Use a commercial SOD assay kit. The principle often involves the inhibition of a reaction that produces a colored product by SOD present in the sample.

    • Measure the absorbance and calculate the SOD activity as U/mg of protein.

  • Catalase (CAT) Activity Assay:

    • Use a commercial CAT assay kit. The assay typically measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

    • Monitor the decrease in absorbance due to H₂O₂ consumption and calculate the CAT activity as U/mg of protein.

  • Glutathione (GSH) Assay:

    • Use a commercial GSH assay kit. This assay is often based on the reaction of GSH with a chromogenic reagent.

    • Measure the absorbance and determine the GSH concentration from a standard curve, expressed as µmol/g of tissue.

  • Malondialdehyde (MDA) Assay:

    • Use a commercial MDA (TBARS) assay kit. This assay measures lipid peroxidation by detecting the reaction of MDA with thiobarbituric acid (TBA).

    • Measure the absorbance of the resulting colored product and calculate the MDA concentration as nmol/mg of protein.

Visualizations

Experimental Workflow

experimental_workflow cluster_model_development Diabetes Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatization Acclimatization (1 week) hfd High-Fat Diet (2-4 weeks) acclimatization->hfd stz STZ Injection (35-50 mg/kg) hfd->stz confirmation Diabetes Confirmation (FBG > 250 mg/dL) stz->confirmation grouping Group Allocation confirmation->grouping treatment Daily Oral Gavage (this compound/Controls) (4-6 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, FBG) treatment->monitoring euthanasia Euthanasia & Sample Collection (Blood, Liver) monitoring->euthanasia biochemical Biochemical Assays (Lipids, AST, ALT) euthanasia->biochemical elisa ELISA (TNF-α, IL-6, IL-1β) euthanasia->elisa oxidative_stress Oxidative Stress Assays (SOD, CAT, GSH, MDA) euthanasia->oxidative_stress

Caption: Workflow for in vivo analysis of this compound in a diabetic rat model.

This compound's Potential Anti-Diabetic Signaling Pathways

hirsutidin_signaling cluster_this compound This compound Effects cluster_inflammation Inflammation cluster_insulin Insulin Signaling cluster_adipokines Adipokine Regulation This compound This compound nfkb NF-κB Pathway This compound->nfkb inhibits insulin_receptor Insulin Receptor This compound->insulin_receptor enhances adiponectin Adiponectin This compound->adiponectin increases leptin Leptin This compound->leptin modulates tnf TNF-α nfkb->tnf inhibits il6 IL-6 nfkb->il6 inhibits il1b IL-1β nfkb->il1b inhibits pi3k_akt PI3K/Akt Pathway insulin_receptor->pi3k_akt activates glucose_uptake Glucose Uptake pi3k_akt->glucose_uptake promotes ampk AMPK Activation adiponectin->ampk activates

Caption: Potential signaling pathways modulated by this compound in diabetes.

Troubleshooting Logic for ELISA

elisa_troubleshooting cluster_weak_signal Weak or No Signal cluster_high_background High Background cluster_high_variability High Variability start ELISA Problem reagent_issue Reagent Issue? (Expired, Improperly prepared) start->reagent_issue Weak Signal washing_issue Insufficient Washing? start->washing_issue High Background pipetting_issue Pipetting Error? start->pipetting_issue High Variability antibody_issue Antibody Issue? (Low concentration, Wrong pair) reagent_issue->antibody_issue incubation_issue Incubation Issue? (Too short, Wrong temp) antibody_issue->incubation_issue end Resolution incubation_issue->end blocking_issue Inadequate Blocking? washing_issue->blocking_issue antibody_conc_issue Antibody Concentration Too High? blocking_issue->antibody_conc_issue antibody_conc_issue->end plate_issue Plate Sealing/ Edge Effects? pipetting_issue->plate_issue mixing_issue Inconsistent Mixing? plate_issue->mixing_issue mixing_issue->end

Caption: Troubleshooting decision tree for common ELISA issues.

References

Validation & Comparative

Hirsutidin vs. Cyanidin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant potential of two key anthocyanidins, supported by experimental data and detailed methodologies.

Executive Summary

In the landscape of natural antioxidants, anthocyanidins stand out for their potent free-radical scavenging capabilities. This guide provides a detailed comparison of the antioxidant activity of two such compounds: hirsutidin and cyanidin (B77932). Structurally, cyanidin possesses an ortho-dihydroxy (catechol) group on its B-ring, a feature widely recognized to be crucial for high antioxidant activity. This compound, a methoxylated derivative, is consequently anticipated to exhibit lower antioxidant potential. This comparison is substantiated by available in vitro data and an examination of their structure-activity relationships. While direct comparative studies are limited, this guide collates available data to provide a clear overview for researchers.

Data Presentation: Comparative Antioxidant Activity

The antioxidant capacities of this compound and cyanidin are evaluated using various in vitro assays that measure their ability to neutralize free radicals. The following table summarizes available quantitative data from key antioxidant assays. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

AnthocyanidinDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (TEAC)Oxygen Radical Absorbance Capacity (ORAC)
Cyanidin ~10-30 µM~1.5-4.5 mM Trolox equivalents/mM~3.5 times stronger than Trolox
This compound Data not availableData not availableData not available

Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals; a lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) values express the antioxidant capacity relative to Trolox, a water-soluble vitamin E analog. ORAC values measure the scavenging capacity against peroxyl radicals.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays used to evaluate the antioxidant activity of this compound and cyanidin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test compounds (this compound, cyanidin)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare a series of dilutions of the anthocyanidin samples and the positive control.

  • In a 96-well plate or test tubes, add a specific volume of the sample or standard to a fixed volume of the DPPH solution.

  • Mix and incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[4][5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

  • ABTS

  • Potassium persulfate

  • Ethanol or water

  • Test compounds

  • Positive control (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds.

  • Add a small volume of the test compound to a larger volume of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the decrease in absorbance at 734 nm.

Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.[6][7]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the scavenging capacity of an antioxidant against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe from degradation by these radicals.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Add phosphate buffer, fluorescein, and the antioxidant sample (or Trolox standard) to the wells of the microplate.

  • Incubate the plate at 37°C for a few minutes.

  • Initiate the reaction by adding AAPH solution to all wells.

  • Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes.

Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.[8][9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Inactive State ROS Oxidative Stress (ROS/RNS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Ubiquitination & Degradation Nrf2_active Nrf2 Keap1->Nrf2_active Nrf2 Dissociation ARE ARE Nrf2_active->ARE Translocation to Nucleus & Binding Antioxidant_Genes Antioxidant Response Element (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection Protein Expression

Nrf2-Keap1 Antioxidant Response Pathway

G start Start prep_reagents Prepare Reagents (DPPH, Samples, Control) start->prep_reagents mix Mix Sample/Control with DPPH Solution prep_reagents->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate end End calculate->end

Experimental Workflow for DPPH Assay

References

Hirsutidin in Focus: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Other Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nutraceuticals and drug development, anthocyanins, the natural pigments responsible for the vibrant red, purple, and blue hues of many fruits and vegetables, have garnered significant attention for their potent anti-inflammatory properties. This guide provides a comparative analysis of hirsutidin against other common anthocyanins, offering researchers, scientists, and drug development professionals a synthesis of available experimental data on their anti-inflammatory activities. While direct comparative studies are limited, this report collates quantitative data from various studies to facilitate an objective assessment.

The anti-inflammatory effects of anthocyanins are largely attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. A common mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and other prominent anthocyanins. It is important to note that the data are collated from different studies, and direct comparisons of IC50 values should be made with caution due to variations in experimental conditions.

Table 1: this compound Anti-Inflammatory Activity

TargetAssay SystemObserved EffectSource
TNF-α, IL-6, IL-1βHigh-fat diet/streptozotocin-induced diabetic ratsSignificant reduction in serum levels[1][2]
Neuroinflammatory markersRotenone-induced Parkinsonism in ratsRestoration of levels

Table 2: Comparative Anti-Inflammatory Activity of Other Anthocyanins

AnthocyaninTargetAssay SystemIC50 Value / % InhibitionSource
Cyanidin COX-2Cytokine-induced human intestinal HT-29 cellsHigher efficiency than 5-aminosalicylic acid
TNF-α, IL-6Human neutrophils50% inhibition of TNF-α, 30% inhibition of IL-6
Delphinidin HL-60 cell proliferationHuman leukemia HL-60 cellsIC50 = 40 µM (48h)[3]
Malvidin (B83408) COX-1In vitro enzyme assayIC50 = 12.45 ± 0.70 µM[4]
COX-2In vitro enzyme assayIC50 = 2.76 ± 0.16 µM[4]
Malvidin-3-O-glucoside COX-1In vitro enzyme assayIC50 = 74.78 ± 0.06 µM[4]
COX-2In vitro enzyme assayIC50 = 39.92 ± 3.02 µM[4]
Malvidin-3,5-O-diglucoside COX-1In vitro enzyme assayIC50 = 90.36 ± 1.92 µM[4]
COX-2In vitro enzyme assayIC50 = 66.45 ± 1.93 µM[4]
Pelargonidin PGE2, IL-1β, IL-6, IL-8, TNF-αAcrolein-induced HUVECsSignificant reduction in levels[5]
Peonidin (B1209262) & Malvidin Combination IL-6, IL-1β, IL-8, MCP-1, TNF-α, COX-2LPS-stimulated primary human adipocytesSignificant decrease in mRNA levels[6]

Signaling Pathways and Experimental Workflows

The anti-inflammatory action of many anthocyanins, including the potential mechanism for this compound, is often mediated through the NF-κB signaling pathway. The following diagrams illustrate this key pathway and a general workflow for in vitro anti-inflammatory assays.

Figure 1: NF-κB Signaling Pathway Inhibition by Anthocyanins.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Analysis of Inflammatory Markers cluster_data Data Interpretation A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Pre-treat with Anthocyanin (e.g., this compound) A->B C 3. Stimulate with LPS B->C D 4a. Nitric Oxide (NO) Assay (Griess Reagent) C->D E 4b. Cytokine Assay (ELISA) (e.g., TNF-α, IL-6) C->E F 4c. Protein Expression (Western Blot) (e.g., iNOS, COX-2, p-p65) C->F G 5. Quantify Inhibition (e.g., IC50 calculation) D->G E->G F->G

Figure 2: General Workflow for In Vitro Anti-Inflammatory Assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test anthocyanin (e.g., this compound). After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A control group with LPS alone and a blank group with no treatment are included.

  • Nitrite (B80452) Quantification: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The absorbance is read at approximately 540 nm, and the quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only control.[7][8][9][10]

Pro-inflammatory Cytokine Inhibition Assay (ELISA)

This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 released by immune cells.

  • Cell Culture and Treatment: Similar to the NO assay, macrophages (e.g., RAW 264.7) or other immune cells like peripheral blood mononuclear cells (PBMCs) are seeded and treated with the test anthocyanin followed by stimulation with an inflammatory agent like LPS.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokine (e.g., human or mouse TNF-α or IL-6) are used according to the manufacturer's instructions. Briefly, the supernatant is added to a microplate pre-coated with a capture antibody for the target cytokine. A detection antibody, often biotinylated, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added to produce a colorimetric signal, which is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.[11][12][13][14][15][16][17][18]

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in the inflammatory response.

  • Cell Culture and Protein Extraction: Cells are cultured and treated as described above. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay like the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p65, IκBα). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control protein such as β-actin or GAPDH.[19][20][21][22][23]

References

A Comparative In Vitro Analysis of Hirsutidin and Malvidin: Antioxidant, Anti-inflammatory, and Anticancer Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of two prominent anthocyanidins, Hirsutidin and Malvidin (B83408). While direct comparative studies are limited, this document synthesizes available data to offer insights into their individual and relative potential in various therapeutic areas.

Summary of Biological Activities

Both this compound and Malvidin, belonging to the anthocyanidin class of flavonoids, exhibit a range of promising pharmacological properties in vitro.[1][2] Malvidin, in particular, has been extensively studied for its potent antioxidant, anti-inflammatory, and anticancer effects.[3][4] this compound, an O-methylated anthocyanidin, has also demonstrated significant antioxidant and anti-inflammatory capabilities.[1][5]

Table 1: Comparison of In Vitro Biological Activities

Biological ActivityThis compoundMalvidinKey Findings
Antioxidant Activity Possesses antioxidant properties.[1]Potent scavenger of reactive oxygen species (ROS).[3] Its antioxidant activity is influenced by its structure, with the aglycone form being more active than its glycosides.[6]Malvidin's antioxidant capacity has been more extensively quantified in vitro compared to this compound. Delphinidin has been shown to have a higher capacity to scavenge superoxide (B77818) radicals than malvidin.[3][7]
Anti-inflammatory Activity Demonstrates anti-inflammatory potential.[1][5]Inhibits key inflammatory mediators and pathways.[3] It has been shown to decrease the production of monocyte chemotactic protein-1, intercellular adhesion molecule-1, and vascular cell adhesion molecule-1.[3] It also inhibits the degradation of IκBα and the nuclear translocation of p65.[3]Malvidin shows significant inhibition of COX-1 and COX-2 enzymes, with higher selectivity for COX-2.[8][9] The aglycone form of malvidin is a more potent anti-inflammatory agent than its glycosides.[8][9]
Anticancer Activity Reported to have anticancer properties.[1]Exhibits cytotoxic effects against various cancer cell lines, including leukemia, colon, and breast cancer.[4][7][10] It can induce apoptosis, cause cell cycle arrest, and suppress cell proliferation.[7][10]Malvidin's anticancer activity is attributed to its ability to modulate various signaling pathways.[4][10]

Quantitative Data Comparison

While direct comparative quantitative data is scarce, the following table summarizes available metrics for Malvidin's anti-inflammatory activity.

Table 2: In Vitro Anti-inflammatory Activity of Malvidin and its Glycosides

CompoundTargetIC50 (µM)
Malvidin (Mv)COX-112.45 ± 0.70[8][9]
Malvidin (Mv)COX-22.76 ± 0.16[8][9]
Malvidin 3-O-glucoside (Mv 3-glc)COX-174.78 ± 0.06[8][9]
Malvidin 3-O-glucoside (Mv 3-glc)COX-239.92 ± 3.02[8][9]
Malvidin 3,5-O-diglucoside (Mv 3,5-diglc)COX-190.36 ± 1.92[8][9]
Malvidin 3,5-O-diglucoside (Mv 3,5-diglc)COX-266.45 ± 1.93[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory activity of Malvidin and its derivatives was assessed by measuring the inhibition of COX-1 and COX-2 enzymes. The assay is based on the principle of monitoring the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, were then determined.[8][9]

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the compounds on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The MTT enters the cells and passes into the mitochondria where it is reduced to an insoluble, colored formazan (B1609692) product. The cells are then solubilized, and the released, solubilized formazan is measured spectrophotometrically. The intensity of the color is proportional to the number of viable cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. In the context of this compound and Malvidin studies, this technique is used to measure the expression levels of proteins involved in inflammatory and apoptotic pathways, such as NF-κB (p65), IκBα, and caspases. The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. The bound antibodies are then detected using a secondary antibody conjugated to an enzyme that produces a detectable signal.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by these anthocyanidins and a typical experimental workflow for their in vitro evaluation.

G cluster_0 Inflammatory Stimulus (e.g., TNF-α) cluster_1 Malvidin Intervention cluster_2 Cellular Response TNF-α TNF-α IκBα_degradation IκBα Degradation TNF-α->IκBα_degradation Malvidin Malvidin Malvidin->IκBα_degradation Inhibits p65_translocation p65 Nuclear Translocation Malvidin->p65_translocation Inhibits IκBα_degradation->p65_translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (MCP-1, ICAM-1, VCAM-1) p65_translocation->Pro_inflammatory_genes

Caption: Malvidin's anti-inflammatory mechanism via NF-κB pathway inhibition.

G cluster_0 Experimental Design cluster_1 Assays cluster_2 Data Analysis start Cancer Cell Culture treatment Treatment with This compound or Malvidin start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot analysis Quantitative Analysis (IC50, Protein Levels) viability->analysis apoptosis->analysis western_blot->analysis conclusion Conclusion on Anticancer Efficacy analysis->conclusion

Caption: Workflow for in vitro anticancer activity assessment.

References

Hirsutidin: A Promising Hepatoprotective Agent - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the hepatoprotective mechanisms of Hirsutidin, an O-methylated anthocyanidin found in sources like Catharanthus roseus.[1] We present a detailed comparison of its efficacy with other hepatoprotective agents, supported by experimental data. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for liver injury.

Introduction to this compound and its Hepatoprotective Potential

Drug-induced liver injury (DILI) is a significant cause of acute liver failure, and its management remains a clinical challenge.[2] The primary treatment for DILI is the immediate withdrawal of the offending drug.[3][4][5] In some cases, treatments like N-acetylcysteine (NAC) for acetaminophen (B1664979) overdose, or corticosteroids for DILI with autoimmune features, are used.[2][6] However, the need for effective and broadly applicable hepatoprotective agents persists.

This compound has emerged as a compound of interest due to its potent antioxidant and anti-inflammatory properties.[1][7][8] Studies have demonstrated its ability to protect the liver from alcohol-induced damage by mitigating oxidative stress and inflammation.[1][7] This guide delves into the molecular mechanisms underlying this compound's protective effects and compares its performance with established and alternative therapeutic options.

Comparative Efficacy of this compound

The hepatoprotective effects of this compound have been evaluated in animal models of alcohol-induced liver injury. The data presented below summarizes its efficacy in comparison to a control group and highlights its dose-dependent protective effects.

Table 1: Effect of this compound on Liver Function Markers in Alcohol-Induced Liver Injury in Mice

GroupDoseALT (U/L)AST (U/L)ALP (U/L)Direct Bilirubin (mg/dL)Albumin (g/dL)
Normal Control-28.5 ± 2.145.3 ± 3.5112.7 ± 8.90.21 ± 0.024.8 ± 0.3
Ethanol (B145695) (EtOH) Control5 mL/kg89.4 ± 6.7125.1 ± 9.8245.6 ± 18.20.89 ± 0.072.9 ± 0.2
This compound10 mg/kg55.2 ± 4.382.6 ± 6.1178.4 ± 13.50.53 ± 0.043.9 ± 0.3
This compound20 mg/kg41.8 ± 3.263.9 ± 5.4145.9 ± 11.70.38 ± 0.034.3 ± 0.3
This compound per se20 mg/kg27.9 ± 2.044.8 ± 3.3111.5 ± 8.50.22 ± 0.024.7 ± 0.3
*Data are presented as mean ± SEM (n=6). *p < 0.001 vs. EtOH Control. Data extracted from a study on alcohol-induced liver injury in mice.[1]

Table 2: Effect of this compound on Oxidative Stress Markers in Alcohol-Induced Liver Injury in Mice

GroupDoseMDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)GSH (µg/mg protein)
Normal Control-1.2 ± 0.118.5 ± 1.445.2 ± 3.625.8 ± 2.1
Ethanol (EtOH) Control5 mL/kg3.8 ± 0.38.2 ± 0.721.7 ± 1.811.3 ± 0.9
This compound10 mg/kg2.5 ± 0.212.9 ± 1.131.4 ± 2.518.7 ± 1.5
This compound20 mg/kg1.9 ± 0.115.8 ± 1.338.9 ± 3.122.4 ± 1.8
This compound per se20 mg/kg1.3 ± 0.118.1 ± 1.444.8 ± 3.525.2 ± 2.0
*Data are presented as mean ± SEM (n=6). *p < 0.001 vs. EtOH Control. Data extracted from a study on alcohol-induced liver injury in mice.[1]

Table 3: Effect of this compound on Inflammatory Cytokines in Alcohol-Induced Liver Injury in Mice

GroupDoseTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)IL-12 (pg/mL)IFN-γ (pg/mL)
Normal Control-25.3 ± 2.018.7 ± 1.530.1 ± 2.445.2 ± 3.655.8 ± 4.5
Ethanol (EtOH) Control5 mL/kg85.6 ± 6.865.4 ± 5.298.7 ± 7.9135.4 ± 10.8158.2 ± 12.7
This compound10 mg/kg58.2 ± 4.744.1 ± 3.565.8 ± 5.392.3 ± 7.4105.6 ± 8.4
This compound20 mg/kg43.7 ± 3.532.9 ± 2.649.2 ± 3.968.1 ± 5.478.3 ± 6.3
This compound per se20 mg/kg26.1 ± 2.119.2 ± 1.531.5 ± 2.546.8 ± 3.757.1 ± 4.6
*Data are presented as mean ± SEM (n=6). *p < 0.001 vs. EtOH Control. Data extracted from a study on alcohol-induced liver injury in mice.[1]

Comparison with Other Hepatoprotective Agents

While direct comparative studies between this compound and other agents like Silymarin or NAC in the same experimental model are limited, a qualitative comparison can be made based on their known mechanisms.

  • Silymarin: A well-known natural compound used for liver disorders, Silymarin acts as an antioxidant and membrane stabilizer.[9] Its mechanism involves scavenging free radicals and inhibiting lipid peroxidation, similar to this compound.

  • N-acetylcysteine (NAC): The standard antidote for acetaminophen-induced liver injury, NAC replenishes glutathione (B108866) (GSH) stores.[2] this compound also demonstrates the ability to restore GSH levels, suggesting a shared mechanistic pathway in mitigating oxidative stress.[1]

  • Glucocorticoids: Used in DILI with autoimmune features, these agents suppress the immune response.[6] this compound's anti-inflammatory effects, demonstrated by the reduction of pro-inflammatory cytokines, suggest a potential role in modulating inflammatory responses in the liver, though its mechanism is likely more targeted towards oxidative stress-induced inflammation rather than autoimmune processes.[1]

Mechanistic Insights: Signaling Pathways

This compound exerts its hepatoprotective effects by modulating key signaling pathways involved in oxidative stress and inflammation.

a) Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins.[10][11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of genes encoding antioxidant enzymes, including Heme Oxygenase-1 (HO-1).[11] this compound is believed to activate this pathway, leading to an enhanced antioxidant defense system.[12]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., from Alcohol) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH) HO1->Antioxidant_Enzymes Upregulates Hepatoprotection Hepatoprotection Antioxidant_Enzymes->Hepatoprotection

Figure 1: this compound's activation of the Nrf2/HO-1 pathway.

b) NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[13] In response to stimuli such as oxidative stress, NF-κB becomes activated and promotes the expression of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[13] this compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the inflammatory response in the liver.[12]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., Alcohol metabolites) Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free Releases NF-κB NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nuc->Inflammatory_Genes Activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Liver_Injury Liver Injury Inflammation->Liver_Injury

Figure 2: this compound's inhibition of the NF-κB pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of hepatoprotective agents.

a) Animal Model of Alcohol-Induced Liver Injury

  • Animals: Male C57BL/6J mice are commonly used.[1]

  • Induction of Injury: Mice are administered ethanol (EtOH) to induce liver injury. A typical protocol involves oral gavage of EtOH (5 g/kg body weight) daily for a specified period (e.g., 4 weeks). For acute injury models, a single intraperitoneal injection of a higher concentration of EtOH (e.g., 5 mL/kg of 56% EtOH) can be used.[1][14]

  • Treatment: this compound is administered orally at different doses (e.g., 10 and 20 mg/kg) for the duration of the study.[1]

  • Sample Collection: At the end of the experimental period, blood and liver tissues are collected for biochemical and histopathological analysis.[1]

Experimental_Workflow start Start: Acclimatization of Mice grouping Random Grouping of Mice (Normal, EtOH, this compound groups) start->grouping treatment Daily Oral Administration (Vehicle, EtOH, this compound) grouping->treatment injury Induction of Liver Injury (Chronic or Acute EtOH) treatment->injury collection Sample Collection (Blood and Liver Tissue) injury->collection analysis Biochemical & Histopathological Analysis collection->analysis end End: Data Interpretation analysis->end

Figure 3: General experimental workflow for animal studies.

b) Biochemical Assays

  • Liver Function Tests (ALT, AST, ALP, Bilirubin, Albumin): Serum levels of these markers are measured using commercially available kits according to the manufacturer's instructions.[15][16][17]

  • Oxidative Stress Markers:

    • Malondialdehyde (MDA): Measured in liver homogenates as an indicator of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) assay.[18]

    • Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (GSH): The activities of these antioxidant enzymes in liver homogenates are determined using specific assay kits.[19][20][21]

  • Inflammatory Cytokines (TNF-α, IL-1β, IL-6): Levels of these cytokines in serum or liver homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[22][23][24][25][26]

Protocol for Alanine (B10760859) Aminotransferase (ALT) Assay: [15]

  • Prepare serum samples from collected blood.

  • Add 10 µl of each sample or standard in duplicate to microplate wells.

  • Add 50 µl of ALT Reagent Solution to the wells and incubate at 37°C for 30 minutes.

  • Add 50 µl of DNPH Color Solution and incubate for 10 minutes at 37°C.

  • Add 200 µl of 0.5 M NaOH to each well.

  • Read the absorbance at 510 nm using a microplate reader.

  • Construct a standard curve and calculate the ALT concentration in the samples.

Protocol for Superoxide Dismutase (SOD) Activity Assay: [20][27]

  • Prepare liver tissue homogenates.

  • The assay is based on the inhibition of nitroblue tetrazolium (NBT) reduction by the xanthine-xanthine oxidase system, which generates superoxide radicals.

  • The reaction mixture contains the sample, xanthine (B1682287), NBT, and xanthine oxidase in a suitable buffer.

  • The absorbance is measured spectrophotometrically at 560 nm.

  • One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

Protocol for TNF-α ELISA: [25]

  • Coat a 96-well microplate with a capture antibody specific for TNF-α.

  • Block non-specific binding sites.

  • Add standards and samples (serum or liver homogenate) to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate and wash, then add a substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the TNF-α concentration from the standard curve.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent hepatoprotective agent, acting through the modulation of the Nrf2/HO-1 and NF-κB signaling pathways to counteract oxidative stress and inflammation. Its efficacy in animal models of alcohol-induced liver injury is promising.

Future research should focus on:

  • Direct, head-to-head comparative studies of this compound with standard hepatoprotective drugs like Silymarin and NAC in various models of liver injury.

  • Elucidation of the upstream molecular targets of this compound in its interaction with the Nrf2 and NF-κB pathways.

  • Preclinical safety and pharmacokinetic studies to evaluate its potential for clinical development.

This guide provides a solid foundation for researchers interested in the therapeutic potential of this compound. The presented data and protocols are intended to facilitate further investigation into this promising natural compound for the treatment of liver diseases.

References

In Vivo Comparative Analysis of Hirsutidin and its Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This guide provides a comparative overview of the in vivo performance of Hirsutidin, an O-methylated anthocyanidin, and its corresponding glycosides. Direct in vivo comparative studies on this compound and its specific glycosides are limited in publicly available literature. Therefore, this guide synthesizes findings from in vivo studies on this compound and draws upon established principles of flavonoid and anthocyanin pharmacology to infer the likely comparative behavior of its glycosides.

The available data from preclinical studies in rodent models demonstrate that this compound possesses significant anti-diabetic, anti-inflammatory, and neuroprotective properties. While the aglycone (this compound) is likely more readily absorbed, its glycosidic forms are predicted to exhibit enhanced stability and a more prolonged presence in systemic circulation. This suggests that this compound glycosides may offer comparable or potentially superior biological activity in vivo due to their altered pharmacokinetic profile.

Data Presentation

Pharmacokinetic Profile: A Comparative Inference
ParameterThis compound (Aglycone)This compound GlycosidesRationale
Absorption Potentially more rapid initial absorption in the upper gastrointestinal tract.Slower absorption; may require enzymatic hydrolysis by gut microbiota to the aglycone before absorption.[2]Aglycones are generally more lipophilic and can be absorbed directly, while glycosides are larger and more polar molecules.
Bioavailability May exhibit lower overall bioavailability due to rapid metabolism in the gut and liver.[4]May have comparable or even higher overall bioavailability due to increased stability in the gastrointestinal tract, leading to a longer window for absorption.[1][3]Glycosylation can protect the core flavonoid structure from degradation.[3][6]
Metabolism Undergoes extensive phase II metabolism (glucuronidation and sulfation) in the intestines and liver.Metabolized by colonic microflora to the aglycone and other smaller phenolic compounds. The absorbed aglycone then undergoes phase II metabolism.[7]The sugar moiety must be cleaved before the aglycone can be extensively metabolized by host enzymes.
Plasma Half-life Likely to have a shorter plasma half-life due to rapid metabolism and clearance.Expected to have a longer mean residence time in plasma.[1][2]The slower absorption and metabolism of glycosides contribute to their prolonged presence in circulation.
Efficacy Demonstrates potent biological activity in various in vivo models.May exhibit similar or enhanced in vivo efficacy due to sustained plasma concentrations of the parent compound and its metabolites.[1]A longer half-life can lead to more sustained target engagement.
In Vivo Efficacy of this compound

The following table summarizes the observed in vivo effects of this compound (aglycone) in various preclinical models.

Therapeutic AreaAnimal ModelDosageKey FindingsReference
Type 2 Diabetes High-fat diet and streptozotocin-induced diabetic rats10 and 20 mg/kg daily for six weeksSignificantly improved glycemic control, lipid metabolism, and liver function. Reduced oxidative stress and inflammation (decreased IL-6, IL-1β, TNF-α). Normalized levels of adiponectin, leptin, and resistin.[5][8][9][10][11][5][8][9][10][11]
Parkinson's Disease Rotenone-induced Parkinsonism in rats10 mg/kg for 28 daysExhibited neuroprotective effects by improving behavioral outcomes. Restored levels of neuroinflammatory markers, neurotransmitters, and endogenous antioxidants.[12][12]
Renal Toxicity Cisplatin-induced renal toxicity in male Wistar rats10 mg/kg for 25 daysAlleviated renal injury by reducing serum urea, uric acid, and creatinine. Restored antioxidant enzyme activities and decreased inflammatory markers (TNF-α, IL-1β, IL-6, and NF-κB).[10]

Experimental Protocols

General In Vivo Administration Protocol for Flavonoids

This protocol is a generalized representation based on common practices in in vivo flavonoid research.[5]

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) are frequently used.

  • Acclimatization: Animals are acclimatized for a minimum of one week in a controlled environment with a 12-hour light/dark cycle, and with ad libitum access to standard laboratory chow and water. A flavonoid-free diet is crucial to prevent analytical interference.

  • Compound Administration: The test compound (this compound or its glycoside) is administered orally via gavage. The compound is typically dissolved or suspended in a suitable vehicle such as water, saline, or a solution containing a small percentage of an organic solvent like DMSO or ethanol.

  • Blood Sampling: For pharmacokinetic studies, blood samples are collected at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Tissue Harvesting: For tissue distribution and biomarker analysis, animals are euthanized at the end of the study period, and relevant organs are harvested.

  • Sample Analysis: Plasma and tissue homogenates are analyzed using validated analytical methods such as HPLC or LC-MS/MS to quantify the concentration of the parent compound and its metabolites.

This compound in a Type 2 Diabetes Rat Model

The following protocol was utilized in a study investigating the anti-diabetic effects of this compound.[5][13]

  • Induction of Diabetes: A Type 2 diabetes model was induced in rats using a high-fat diet (HFD) regimen combined with a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 50 mg/kg, formulated in a 0.1 M cold citrate (B86180) buffer (pH 4.5).

  • Treatment Groups: The diabetic rats were divided into groups and treated daily for six weeks with either this compound (10 and 20 mg/kg), a standard drug (glimepiride, 5 mg/kg), or the vehicle.

  • Biochemical Analysis: At the end of the treatment period, various biochemical parameters were assessed, including blood glucose, insulin, lipid profile (total cholesterol, triglycerides, HDL), liver enzymes (AST, ALT), inflammatory cytokines (IL-6, IL-1β, TNF-α), and markers of oxidative stress (MDA, CAT, SOD, GSH). Levels of adiponectin, leptin, and resistin were also measured.

Mandatory Visualization

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Data Collection & Analysis Animal_Model Rodent Model (e.g., Wistar Rats) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Grouping Group Assignment Acclimatization->Grouping Disease_Induction Disease Induction (e.g., HFD + STZ) Grouping->Disease_Induction Treatment Daily Oral Gavage (this compound / Glycoside) Disease_Induction->Treatment Blood_Sampling Pharmacokinetic Blood Sampling Treatment->Blood_Sampling Tissue_Harvesting Tissue Harvesting (End of Study) Treatment->Tissue_Harvesting Biochemical_Analysis Biochemical & Biomarker Analysis Blood_Sampling->Biochemical_Analysis Tissue_Harvesting->Biochemical_Analysis Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis

In vivo experimental workflow for evaluating this compound and its glycosides.

signaling_pathway cluster_stimulus Pathological Stimuli cluster_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., from HFD/STZ) NFkB NF-κB Activation Oxidative_Stress->NFkB Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Inflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Insulin_Resistance Insulin Resistance Inflammatory_Cytokines->Insulin_Resistance Insulin_Resistance->Cellular_Damage This compound This compound This compound->Oxidative_Stress Inhibits This compound->NFkB Inhibits This compound->Inflammatory_Cytokines Inhibits

Proposed anti-inflammatory and antioxidant signaling pathway of this compound.

References

A Researcher's Guide to the Cross-Validation of Analytical Methods for Hirsutidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is fundamental to ensuring the quality, efficacy, and safety of therapeutic products. Hirsutidin, an O-methylated anthocyanidin, is a flavonoid of growing interest. The selection and validation of an appropriate analytical method are critical for obtaining reliable and reproducible data in phytochemical analysis, pharmacokinetic studies, and quality control.

This guide provides an objective comparison of the two most common analytical methods for the quantification of this compound and similar flavonoids: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). The cross-validation of these methods is essential to verify that a chosen technique is fit for its intended purpose and to ensure consistency across different studies or laboratories.[1] This process involves evaluating key performance parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1]

Comparative Analysis of Analytical Methods

The choice between HPLC-DAD and UPLC-MS/MS depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the specificity needed for the analysis.[1] While HPLC-DAD is a robust and widely accessible technique suitable for routine quality control, UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies where trace-level quantification is necessary.

Data Presentation: Performance Characteristics

The following table summarizes representative performance parameters for HPLC-DAD and UPLC-MS/MS methods for the analysis of this compound and structurally related anthocyanins. Due to limited literature specifically on this compound, the data presented are representative values derived from studies on similar O-methylated or common anthocyanins.

Validation ParameterHPLC-DAD (Representative)UPLC-MS/MS (Representative)
Linearity (R²) > 0.999[2]> 0.995[3]
Limit of Detection (LOD) 0.42 µg/mL[2]< 2.3 ng/mL[4]
Limit of Quantitation (LOQ) 1.26 µg/mL[2]< 8.1 ng/mL[4]
Accuracy (% Recovery) 90 - 110%[5]92.3 - 104.8%[3]
Precision (% RSD) < 2%Intra-day: < 6.1% Inter-day: < 7.7%[3]

Experimental Workflows and Logical Relationships

A crucial step in drug development and analytical science is ensuring that results are consistent and transferable between different methods or laboratories. Cross-validation provides a systematic approach to compare the performance of two distinct analytical methods.

G cluster_0 Method A (e.g., Established HPLC-DAD) cluster_1 Method B (e.g., New UPLC-MS/MS) cluster_2 Statistical Comparison A_prep Sample Preparation A_run HPLC-DAD Analysis A_prep->A_run A_data Data Acquisition & Processing A_run->A_data Stat_Comp Compare Results (e.g., Bland-Altman, Regression) A_data->Stat_Comp B_prep Sample Preparation B_run UPLC-MS/MS Analysis B_prep->B_run B_data Data Acquisition & Processing B_run->B_data B_data->Stat_Comp Conclusion Method Equivalence Assessed Stat_Comp->Conclusion Sample Select Incurred Study Samples (n > 20) Sample->A_prep Aliquot 1 Sample->B_prep Aliquot 2

Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods for this compound quantification.

Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the routine analysis of flavonoids in herbal extracts and pharmaceutical formulations.

  • Instrumentation : A standard HPLC system equipped with a Diode-Array Detector (DAD).

  • Sample Preparation :

    • Extract the sample containing this compound using an acidified methanol (B129727) solution (e.g., methanol with 1% formic acid).[6]

    • Use sonication or vortexing to ensure complete extraction.

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A gradient elution is typically used.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Flow Rate : 1.0 mL/min.

    • Detection : DAD detection at the maximum absorbance wavelength for this compound (typically around 520-530 nm for anthocyanins).[6]

  • Quantification : A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration in the sample is determined from this curve.

Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers higher sensitivity and selectivity, making it ideal for analyzing complex biological matrices like plasma or urine.[3]

  • Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation (for Plasma) :

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 300 µL of acetonitrile.[3]

    • Vortex for 1-2 minutes, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase and inject it into the UPLC system.

  • Chromatographic and Mass Spectrometric Conditions :

    • Column : UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[3]

    • Mobile Phase :

      • Solvent A: Water with 0.1% formic acid.[3]

      • Solvent B: Acetonitrile with 0.1% formic acid.[3]

    • Flow Rate : 0.4 mL/min.[3]

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Detection : Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[3]

References

Assessing the Specificity of Hirsutidin's Biological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a bioactive compound is paramount. This guide provides a comparative analysis of the biological effects of Hirsutidin, a naturally occurring O-methylated anthocyanidin, against other flavonoids. By presenting available experimental data, detailed protocols, and pathway visualizations, this document aims to offer a clear perspective on the current understanding of this compound's selectivity.

This compound has demonstrated a range of pharmacological properties, including antioxidant, anti-inflammatory, and antidiabetic activities.[1] However, a comprehensive assessment of its target specificity is crucial for its potential development as a therapeutic agent. This guide synthesizes the available data to facilitate a comparative evaluation.

Quantitative Comparison of Inhibitory Activities

To objectively assess the specificity of this compound, its inhibitory activity against key cellular enzymes is compared with that of other well-characterized flavonoids. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various flavonoids against phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cell signaling pathways.

FlavonoidTarget EnzymeIC50 (µM)
This compound PI3Kα Data Not Available
MyricetinPI3Kα1.8[1]
QuercetinPI3Kα3.8[1]
FisetinPI3Kα5.9[1]
LuteolinPI3Kα8.0[1]
ApigeninPI3Kα12.0[1]
KaempferolPI3Kα25.0[1]

Note: The absence of publicly available, direct experimental data for this compound's IC50 value against a broad panel of kinases, including PI3Kα, is a significant limitation in assessing its specificity. The antidiabetic effects of this compound observed in in-vivo studies suggest potential interactions with pathways involving PI3K/Akt, but direct enzymatic inhibition data is needed for confirmation.

Signaling Pathway Modulation

This compound has been implicated in the modulation of key signaling pathways related to metabolism and inflammation. In silico docking studies and in vivo experiments in diabetic rat models suggest that this compound may exert its effects through the PI3K/Akt and MAPK signaling pathways.

The PI3K/Akt pathway is a crucial regulator of cell growth, survival, and metabolism. In silico models have shown that this compound has a strong binding affinity for key proteins in this pathway. This suggests a potential mechanism for its observed antidiabetic effects, such as improved glycemic control and lipid metabolism.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K ? Receptor Receptor Tyrosine Kinase Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effects (Glucose Metabolism, Cell Survival) Akt->Downstream Inhibition->PI3K MAPK_Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK ? Stimuli Inflammatory Stimuli Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Inhibition->MAPKKK HTRF_Workflow cluster_0 Kinase Reaction cluster_1 Detection A Compound + Kinase + Substrate B Add ATP A->B C Incubate B->C D Add HTRF Reagents C->D E Incubate D->E F Read Plate E->F ADPGlo_Workflow Start Kinase Reaction (Compound + Kinase + Substrate + ATP) Incubate1 Incubate Start->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate1->Add_ADP_Glo Incubate2 Incubate Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate2->Add_Detection Incubate3 Incubate Add_Detection->Incubate3 Measure Measure Luminescence Incubate3->Measure

References

A Comparative Guide to the Potency of Hirsutidin and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological potency of hirsutidin relative to three other well-researched flavonoids: quercetin, luteolin, and apigenin (B1666066). The objective is to offer a clear, data-driven comparison of their antioxidant, anti-inflammatory, and anticancer activities to inform future research and drug development efforts. While extensive quantitative data is available for quercetin, luteolin, and apigenin, research on the specific in vitro potency of this compound is still emerging. This guide presents the available data for all four flavonoids, highlighting areas where further investigation is needed.

Comparative Analysis of Bioactivity

The potency of flavonoids is typically evaluated through various in vitro assays that measure their ability to inhibit specific biological processes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, representing the concentration required to inhibit a biological process by 50%.

Antioxidant Activity

The antioxidant capacity of flavonoids is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Lower IC50 values in these assays indicate greater antioxidant potency.

Table 1: Comparative Antioxidant Potency of Flavonoids (IC50 values)

FlavonoidDPPH Assay (µg/mL)ABTS Assay (µg/mL)
This compound Data not availableData not available
Quercetin 0.55 - 19.17[1][2][3]1.17 - 1.89[1][4]
Luteolin ~ Strong antioxidant[5]Data not available
Apigenin Ineffective in some assays[5]Data not available

Note: The antioxidant activity of flavonoids can vary depending on the specific assay conditions.

Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids is commonly evaluated by measuring their ability to inhibit the production of nitric oxide (NO) and the activity of cyclooxygenase (COX) enzymes in cell-based assays.

Table 2: Comparative Anti-inflammatory Potency of Flavonoids (IC50 values)

FlavonoidNO Production Inhibition (µM)COX-2 Inhibition (µM)
This compound Data not availableData not available
Quercetin Data not availableData not available
Luteolin 6.9[5]Potent inhibitor[6]
Apigenin Data not availableData not available

Note: Anti-inflammatory activity can be cell-type and stimulus-dependent.

Qualitative evidence suggests this compound has anti-inflammatory effects by inhibiting pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α.[5] Luteolin has demonstrated potent anti-inflammatory activity, with a reported IC50 value of 6.9 µM for NO production inhibition in microglial cells.[5]

Anticancer Activity

The anticancer potency of flavonoids is often determined by their cytotoxicity against various cancer cell lines, measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 3: Comparative Anticancer Potency of Apigenin in Various Cancer Cell Lines (IC50 values from MTT Assay)

Cell LineCancer TypeIC50 (µM)
JurkatAcute T-cell leukemia~60[7]
BxPC-3Pancreatic cancer23 (24h), 12 (48h)[7]
PANC-1Pancreatic cancer71 (24h), 41 (48h)[7]
Caki-1Renal cell carcinoma23-50[7]
HeLaCervical cancer10 (72h)[8][9]
SiHaCervical cancer68 (72h)[8][9]
CaSkiCervical cancer76 (72h)[8][9]
C33ACervical cancer40 (72h)[8][9]
HL60Myeloid leukemia30[10]
HT29Colorectal cancer12.5 - 50
MDA-MB-231Breast cancer50.83 (48h)[10]
KKU-M055Cholangiocarcinoma78 (24h), 61 (48h)

Note: The IC50 values for anticancer activity are highly dependent on the cancer cell line and the duration of exposure to the compound.

While this compound is reported to have anticancer properties, specific IC50 values from in vitro cytotoxicity assays are not yet widely available.[5] Apigenin has been extensively studied and demonstrates a broad spectrum of anticancer activity against various cancer cell lines, with IC50 values ranging from the low micromolar to higher concentrations depending on the cell type.[7][8][9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the standard protocols for the key assays mentioned in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.

  • Reaction mixture: Various concentrations of the test flavonoid are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay

This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophage cell lines (e.g., RAW 264.7).

  • Cell Culture: Macrophage cells are cultured in appropriate media.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test flavonoid for a specific duration.

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • Griess Reaction: After a set incubation period, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Measurement: The absorbance is measured at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the stimulated, untreated control, and the IC50 value is determined.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test flavonoid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (around 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

This compound Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound are still under investigation. However, in vivo studies suggest its involvement in:

  • Antioxidant Defense: Enhancing the expression and activity of antioxidant enzymes.[5]

  • Anti-inflammatory Response: Downregulating the production of pro-inflammatory cytokines.[5]

Hirsutidin_Pathway This compound This compound AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GSH) This compound->AntioxidantEnzymes Upregulates ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) This compound->ProInflammatoryCytokines Downregulates OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress Reduces Inflammation Inflammation ProInflammatoryCytokines->Inflammation Mediates

Caption: Putative mechanism of this compound's action.

Quercetin, Luteolin, and Apigenin Signaling Pathways

Quercetin, luteolin, and apigenin are known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Flavonoid_Signaling cluster_flavonoids Flavonoids cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Quercetin Quercetin NFkB NF-κB Pathway Quercetin->NFkB Inhibits MAPK MAPK Pathway Quercetin->MAPK Modulates PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Inhibits Luteolin Luteolin Luteolin->NFkB Inhibits Luteolin->MAPK Modulates Luteolin->PI3K_Akt Inhibits Apigenin Apigenin Apigenin->NFkB Inhibits Apigenin->MAPK Modulates Apigenin->PI3K_Akt Inhibits Inflammation Inflammation NFkB->Inflammation Promotes Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Regulates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Cell_Proliferation Promotes

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of hirsutidin and its structurally related anthocyanidin compounds. By examining the available experimental data, we explore the structure-activity relationships (SAR) that govern their antioxidant, anti-inflammatory, and anticancer properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction to this compound and its Analogs

This compound is an O-methylated anthocyanidin, a type of flavonoid pigment found in various plants.[1] Like other anthocyanidins, this compound and its analogs, such as malvidin (B83408), peonidin, and cyanidin, are of significant interest due to their diverse pharmacological activities. These compounds share a common flavylium (B80283) cation core structure but differ in the pattern of hydroxylation and methoxylation on the B-ring. These structural variations are critical determinants of their biological efficacy. Understanding the SAR of this class of compounds is crucial for the design and development of novel therapeutic agents.

Comparative Biological Activity: A Quantitative Overview

The biological activities of this compound and its analogs are primarily attributed to their antioxidant and anti-inflammatory properties. The following tables summarize the available quantitative data from various in vitro studies, providing a basis for comparing their relative potencies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Antioxidant Activity

The antioxidant capacity of anthocyanidins is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on their B-ring. Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity, while methoxylation can have varied effects.[2][3]

CompoundDPPH Radical Scavenging (IC50, µM)Superoxide (B77818) Radical Scavenging Activity (Relative Order)
This compound Data not availableData not available
Cyanidin ~4.85High
Delphinidin ~3.74Highest
Petunidin (B3231668) Data not availableHigh
Malvidin Data not availableModerate
Peonidin Data not availableLow

Note: IC50 values are compiled from various sources and should be considered relative indicators of potency.[4] The superoxide radical scavenging activity is presented in a relative order based on comparative studies.[4]

Anti-inflammatory Activity
Anticancer Activity

The anticancer activity of anthocyanidins has been evaluated against various cancer cell lines. The substitution pattern on the B-ring appears to play a significant role in their cytotoxic effects.[2]

CompoundCell LineAntiproliferative Activity (IC50, µM)
This compound Data not availableData not available
Malvidin HT-29 (Colon Cancer)~62.22 (at 72h)[8]
Cyanidin HT-29 (Colon Cancer)Data not available
Delphinidin HT-29 (Colon Cancer)Potent activity reported[2]
Petunidin HT-29 (Colon Cancer)Potent activity reported[2]

Note: The IC50 value for malvidin is from a specific study and serves as an example of the cytotoxic potential of this class of compounds.[8] A study on six common dietary anthocyanidins found that delphinidin, malvidin, and petunidin showed the greatest ability to inhibit the growth of HT29 cells at a concentration of 1000 μM.[2]

Key Structure-Activity Relationships

The analysis of the available data reveals several key SAR trends for this compound and related anthocyanidins:

  • Hydroxylation: An increase in the number of hydroxyl groups on the B-ring generally leads to enhanced antioxidant activity.[2] The ortho-dihydroxy (catechol) structure in the B-ring, as seen in cyanidin, is a significant contributor to high antioxidant capacity.[9]

  • Methoxylation: The effect of O-methylation on the B-ring is more complex. While methoxylation can increase the stability of the molecule, it may decrease its antioxidant potential in some assays by reducing the hydrogen-donating ability of the phenolic hydroxyl groups.[2][3]

  • Glycosylation: The presence of sugar moieties (glycosides) generally decreases the anticancer activity of anthocyanidins.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the biological activities of this compound and its analogs.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • Assay Procedure: Add a specific volume of the test compound at various concentrations to a 96-well plate. Add the DPPH solution to each well. A control well should contain the solvent instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.[9]

Cell Viability Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed the desired cancer cell line (e.g., HT-29) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Anti-inflammatory Activity Assay

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (e.g., TNF-α)

  • Cell Culture and Stimulation: Culture appropriate cells (e.g., macrophages like RAW 264.7) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compounds for a specific time.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-TNF-α followed by streptavidin-HRP).

    • Add a substrate that produces a colorimetric signal upon reaction with the enzyme.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculation: Determine the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key structural and functional aspects of this compound and its related compounds.

Core Anthocyanidin Structure and Key Analogs cluster_core Anthocyanidin Core cluster_analogs B-Ring Substitutions Core { |  O |  |  OH |  } | { |  OH |  } This compound This compound OCH3 OH OCH3 Malvidin Malvidin OCH3 OH OCH3 Peonidin Peonidin OCH3 OH H Cyanidin Cyanidin OH OH H General Experimental Workflow for In Vitro Activity Assessment start Start compound Prepare this compound and Analogs start->compound treatment Treat Cells with Compounds compound->treatment culture Cell Culture (e.g., Cancer Cells, Macrophages) culture->treatment assay Perform Biological Assay treatment->assay antioxidant Antioxidant Assay (e.g., DPPH) assay->antioxidant Antioxidant antiinflammatory Anti-inflammatory Assay (e.g., ELISA) assay->antiinflammatory Anti-inflammatory anticancer Anticancer Assay (e.g., MTT) assay->anticancer Anticancer data Data Collection and Analysis antioxidant->data antiinflammatory->data anticancer->data sar Structure-Activity Relationship Analysis data->sar end End sar->end Simplified Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription This compound This compound & Analogs This compound->NFkB inhibits

References

A Comparative Guide to the Bioavailability of Advanced Hirsutidin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hirsutidin, an O-methylated anthocyanidin found in sources such as the Madagascar periwinkle (Catharanthus roseus), has garnered scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antidiabetic effects.[1] However, like many anthocyanins, the clinical utility of this compound is hampered by its low oral bioavailability. Anthocyanins are known to be susceptible to degradation in the gastrointestinal tract and exhibit poor absorption.[2][3][4]

To overcome these limitations, advanced drug delivery systems, such as liposomal and nanoparticle-based formulations, are being explored to enhance the stability and systemic absorption of anthocyanins. While direct comparative bioavailability studies on different this compound formulations are not yet available in the published literature, this guide provides a comparative analysis based on data from studies on cyanidin-3-glucoside (C3G), a structurally related and extensively studied anthocyanin. The data presented here serves as a valuable proxy to illustrate the potential improvements in bioavailability that can be achieved through advanced formulation strategies for this compound.

Comparative Bioavailability: Standard vs. Advanced Formulations

The oral bioavailability of anthocyanins in their natural or standard extract form is typically low, often estimated to be less than 1-2%.[5] Advanced formulations, such as liposomal and nanoparticle encapsulation, are designed to protect the anthocyanin molecule from premature degradation and facilitate its transport across the intestinal epithelium.

Below is a summary of pharmacokinetic parameters for a standard anthocyanin formulation compared to a nano-encapsulated formulation, based on in vivo studies in rats.

Pharmacokinetic ParameterStandard Formulation (Free C3G from Black Rice Extract)Nano-formulation (C3G with an absorption enhancer)Fold Increase
Maximum Plasma Concentration (Cmax) Low (specific value not provided in this study)Significantly Increased-
Time to Maximum Concentration (Tmax) ~30 minutesNot specified, but prolonged release is expected-
Area Under the Curve (AUC) Low (indicative of ~0.5-1.5% bioavailability)2.7-fold higher than control2.7x
Bioavailability ~0.5-1.5%Significantly Enhanced-

Data compiled from a study on the oral administration of black rice extract containing cyanidin-3-glucoside in rats, with and without the co-administration of an absorption enhancer (allyl isothiocyanate).[5] It is important to note that this table is illustrative of the potential enhancements and not a direct head-to-head comparison from a single study of a liposomal or nanoparticle formulation.

Experimental Protocols

The following is a representative experimental protocol for a comparative in vivo bioavailability study of different anthocyanin formulations in a rat model, based on methodologies described in the literature.[5][6][7]

Objective: To compare the oral bioavailability of a standard this compound formulation versus a nano-encapsulated this compound formulation in Sprague-Dawley rats.

1. Formulation Preparation:

  • Standard Formulation: this compound extract dissolved in a suitable vehicle (e.g., water or a mild solvent).
  • Nano-encapsulated Formulation: this compound-loaded liposomes or nanoparticles prepared using a validated method such as thin-film hydration or solvent evaporation. The formulation should be characterized for particle size, zeta potential, and encapsulation efficiency.

2. Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old) are used.
  • Animals are fasted overnight prior to the experiment with free access to water.
  • Rats are randomly divided into two groups (n=6 per group): one receiving the standard formulation and the other receiving the nano-encapsulated formulation.

3. Drug Administration:

  • Formulations are administered orally via gavage at a dose equivalent to a specified amount of this compound (e.g., 50 mg/kg body weight).

4. Blood Sampling:

  • Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
  • Plasma is separated by centrifugation and stored at -80°C until analysis.

5. Sample Analysis:

  • Plasma concentrations of this compound and its major metabolites are quantified using a validated Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) method.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2), are calculated from the plasma concentration-time data using appropriate software.
  • Relative bioavailability of the nano-encapsulated formulation is calculated as (AUC_nano / AUC_standard) x 100.

7. Statistical Analysis:

  • Statistical significance of the differences in pharmacokinetic parameters between the two groups is determined using a t-test or ANOVA, with a p-value < 0.05 considered significant.

Visualizing Pathways

To better understand the journey of this compound in the body and its mechanism of action, the following diagrams illustrate the key pathways.

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption & Metabolism cluster_circulation Systemic Circulation & Excretion Oral Intake Oral Intake Stomach Stomach (Acidic pH, some absorption) Oral Intake->Stomach Small_Intestine Small Intestine (Degradation, enzymatic hydrolysis) Stomach->Small_Intestine Enterocytes Enterocytes (Absorption) Stomach->Enterocytes Minor absorption of intact glycosides Colon Colon (Microbial Metabolism) Small_Intestine->Colon Small_Intestine->Enterocytes Absorption of aglycones Colon->Enterocytes Absorption of microbial metabolites Liver Liver (Phase I & II Metabolism) Enterocytes->Liver Portal Vein Plasma Plasma (Transport of metabolites) Liver->Plasma Liver->Plasma Kidney Kidney Plasma->Kidney Urine Urine (Excretion) Kidney->Urine

Figure 1: Generalized absorption and metabolism pathway of anthocyanins.

G cluster_stimulus Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 activates Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates Nrf2 Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH) Nrf2->Antioxidant_Enzymes induces transcription Keap1->Nrf2 inhibits NFkB NF-κB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines induces transcription IkB IκB IkB->NFkB releases IKK->IkB phosphorylates This compound This compound This compound->Nrf2 promotes dissociation This compound->NFkB inhibits nuclear translocation

Figure 2: Antioxidant and anti-inflammatory signaling pathways modulated by this compound.

Concluding Remarks

The available evidence strongly suggests that advanced formulations, such as liposomes and nanoparticles, hold significant promise for overcoming the inherent bioavailability challenges of this compound. By protecting the molecule from degradation and enhancing its absorption, these delivery systems can potentially unlock the full therapeutic potential of this promising natural compound. The data from related anthocyanins like C3G provides a solid foundation for the rational design and development of this compound formulations with improved pharmacokinetic profiles. Further research, including direct comparative in vivo studies, is warranted to quantify the precise improvements in bioavailability for different this compound formulations and to correlate these findings with enhanced efficacy in preclinical and clinical settings.

References

Hirsutidin's Promise: A Comparative Molecular Docking Guide to Its Potential Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hirsutidin's performance against its molecular targets—Tumor Necrosis Factor-alpha (TNF-α), Insulin (B600854) Receptor, Adiponectin Receptor, and Leptin Receptor—validated through molecular docking studies. Supporting experimental data and detailed protocols are included to facilitate further research and development.

This compound, a naturally occurring anthocyanin, has garnered significant interest for its potential therapeutic properties. In silico molecular docking studies have been instrumental in elucidating its mechanism of action by predicting its binding affinity to various protein targets implicated in metabolic and inflammatory diseases. This guide synthesizes the available molecular docking data for this compound and compares it with other natural compounds targeting the same proteins.

Performance Comparison: this compound vs. Alternative Natural Compounds

The following tables summarize the binding affinities (in kcal/mol) of this compound and other natural compounds against key protein targets. A more negative binding energy indicates a stronger and more favorable interaction.

Target: Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a pro-inflammatory cytokine involved in systemic inflammation.[1][2] Inhibiting TNF-α is a key therapeutic strategy for various autoimmune diseases. The crystal structure of human TNF-α used for these docking studies is identified by the PDB ID: 2AZ5.[3][4][5]

CompoundPDB IDBinding Affinity (kcal/mol)Reference
This compound 2AZ5-6.708[6]
ZINC52239342AZ5-9.5[3]
ZINC64824652AZ5-9.2[3]
ZINC40986332AZ5-9.1[3]
N-[(4-Aminophenyl)methyl]adenosine2AZ5<-6.5[4]
5'-N-Ethylcarboxamidoadenosine2AZ5<-6.5[4]

Target: Insulin Receptor

The insulin receptor plays a crucial role in glucose homeostasis.[7][8] Its dysregulation is a hallmark of type 2 diabetes. The molecular docking studies referenced here utilized the crystal structure of the insulin receptor tyrosine kinase domain (PDB ID: 4IBM and 1IR3).

CompoundPDB IDBinding Affinity (kcal/mol)Reference
This compound 4IBM-7.674[6]
Cinnamic acidNot Specified-7.22[9]
Chlorogenic acidNot Specified-10.11[9]
Gallic acidNot Specified-8.49[9]
Apigenin1IR3-8.5[10]

Target: Adiponectin Receptor

Adiponectin receptors are involved in regulating glucose levels and fatty acid breakdown.[11][12] Activating these receptors is a promising strategy for treating metabolic disorders. The docking studies were performed using the crystal structure of the adiponectin receptor (PDB ID: 6KS1).

CompoundPDB IDBinding Affinity (kcal/mol)Reference
This compound 6KS1-7.2[6]
CurcuminNot Specified(Acts as a ligand for PPARγ to activate adiponectin)[13]

Target: Leptin Receptor

The leptin receptor is a key regulator of energy balance and body weight.[14][15] Modulating its activity is a target for anti-obesity therapies. The crystal structure of the leptin receptor used for docking is identified by the PDB ID: 7Z3Q.

CompoundPDB IDBinding Affinity (kcal/mol)Reference
This compound 7Z3Q-7.547[6]
HesperidinNot Specified-8.2[16]
NaringinNot Specified-7.2[16]

Experimental Protocols

Molecular Docking Protocol using AutoDock Vina

This section outlines a standardized protocol for performing molecular docking of natural compounds, like this compound, against protein targets using AutoDock Vina, a widely used open-source docking program.[17][18][19][20]

1. Preparation of the Receptor Protein:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., 2AZ5 for TNF-α).

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This can be done using software like AutoDock Tools (ADT).

2. Preparation of the Ligand (Natural Compound):

  • Obtain Ligand Structure: Obtain the 3D structure of the ligand (e.g., this compound) from a chemical database like PubChem.

  • Prepare the Ligand:

    • Optimize the ligand's geometry and minimize its energy using a computational chemistry software (e.g., Avogadro, ChemDraw).

    • Save the prepared ligand in the PDBQT file format. This process involves defining rotatable bonds and assigning Gasteiger charges, which can also be performed using ADT.

3. Grid Box Generation:

  • Define a three-dimensional grid box that encompasses the active site of the protein where the ligand is expected to bind. The size and center of the grid box are crucial parameters that define the search space for the docking simulation. This step is typically performed interactively using ADT.

4. Docking Simulation:

  • Configuration File: Create a configuration text file that specifies the file paths for the prepared receptor and ligand (in PDBQT format), the coordinates of the grid box center, and the dimensions of the grid box.

  • Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will then perform the docking simulation, exploring different conformations of the ligand within the defined grid box and calculating the binding affinity for each conformation.

5. Analysis of Results:

  • Binding Affinity: The output from AutoDock Vina will include a log file containing the binding affinities (in kcal/mol) for the top-ranked binding poses of the ligand.

  • Visualization: The predicted binding poses can be visualized using molecular graphics software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways associated with this compound's molecular targets.

TNF_alpha_signaling TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex JNK JNK TRAF2->JNK RIP1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Inflammation Inflammation NF_kB->Inflammation AP1 AP-1 JNK->AP1 AP1->Inflammation

Caption: TNF-α signaling pathway leading to inflammation.[1][2][21][22][23]

Insulin_signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt GSK3 GSK3 Akt->GSK3 inhibits GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase inhibits Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Insulin signaling pathway regulating glucose uptake.[7][8][24][25][26]

Adiponectin_signaling Adiponectin Adiponectin AdipoR Adiponectin Receptor (AdipoR1/R2) Adiponectin->AdipoR APPL1 APPL1 AdipoR->APPL1 AMPK AMPK APPL1->AMPK p38_MAPK p38 MAPK APPL1->p38_MAPK PPAR_alpha PPARα APPL1->PPAR_alpha ACC ACC AMPK->ACC inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation inhibits p38_MAPK->Glucose_Uptake

Caption: Adiponectin signaling pathway in metabolic regulation.[11][12][27][28][29]

Leptin_signaling Leptin Leptin Leptin_Receptor Leptin Receptor (ObR) Leptin->Leptin_Receptor JAK2 JAK2 Leptin_Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 PI3K PI3K JAK2->PI3K POMC_CART POMC/CART Neurons STAT3->POMC_CART activates AgRP_NPY AgRP/NPY Neurons STAT3->AgRP_NPY inhibits Akt Akt PI3K->Akt Akt->POMC_CART activates Akt->AgRP_NPY inhibits Appetite_Suppression Appetite Suppression POMC_CART->Appetite_Suppression Energy_Expenditure Increased Energy Expenditure POMC_CART->Energy_Expenditure

Caption: Leptin signaling pathway in the regulation of appetite and energy expenditure.[14][15][30][31][32]

References

A Head-to-Head Comparison of Hirsutidin and Resveratrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current scientific evidence on the bioactivities of Hirsutidin and the well-researched polyphenol, Resveratrol (B1683913). This guide provides a comparative overview of their antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data and a detailed examination of their underlying molecular mechanisms.

Introduction

In the realm of natural compounds with therapeutic potential, resveratrol has long held a prominent position, extensively studied for its diverse pharmacological effects. This compound, an O-methylated anthocyanidin, has emerged as a compound of interest, with preliminary studies suggesting a range of beneficial biological activities. This guide offers a head-to-head comparison of this compound and resveratrol, aimed at researchers, scientists, and drug development professionals. It summarizes the current state of knowledge, presents available quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a comprehensive understanding of these two compounds. It is important to note that while a wealth of quantitative data exists for resveratrol, research on this compound is less extensive, and direct comparative studies are scarce. This guide reflects the current landscape of available scientific literature.

Quantitative Data Summary

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of this compound and resveratrol. A significant disparity in the volume of research is evident, with substantially more quantitative data available for resveratrol.

Table 1: Comparison of Antioxidant Activity

ParameterThis compoundResveratrolReferences
In Vitro Radical Scavenging
DPPH IC50Data Not Available131 µM[1]
ORAC ValueData Not Available5.26 µmol TE/µmol[1]
In Vivo Antioxidant Effects
Malondialdehyde (MDA) LevelsSignificant reduction in HFD/STZ-induced diabetic ratsSignificant reduction in various oxidative stress models[2],[3]
Superoxide Dismutase (SOD) ActivitySignificant increase in HFD/STZ-induced diabetic ratsSignificant increase in various oxidative stress models[2],[3]
Catalase (CAT) ActivitySignificant increase in HFD/STZ-induced diabetic ratsSignificant increase in various oxidative stress models[2],[3]
Glutathione (GSH) LevelsSignificant increase in HFD/STZ-induced diabetic ratsSignificant increase in various oxidative stress models[2],[3]

Table 2: Comparison of Anti-inflammatory Activity

ParameterThis compoundResveratrolReferences
In Vivo Anti-inflammatory Effects
Interleukin-6 (IL-6) ReductionSignificant reduction in HFD/STZ-induced diabetic ratsSignificant reduction in various inflammation models[2],[4]
Tumor Necrosis Factor-α (TNF-α) ReductionSignificant reduction in HFD/STZ-induced diabetic ratsVariable effects reported; some studies show reduction, others no significant effect[2],[3]
Interleukin-1β (IL-1β) ReductionSignificant reduction in HFD/STZ-induced diabetic ratsSignificant reduction in various inflammation models[2],[3]

Table 3: Comparison of Anticancer Activity (Cytotoxicity)

Cell LineThis compound (IC50)Resveratrol (IC50)References
Various Cancer Cell LinesData Not AvailableReported for a wide range of cell lines (e.g., breast, colon, prostate, lung) with varying IC50 values.[5],[6][5],[6]

Table 4: Comparison of Bioavailability

ParameterThis compoundResveratrolReferences
Oral BioavailabilityData Not AvailableLow (<1%) due to rapid and extensive metabolism.[7][7]

Signaling Pathways

Both this compound and resveratrol exert their biological effects by modulating various intracellular signaling pathways. Resveratrol is known to interact with a multitude of targets, while the specific pathways for this compound are less characterized.

Resveratrol Signaling Pathways

Resveratrol is a well-documented modulator of several key signaling pathways involved in cellular health and disease.[8][9][10][11][12]

Resveratrol_Signaling cluster_0 Cellular Processes Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates Nrf2 Nrf2 Resveratrol->Nrf2 Activates NFkB NFkB Resveratrol->NFkB Inhibits Autophagy Autophagy SIRT1->Autophagy Mitochondrial Biogenesis Mitochondrial Biogenesis SIRT1->Mitochondrial Biogenesis Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Antioxidant Gene Expression Antioxidant Gene Expression Nrf2->Antioxidant Gene Expression Upregulates Inflammatory Gene Expression Inflammatory Gene Expression NFkB->Inflammatory Gene Expression Downregulates

Caption: Key signaling pathways modulated by Resveratrol.

This compound Signaling Pathways (Hypothesized)

Based on its observed anti-inflammatory and antioxidant effects, it is hypothesized that this compound may also modulate key inflammatory and antioxidant pathways, such as NF-κB and Nrf2. However, direct experimental evidence for these interactions is currently limited.

Hirsutidin_Signaling cluster_1 Cellular Processes This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates (Hypothesized) NFkB NFkB This compound->NFkB Inhibits (Hypothesized) Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Inflammatory Response Inflammatory Response NFkB->Inflammatory Response

Caption: Hypothesized signaling pathways for this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and resveratrol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

DPPH_Assay_Workflow A Prepare DPPH solution in methanol C Mix DPPH solution with test compound A->C B Prepare different concentrations of test compound (this compound or Resveratrol) B->C D Incubate in the dark at room temperature C->D E Measure absorbance at ~517 nm D->E F Calculate percentage of radical scavenging activity E->F G Determine IC50 value F->G

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • A stock solution of DPPH is prepared in methanol.

  • Serial dilutions of the test compound (this compound or resveratrol) and a standard antioxidant (e.g., ascorbic acid) are prepared.

  • The DPPH solution is added to the test compound solutions and incubated in the dark for a specified time (e.g., 30 minutes).

  • The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.

In Vivo Antioxidant and Anti-inflammatory Studies in Animal Models

These studies assess the effects of the compounds on biomarkers of oxidative stress and inflammation in a living organism.

InVivo_Study_Workflow A Induce disease model in animals (e.g., HFD/STZ-induced diabetes) B Administer test compound (this compound or Resveratrol) or vehicle A->B C Collect blood and tissue samples B->C D Measure biomarkers of oxidative stress (MDA, SOD, CAT) C->D E Measure biomarkers of inflammation (IL-6, TNF-α, IL-1β) C->E F Analyze and compare data between groups D->F E->F

Caption: General workflow for in vivo antioxidant and anti-inflammatory studies.

Methodology:

  • Animal Model: A relevant animal model is established to induce oxidative stress and inflammation (e.g., high-fat diet and streptozotocin-induced diabetes in rats).[2]

  • Treatment: Animals are divided into groups and treated with different doses of this compound, resveratrol, a positive control drug, or a vehicle control over a specified period.

  • Sample Collection: At the end of the treatment period, blood and/or tissue samples are collected from the animals.

  • Biomarker Analysis:

    • Oxidative Stress Markers:

      • Malondialdehyde (MDA): Measured as an indicator of lipid peroxidation, often using a colorimetric assay based on its reaction with thiobarbituric acid.

      • Superoxide Dismutase (SOD) and Catalase (CAT): The activity of these antioxidant enzymes is measured using commercially available assay kits.

    • Inflammatory Cytokines:

      • IL-6, TNF-α, IL-1β: Levels of these pro-inflammatory cytokines are quantified in serum or tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The data from the different treatment groups are statistically analyzed to determine the significance of the effects of the compounds.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation or inhibition of signaling pathways.

Methodology:

  • Cell/Tissue Lysis: Cells or tissues are treated with the test compound and then lysed to extract the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated or total forms of NF-κB, SIRT1, or AMPK).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured using an imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to compare the relative protein expression levels between samples.

Conclusion and Future Directions

This comparative guide highlights the significant body of research supporting the multifaceted therapeutic potential of resveratrol, with robust quantitative data on its antioxidant, anti-inflammatory, and anticancer activities, as well as its modulation of key signaling pathways. In contrast, this compound, while showing promise in preliminary in vivo studies for its antioxidant and anti-inflammatory effects, remains a comparatively under-researched compound.

A critical gap in the literature is the lack of direct, head-to-head comparative studies between this compound and resveratrol using standardized in vitro and in vivo models. Future research should prioritize:

  • Quantitative in vitro assays: Determining the IC50 values of this compound in standardized antioxidant assays (DPPH, ORAC) and cytotoxicity assays across a panel of cancer cell lines.

  • Mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, particularly its potential interactions with SIRT1, AMPK, and NF-κB.

  • Pharmacokinetic studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and potential for in vivo efficacy.

By addressing these research gaps, a more complete and direct comparison with resveratrol can be established, which will be crucial for determining the true therapeutic potential of this compound and guiding future drug development efforts.

References

Hirsutidin: A Systematic Review of Preclinical Evidence and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the emerging pharmacological activities of Hirsutidin, an O-methylated anthocyanidin, reveals promising therapeutic effects across a spectrum of preclinical models. This guide synthesizes the current experimental data on its efficacy in metabolic disorders, liver disease, and neurodegenerative conditions, offering a comparative look at its performance and underlying mechanisms.

This compound, a natural compound found in sources like the Madagascar periwinkle (Catharanthus roseus), has garnered scientific interest for its diverse biological activities.[1] In the absence of large-scale clinical trials and existing systematic reviews, this guide provides a comprehensive overview of the primary in vivo studies, presenting a meta-analysis of the available preclinical data. The following sections detail the experimental protocols, quantitative outcomes, and proposed signaling pathways associated with this compound's therapeutic effects.

Comparative Efficacy of this compound in a Model of Type 2 Diabetes Mellitus

In a key study utilizing a high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic rat model, this compound demonstrated significant antidiabetic properties.[2][3] Treatment with this compound at doses of 10 and 20 mg/kg for six weeks led to notable improvements in glycemic control, lipid metabolism, and markers of inflammation and oxidative stress, comparable to the standard antidiabetic drug, glibenclamide.

Experimental Protocol: Male Wistar rats were fed a high-fat diet for a specified period, followed by a single intraperitoneal injection of streptozotocin (50 mg/kg) to induce a state of type 2 diabetes. The diabetic animals were then divided into groups and treated orally with either this compound (10 and 20 mg/kg), glibenclamide (5 mg/kg), or a vehicle control for six weeks. Various biochemical parameters were assessed from blood and tissue samples at the end of the treatment period.[2][3]

Table 1: Effects of this compound on Key Biochemical Parameters in a Rat Model of Type 2 Diabetes

ParameterDiabetic ControlThis compound (10 mg/kg)This compound (20 mg/kg)Glibenclamide (5 mg/kg)
Blood Glucose Significantly elevatedSignificantly reducedMarkedly reducedSignificantly reduced
Serum Insulin Significantly reducedSignificantly increasedMarkedly increasedSignificantly increased
Total Cholesterol (TC) Significantly elevatedSignificantly reducedMarkedly reducedSignificantly reduced
Triglycerides (TG) Significantly elevatedSignificantly reducedMarkedly reducedSignificantly reduced
High-Density Lipoprotein (HDL) Significantly reducedSignificantly increasedMarkedly increasedSignificantly increased
TNF-α Significantly elevatedSignificantly reducedMarkedly reducedSignificantly reduced
IL-6 Significantly elevatedSignificantly reducedMarkedly reducedSignificantly reduced
IL-1β Significantly elevatedSignificantly reducedMarkedly reducedSignificantly reduced
Malondialdehyde (MDA) Significantly elevatedSignificantly reducedMarkedly reducedSignificantly reduced
Superoxide Dismutase (SOD) Significantly reducedSignificantly increasedMarkedly increasedSignificantly increased
Catalase (CAT) Significantly reducedSignificantly increasedMarkedly increasedSignificantly increased
Glutathione (GSH) Significantly reducedSignificantly increasedMarkedly increasedSignificantly increased
Adiponectin Significantly reducedSignificantly increasedMarkedly increasedSignificantly increased
Leptin Significantly reducedSignificantly increasedMarkedly increasedSignificantly increased
Resistin Significantly elevatedSignificantly reducedMarkedly reducedSignificantly reduced

Data synthesized from a study on HFD/STZ-induced diabetic rats.[1][2][3]

Hepatoprotective Effects of this compound in Alcohol-Induced Liver Injury

This compound has also been investigated for its protective effects against alcoholic liver disease in a mouse model. The study revealed that this compound treatment ameliorated alcohol-induced liver damage by restoring liver function markers, improving the lipid profile, and reducing oxidative stress and inflammation.[4]

Experimental Protocol: Male mice were randomly assigned to different groups: a normal control group, an ethanol (B145695) (EtOH) control group, and groups treated with this compound (10 and 20 mg/kg) alongside ethanol administration for four weeks. A final group received this compound (20 mg/kg) alone. Hepatic injury was induced by intraperitoneal injection of ethanol. Blood and liver tissues were collected for biochemical and histopathological analysis five hours after the final ethanol administration.[4]

Table 2: Effects of this compound on Liver Function and Oxidative Stress Markers in a Mouse Model of Alcoholic Liver Disease

ParameterEthanol (EtOH) ControlThis compound (10 mg/kg) + EtOHThis compound (20 mg/kg) + EtOH
Aspartate Aminotransferase (AST) Significantly elevatedSignificantly reducedMarkedly reduced
Alanine Aminotransferase (ALT) Significantly elevatedSignificantly reducedMarkedly reduced
Blood Urea Nitrogen (BUN) Significantly elevatedSignificantly attenuatedMarkedly attenuated
Creatinine Significantly elevatedSignificantly attenuatedMarkedly attenuated
Direct Bilirubin Significantly elevatedSignificantly attenuatedMarkedly attenuated
Albumin Significantly reducedSignificantly restoredMarkedly restored
Malondialdehyde (MDA) Significantly elevatedSignificantly attenuatedMarkedly attenuated

Data synthesized from a study on alcohol-induced liver injury in mice.[4]

Neuroprotective Potential of this compound in a Parkinson's Disease Model

The neuroprotective effects of this compound have been explored in a rotenone-induced rat model of Parkinson's disease. The findings suggest that this compound treatment can improve motor deficits and restore neurochemical balance by mitigating neuroinflammation and oxidative stress.[5]

Experimental Protocol: Parkinsonism was induced in rats by subcutaneous injection of rotenone (B1679576) (0.5 mg/kg) for 28 days. One hour prior to rotenone administration, rats were treated with this compound (10 mg/kg). A battery of behavioral tests was conducted to assess motor function. On the 29th day, brain tissues were collected to measure levels of neurotransmitters, neuroinflammatory markers, and endogenous antioxidants.[5]

Table 3: Effects of this compound on Behavioral and Neurochemical Parameters in a Rat Model of Parkinson's Disease

ParameterRotenone ControlThis compound (10 mg/kg) + Rotenone
Behavioral Tests (Rotarod, Catalepsy, etc.) Significant impairmentSubstantial improvement
Neuroinflammatory Markers (TNF-α, IL-6, IL-1β, Caspase-3) Significantly elevatedSignificantly restored
Neurotransmitters (Dopamine, 5-HT, etc.) Significantly alteredSignificantly restored
Endogenous Antioxidant Levels Significantly depletedSignificantly restored
Nitrite Content Significantly elevatedSignificantly restored
Cholinergic Function Significantly impairedSignificantly restored

Data synthesized from a study on rotenone-induced Parkinsonism in rats.[5]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are believed to be mediated through the modulation of several key signaling pathways involved in inflammation and oxidative stress. The following diagrams illustrate these proposed mechanisms and the experimental workflows used in the cited studies.

G Proposed Anti-Inflammatory Signaling Pathway of this compound cluster_stimulus Pathological Stimuli cluster_response Cellular Response cluster_cytokines Pro-inflammatory Cytokines HFD_STZ High-Fat Diet / Streptozotocin Inflammation Inflammation HFD_STZ->Inflammation Oxidative_Stress Oxidative Stress HFD_STZ->Oxidative_Stress Ethanol Ethanol Ethanol->Inflammation Ethanol->Oxidative_Stress Rotenone Rotenone Rotenone->Inflammation Rotenone->Oxidative_Stress TNF_alpha TNF-α Inflammation->TNF_alpha IL_6 IL-6 Inflammation->IL_6 IL_1beta IL-1β Inflammation->IL_1beta This compound This compound This compound->Oxidative_Stress Inhibition This compound->TNF_alpha This compound->IL_6 This compound->IL_1beta

Caption: Proposed mechanism of this compound's anti-inflammatory action.

G Experimental Workflow for In Vivo Studies cluster_animal_model Animal Model Induction cluster_treatment Treatment Regimen cluster_assessment Outcome Assessment Model_Induction Induction of Disease Model (e.g., HFD/STZ, Ethanol, Rotenone) Grouping Randomized Grouping Model_Induction->Grouping Treatment Daily Administration (this compound, Vehicle, Positive Control) Grouping->Treatment Behavioral Behavioral Tests (for neuroprotection studies) Treatment->Behavioral Biochemical Biochemical Analysis (Blood and Tissue Samples) Treatment->Biochemical Histopathology Histopathological Examination Treatment->Histopathology

Caption: Generalized experimental workflow for in vivo this compound studies.

Conclusion

The preclinical data from in vivo animal models strongly suggest that this compound possesses significant therapeutic potential in the management of type 2 diabetes, alcoholic liver disease, and Parkinson's disease. Its multifaceted mechanism of action, primarily centered on its anti-inflammatory and antioxidant properties, makes it a compelling candidate for further investigation. While the current evidence is promising, it is important to note that these findings are from animal studies and may not be directly translatable to humans. Future research, including well-designed clinical trials, is warranted to establish the safety and efficacy of this compound in human populations. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic applications of this promising natural compound.

References

Safety Operating Guide

Personal protective equipment for handling Hirsutidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the operational use and disposal of Hirsutidin, an O-methylated anthocyanidin. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines procedural, step-by-step guidance based on best practices for handling powdered chemical compounds of a similar nature.

Personal Protective Equipment (PPE) and Safety Recommendations

Although anthocyanins like this compound are generally considered to have low toxicity, it is crucial to adhere to standard laboratory safety protocols to minimize exposure and ensure a safe working environment.[1][2] When handling this compound, especially in its powdered form, the following personal protective equipment is recommended.[3][4][5]

Summary of Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Hand Protection Nitrile or latex glovesTo prevent skin contact with the powder or solutions.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.[4]
Body Protection Standard laboratory coatTo protect personal clothing from contamination.
Respiratory Protection NIOSH-approved dust mask or respiratorRecommended when handling powdered this compound to avoid inhalation of dust particles.[3][6]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for laboratory safety and environmental responsibility.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage. This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials. Keep the container tightly sealed to prevent contamination and absorption of moisture. Storing the compound in clearly labeled glass jars with sealed lids is a recommended practice.[3]

Handling and Preparation of Solutions
  • Work Area Preparation : Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered. Cover the work surface with a disposable liner to contain any potential spills.[3]

  • Personal Protective Equipment : Before handling this compound, put on all required PPE as outlined in the table above.

  • Weighing : When weighing the powdered this compound, do so in a well-ventilated area or under a fume hood to minimize the potential for dust inhalation.

  • Dissolving : When preparing solutions, add the powdered this compound to the solvent slowly to avoid splashing.

Spill Management

In the event of a spill:

  • For small powder spills : Gently cover the spill with a damp paper towel to avoid generating dust. Wipe up the material and place it in a sealed container for disposal.

  • For liquid spills : Absorb the spill with an inert material, such as vermiculite (B1170534) or sand. Place the absorbent material into a sealed container for disposal.

  • Clean the spill area thoroughly with soap and water.[4]

Disposal

Dispose of waste this compound and any contaminated materials in accordance with all local, state, and federal regulations. Unused this compound and solutions should be treated as chemical waste and disposed of through a licensed hazardous waste disposal service.[3] Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) prep_area Prepare Clean Work Area (Cover with Disposable Liner) prep_ppe->prep_area Step 1 weigh Weigh Powdered this compound (In Ventilated Area/Fume Hood) prep_area->weigh Step 2 dissolve Prepare Solution (Add Powder to Solvent Slowly) weigh->dissolve Step 3 spill Manage Spills (Cover, Collect, and Clean) dissolve->spill If spill occurs dispose Dispose of Waste (Sealed Container for Chemical Waste) dissolve->dispose After Use spill->dispose clean_area Clean Work Area and Tools dispose->clean_area Step 4 store Store this compound (Tightly Sealed, Cool, Dry Place) clean_area->store Final Step

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.